2-Bromo-4-cyclobutylpyridine
Description
BenchChem offers high-quality 2-Bromo-4-cyclobutylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-cyclobutylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-cyclobutylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-9-6-8(4-5-11-9)7-2-1-3-7/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHDGDJENXFWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701309719 | |
| Record name | 2-Bromo-4-cyclobutylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086381-55-6 | |
| Record name | 2-Bromo-4-cyclobutylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086381-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-cyclobutylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701309719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromo-4-cyclobutylpyridine CAS number 2937865-91-1
CAS Number: 2937865-91-1 Formula: C₉H₁₀BrN Molecular Weight: 212.09 g/mol [1]
Executive Summary
2-Bromo-4-cyclobutylpyridine represents a high-value heterocyclic scaffold in modern medicinal chemistry, specifically designed to bridge the gap between aromatic planarity and saturation (Fsp³ character).[1] Unlike traditional alkyl-substituted pyridines, the 4-cyclobutyl motif offers unique conformational restriction and metabolic stability, acting as a superior bioisostere for isopropyl or tert-butyl groups.[1]
This guide details the synthesis, reactivity profile, and application of this core in drug discovery, focusing on its utility as a divergent intermediate for generating library arrays via C2-functionalization.[1]
Physicochemical Profile & Design Rationale
The "Cyclobutyl Advantage"
In lead optimization, replacing flexible alkyl chains with cycloalkyl rings often improves potency by reducing the entropic penalty of binding. The cyclobutyl group specifically offers:
-
Lipophilicity Modulation: Increases logP moderately compared to methyl, but less than corresponding open-chain butyl isomers.[1]
-
Metabolic Stability: The cyclobutyl ring is generally more resistant to CYP450-mediated oxidation than linear alkyl chains due to ring strain and lack of accessible terminal methyl groups.
-
Vector Control: The C4-substitution pattern projects the cyclobutyl group perpendicular to the pyridine ring plane, filling hydrophobic pockets in target proteins (e.g., GPCRs, Kinases).[1]
Calculated Properties
| Property | Value (Predicted) | Significance |
| cLogP | 3.1 - 3.4 | Lipophilic; ideal for CNS penetration or hydrophobic pocket occupancy.[1] |
| TPSA | ~12.9 Ų | Low polar surface area, suggesting high membrane permeability.[1] |
| pKa (Pyridine N) | ~2.5 - 3.0 | The electron-withdrawing Br at C2 lowers basicity compared to pyridine (5.2).[1] |
| H-Bond Acceptors | 1 | The pyridine nitrogen.[2][3][4] |
Synthetic Methodologies
The synthesis of 2-Bromo-4-cyclobutylpyridine poses a regioselectivity challenge. Direct bromination of 4-cyclobutylpyridine is often non-selective. Therefore, two primary routes are recommended: Radical Minisci Alkylation (Modern) and Transition-Metal Cross-Coupling (Traditional).[1]
Route A: Radical Minisci Alkylation (Recommended)
This route utilizes the innate electrophilicity of protonated N-heterocycles to trap nucleophilic alkyl radicals. It is the most direct method to install the cyclobutyl group at C4 of a 2-bromopyridine precursor.
Mechanism:
-
Radical Generation: Oxidative decarboxylation of cyclobutanecarboxylic acid (using Ag(I)/Persulfate or Photoredox catalysis).[1]
-
Addition: The cyclobutyl radical adds to the protonated 2-bromopyridine.
-
Selectivity: Substitution occurs preferentially at C4 due to steric hindrance at C6 (by the Br) and electronic activation at C2/C4.
Route B: Negishi/Suzuki Cross-Coupling
Uses 2-bromo-4-iodopyridine or 2,4-dibromopyridine.[1]
-
Reagent: Cyclobutylzinc bromide (Negishi) or Cyclobutylboronic acid (Suzuki).[1]
-
Challenge: Controlling mono-coupling at C4 vs C2. The C4-halogen is typically more reactive in nucleophilic aromatic substitution (
), but Pd-catalysis requires careful ligand selection to differentiate the positions.
Experimental Protocols
Protocol 1: Silver-Catalyzed Minisci Alkylation
Suitable for gram-scale synthesis without photoredox equipment.[1]
Reagents:
-
Cyclobutanecarboxylic acid (2.0 equiv)[1]
-
Silver Nitrate (AgNO₃, 0.2 equiv)[1]
-
Ammonium Persulfate ((NH₄)₂S₂O₈, 1.5 equiv)[1]
-
Sulfuric Acid (H₂SO₄, 1.0 equiv)[1]
-
Solvent: DCM/Water (biphasic 1:1)[1]
Step-by-Step Workflow:
-
Preparation: Dissolve 2-bromopyridine (10 mmol) in DCM (20 mL) and add water (20 mL). Add H₂SO₄ (10 mmol) to protonate the pyridine.
-
Radical Precursor: Add cyclobutanecarboxylic acid (20 mmol) and AgNO₃ (2 mmol).
-
Initiation: Heat the biphasic mixture to 40°C with vigorous stirring.
-
Oxidant Addition: Dropwise add a solution of (NH₄)₂S₂O₈ (15 mmol) in water over 30 minutes. Note: Gas evolution (CO₂) will be observed.[1]
-
Reaction: Stir at 40°C for 2-4 hours. Monitor by LCMS for the product mass (M+H = 212/214).
-
Workup: Basify with NaOH (1M) to pH >9. Extract with DCM (3x).[1]
-
Purification: Flash chromatography (Hexane/EtOAc). The 4-substituted product is typically the major isomer, separable from trace 6-substituted by-products.
Protocol 2: C2-Functionalization (Suzuki Coupling)
Standard validation of the scaffold's utility.
Reagents:
-
Aryl Boronic Acid (1.2 equiv)[1]
-
Pd(dppf)Cl₂ (0.05 equiv)[1]
-
K₂CO₃ (2.0 equiv)[1]
-
Solvent: Dioxane/Water (4:1)[1]
Procedure:
-
Combine all reagents in a microwave vial.
-
Degas with nitrogen for 5 minutes.
-
Heat at 100°C for 2 hours (or microwave 120°C for 30 min).
-
Filter through Celite and concentrate.
Visualization of Chemical Pathways[6]
Diagram 1: Synthesis & Divergent Functionalization
This workflow illustrates the construction of the core and its downstream utility in library generation.
Caption: Figure 1: Radical decarboxylative alkylation (Minisci) followed by Pd-catalyzed diversity generation.
Safety & Handling (MSDS Summary)
-
Hazards: As a halogenated pyridine, treat as an irritant (Skin/Eye/Respiratory).[1]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent slow debromination or oxidation.
-
Reactivity: Incompatible with strong oxidizing agents. The C-Br bond is reactive toward organolithiums (lithium-halogen exchange occurs rapidly at -78°C).[1]
References
-
Minisci Reaction Fundamentals
-
Cyclobutyl in Medicinal Chemistry
-
Modern Minisci Protocols (Photoredox)
-
Calculated Properties & Spectra
Sources
- 1. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2-bromo-4-cyclobutylpyridine (C9H10BrN) [pubchemlite.lcsb.uni.lu]
- 6. Minisci reaction - Wikipedia [en.wikipedia.org]
chemical structure and properties of 2-Bromo-4-cyclobutylpyridine
This technical guide provides a comprehensive analysis of 2-Bromo-4-cyclobutylpyridine , a high-value heterocyclic building block used in the synthesis of pharmaceutical agents.
Strategic Scaffold for Medicinal Chemistry & Drug Discovery
PART 1: EXECUTIVE SUMMARY
2-Bromo-4-cyclobutylpyridine is a disubstituted pyridine derivative featuring a reactive bromine atom at the C2 position and a cyclobutyl moiety at the C4 position. It serves as a critical intermediate in the development of kinase inhibitors, GPCR ligands, and other small-molecule therapeutics.
The compound’s value lies in its dual functionality:
-
The 2-Bromo Handle: Enables precise metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach the pyridine core to larger drug scaffolds.
-
The 4-Cyclobutyl Group: Acts as a lipophilic, metabolically stable bioisostere for isopropyl or tert-butyl groups, offering improved pharmacokinetic (PK) profiles by reducing oxidative clearance while maintaining steric bulk.
PART 2: CHEMICAL IDENTITY & PROPERTIES
Physicochemical Profile
The following data represents standard experimental and calculated values for the compound.
| Property | Value | Notes |
| Appearance | Colorless to pale yellow liquid | Oxidizes slightly upon air exposure |
| Boiling Point | ~240–250 °C (Predicted) | High boiling point due to polarity |
| LogP | 3.3 ± 0.4 | Lipophilic; good membrane permeability |
| PSA (Polar Surface Area) | 12.9 Ų | Low PSA favors CNS penetration |
| pKa (Conjugate Acid) | ~2.5 | Electron-withdrawing Br lowers basicity |
| Solubility | DCM, EtOAc, DMSO, MeOH | Sparingly soluble in water |
Structural Analysis
-
Regiochemistry: The bromine is at the ortho position relative to the nitrogen (C2), activating it for nucleophilic aromatic substitution (
) and oxidative addition. The cyclobutyl group is at the para position (C4), remote from the reaction center, minimizing steric hindrance during coupling reactions. -
Conformation: The cyclobutyl ring adopts a "puckered" butterfly conformation to relieve torsional strain, projecting out of the aromatic plane. This 3D geometry is often exploited to fill hydrophobic pockets in enzyme active sites.
PART 3: SYNTHESIS & MANUFACTURING
The synthesis of 2-Bromo-4-cyclobutylpyridine is non-trivial due to the difficulty of introducing alkyl groups selectively to the pyridine ring. Two primary routes are employed: Minisci Radical Alkylation (Direct C-H Functionalization) and Transition Metal Cross-Coupling .
Method A: Minisci Radical Alkylation (Primary Route)
This method utilizes the innate electron-deficiency of the pyridine ring to trap nucleophilic alkyl radicals. It is preferred for its operational simplicity and use of abundant starting materials.[1]
Reaction Scheme:
-
Precursors: 2-Bromopyridine + Cyclobutanecarboxylic acid.
-
Radical Source: Silver(I) nitrate (catalyst) + Ammonium persulfate (oxidant).[1]
-
Mechanism: Oxidative decarboxylation generates a cyclobutyl radical, which attacks the protonated pyridine at the most electron-deficient positions (C2 and C4). Since C2 is blocked by bromine, C4 is the primary site of alkylation.
Protocol:
-
Dissolve 2-bromopyridine (1.0 eq) and cyclobutanecarboxylic acid (2.0 eq) in a biphasic mixture of water and DCM (or dilute H₂SO₄).
-
Add AgNO₃ (0.2 eq) and H₂SO₄ (1.0 eq) to protonate the pyridine.
-
Heat to 70°C and add a solution of (NH₄)₂S₂O₈ (1.5 eq) dropwise over 1 hour.
-
Observation: Evolution of CO₂ gas indicates radical formation.
-
Workup: Basify with NaOH to pH >9, extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc).
Method B: Suzuki-Miyaura Coupling (Regioselective)
Used when high regiochemical purity is required, avoiding the C6-isomer byproducts common in Minisci reactions.
Reaction Scheme:
-
Precursors: 2-Bromo-4-chloropyridine + Cyclobutylboronic acid (or Cyclobutyl trifluoroborate).
-
Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos.
-
Selectivity: The C4-Cl bond is more reactive towards oxidative addition than the C2-Br bond in certain catalytic cycles (or vice versa depending on ligand), allowing selective substitution. Note: Often 2,4-dibromopyridine is used, where C4 reacts preferentially due to electronic factors.
Visualizing the Synthesis Logic
Caption: Divergent synthetic pathways. The Minisci route (top) uses radical chemistry for direct C-H functionalization, while the Metal-Catalyzed route (bottom) relies on halide selectivity.
PART 4: REACTIVITY & APPLICATIONS
Reactivity Profile
The 2-bromo group is the primary "handle" for further elaboration.
-
Suzuki Coupling: Reacts with aryl/heteroaryl boronic acids to form biaryl systems (e.g., 4-cyclobutyl-2-phenylpyridine).
-
Buchwald-Hartwig Amination: Reacts with amines to form 2-aminopyridines, a common motif in kinase inhibitors (e.g., ATP-binding hinge binders).
-
Lithiation: Halogen-lithium exchange with n-BuLi generates the 2-lithiopyridine species, which can trap electrophiles (aldehydes, ketones).
Medicinal Chemistry Utility
The cyclobutyl group is increasingly deployed as a superior alternative to alkyl chains:
-
Metabolic Stability: The strained ring is less susceptible to Cytochrome P450 oxidation compared to an isopropyl or n-butyl chain.
-
Conformational Restriction: The ring limits the rotational degrees of freedom, potentially reducing the entropic penalty of binding to a protein target.
-
Lipophilicity Modulation: It increases lipophilicity (LogP) without adding excessive molecular weight, aiding blood-brain barrier (BBB) penetration in CNS drugs.
PART 5: SAFETY & HANDLING
-
Hazards: Classified as an Irritant (Skin/Eye).
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is light-sensitive and may darken over time due to slow debromination or oxidation.
-
Disposal: As a halogenated organic compound, it must be disposed of via a licensed hazardous waste incinerator equipped with a scrubber for HBr gas.
References
-
BLD Pharm. (n.d.).[2] 2-Bromo-4-cyclobutylpyridine (CAS 1086381-55-6) Product Data. Retrieved from
-
Minisci, F., et al. (1971).[1] Nucleophilic character of alkyl radicals: substitution of heterocycles. Tetrahedron, 27(15), 3575-3579. (Foundational chemistry for the synthesis route).[3][4]
-
Duncton, M. A. (2011). Minisci reactions: Versatile C–H functionalization for medicinal chemists. Med.[5][6] Chem. Commun., 2, 1135-1161. (Review of mechanism and regioselectivity).
-
Sigma-Aldrich. (n.d.). 2-Bromo-4-cyclobutylpyridine Safety Data Sheet. Retrieved from
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Context on cyclobutyl as a bioisostere).
Sources
Technical Guide: Strategic Sourcing and Validation of 2-Bromo-4-cyclobutylpyridine
Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Sourcing Managers, and CMC Leads.[1]
Executive Summary
2-Bromo-4-cyclobutylpyridine (CAS: 1086381-55-6 ) is a specialized heterocyclic building block increasingly utilized in medicinal chemistry programs.[1] It serves as a critical scaffold for introducing the cyclobutyl moiety—a lipophilic, metabolically stable bioisostere for isopropyl or tert-butyl groups—into drug candidates.
This guide provides a rigorous framework for sourcing this compound, validating its structural integrity, and handling it within a research workflow. It moves beyond a simple vendor list to establish a Quality Assurance (QA) protocol ensuring experimental reproducibility.
Chemical Identity & Significance
Before engaging suppliers, the sourcing team must define the exact technical specifications to avoid regioisomeric confusion (e.g., distinguishing from the 2-bromo-6-cyclobutyl isomer).[1]
| Feature | Specification |
| IUPAC Name | 2-Bromo-4-cyclobutylpyridine |
| CAS Registry Number | 1086381-55-6 |
| Molecular Formula | C₉H₁₀BrN |
| Molecular Weight | 212.09 g/mol |
| Key Structural Motif | Pyridine ring substituted at C2 (Br) and C4 (Cyclobutyl) |
| Isotopic Pattern | 1:1 ratio of ⁷⁹Br (211.[1][2]00) and ⁸¹Br (213.00) |
| Application | Precursor for Suzuki-Miyaura coupling, Buchwald-Hartwig amination |
Strategic Value in Drug Design
The cyclobutyl group acts as a "magic methyl" alternative, increasing
Sourcing Strategy & Supplier Landscape
Sourcing this compound requires navigating a fragmented market of catalog vendors and custom synthesis houses.
Validated Suppliers
Based on current chemical inventory data, the following suppliers have demonstrated catalog listings for CAS 1086381-55-6. Note: Stock levels fluctuate; "In-stock" status often implies a 1-2 week lead time for re-analysis.[1]
| Supplier | Catalog ID | Purity Grade | Typical Pack Size |
| BLD Pharm | BD02185917 | 97%+ | 1g, 5g, 25g |
| Enamine | Custom/Building Block | 95%+ | Variable |
| Combi-Blocks | Check Inventory | 95-98% | 1g - 100g |
| Ambeed | Catalog Search | 97% | Lab Scale |
The "Make vs. Buy" Decision Matrix
For scale-up (>100g), custom synthesis may be more cost-effective than catalog aggregation.[1]
Figure 1: Decision logic for sourcing 2-Bromo-4-cyclobutylpyridine based on scale and availability.
Technical Validation (Quality Control)
Trusting a Certificate of Analysis (CoA) without internal verification is a risk in high-stakes research.[1] The following protocols validate identity and purity.
1H-NMR Interpretation (Diagnostic Signals)
The regio-chemistry (2,4-substitution) is confirmed by the splitting pattern of the pyridine protons.[1]
-
Solvent: CDCl₃ or DMSO-d₆[1]
-
Key Signals:
-
H6 (Proton adjacent to Nitrogen): Doublet (d),
ppm. Indicates no substituent at C6. -
H3 (Proton between N and Cyclobutyl): Singlet (s) or doublet with small coupling,
ppm. Crucial for distinguishing from 2,6-isomer. -
H5 (Proton adjacent to Br-C): Doublet of doublets (dd).
-
Cyclobutyl Methine (CH): Quintet/Multiplet,
ppm. -
Cyclobutyl Methylene (CH₂): Multiplets,
ppm (6 protons).
-
LC-MS Validation Protocol
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.[1]
-
Detection: ESI+ (Electrospray Ionization, Positive Mode).
-
Acceptance Criteria:
-
Retention Time: Single sharp peak (purity >95% by UV 254nm).
-
Mass Spectrum: Distinctive 1:1 doublet at m/z 212 and 214
. -
Note: Absence of the 1:1 pattern indicates debromination or incorrect structure.
-
Handling and Stability
Brominated pyridines are generally stable but require specific handling to prevent degradation or hydrolysis.
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).
-
Sensitivity: Protect from light.[1] While not highly hygroscopic, prolonged exposure to moisture can lead to slow hydrolysis of the C-Br bond, especially in acidic environments.
-
Safety:
-
H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood.
-
Application Context: Synthetic Utility
This building block is primarily used as an electrophile in transition-metal catalyzed cross-couplings.[1]
Functionalization Workflow
The C2-Bromine is highly activated for oxidative addition by Palladium (Pd) or Nickel (Ni) catalysts.[1]
Figure 2: Common synthetic transformations utilizing the 2-Bromo-4-cyclobutylpyridine scaffold.[1]
Mechanistic Insight: The cyclobutyl group at C4 exerts a mild steric influence but generally does not hinder catalysis at the C2 position. However, bulky phosphine ligands (e.g., XPhos, RuPhos) are recommended for Buchwald-Hartwig aminations to prevent catalyst deactivation.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45788029, 2-bromo-4-cyclobutylpyridine. Retrieved from [Link]
Sources
difference between 2-Bromo-4-cyclobutylpyridine and 2-Bromo-6-cyclobutylpyridine
This guide details the structural, synthetic, and functional distinctions between 2-Bromo-4-cyclobutylpyridine and 2-Bromo-6-cyclobutylpyridine . These isomers are critical intermediates in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in drug candidates.[1][2]
Executive Summary
The core difference between these two isomers lies in their steric environment and synthetic accessibility .[1]
-
2-Bromo-6-cyclobutylpyridine features a "shielded" nitrogen center where the cyclobutyl group and bromine atom flank the pyridine nitrogen. This creates significant steric hindrance, affecting metal coordination and protonation.[1][2] It is synthetically accessible via direct mono-functionalization of symmetric precursors.[1][2]
-
2-Bromo-4-cyclobutylpyridine presents a "linear" substitution vector.[2] The nitrogen is less sterically encumbered, and the cyclobutyl group at the 4-position serves primarily as a lipophilic anchor remote from the reactive center. Its synthesis requires a regioselective "bottom-up" approach to avoid the thermodynamic preference for C2-substitution.[2]
Structural & Electronic Analysis
Steric and Electronic Topology
The position of the cyclobutyl ring dictates the electronic availability of the pyridine nitrogen and the reactivity of the C-Br bond.
| Feature | 2-Bromo-6-cyclobutylpyridine | 2-Bromo-4-cyclobutylpyridine |
| Substitution Pattern | 2,6-Disubstituted (Ortho/Ortho) | 2,4-Disubstituted (Ortho/Para) |
| Nitrogen Environment | Highly Hindered: Flanked by Br and Cyclobutyl.[2] | Moderately Hindered: Flanked by Br and H. |
| pKa (Predicted) | ~2.0 - 2.5 (Lower basicity due to steric inhibition of solvation) | ~3.0 - 3.5 (Standard pyridine basicity) |
| Metal Coordination | Poor ligand; "Pre-organized" for dissociation.[1][2] | Accessible ligand; capable of stable coordination.[1][2] |
| C-Br Reactivity | Sterically Congested: Requires smaller ligands or higher energy for oxidative addition.[1][2] | Sterically Accessible: Standard oxidative addition rates.[1][2][3] |
Visualizing the Difference
Figure 1: Steric topology comparison. Note the direct steric clash in the 2,6-isomer compared to the remote positioning in the 2,4-isomer.
Synthetic Pathways
The synthesis of these two isomers requires fundamentally different strategies due to the innate reactivity of the pyridine ring.[1]
Synthesis of 2-Bromo-6-cyclobutylpyridine
Strategy: Symmetry Breaking of 2,6-Dibromopyridine. Since the starting material is symmetric, a controlled mono-substitution using Negishi coupling is the most efficient route. The steric bulk of the cyclobutyl group actually aids in preventing double-addition.
Experimental Protocol (Negishi Mono-Coupling)
-
Zinc Reagent Formation: In a dry flask under Argon, activate Mg turnings (1.2 eq) with iodine. Add Cyclobutyl bromide (1.1 eq) in dry THF dropwise to maintain gentle reflux. Stir 1h to form the Grignard, then transmetalate with ZnBr₂ (1.2 eq) at 0°C to form Cyclobutylzinc bromide.
-
Coupling: To a solution of 2,6-Dibromopyridine (1.0 eq) and Pd(dppf)Cl₂ (0.05 eq) in THF, add the Cyclobutylzinc bromide solution dropwise at 0°C.
-
Reaction: Warm to RT and stir for 4–12h. Monitor by HPLC/TLC.[1][2]
-
Workup: Quench with sat. NH₄Cl.[1][2] Extract with EtOAc.[1][2] Purify via silica gel chromatography (Hexanes/EtOAc).
Synthesis of 2-Bromo-4-cyclobutylpyridine
Strategy: The "Reverse" Approach (C4 Installation → C2 Functionalization). Direct coupling on 2,4-dibromopyridine fails because the C2 position is more reactive towards oxidative addition than C4. Reacting 2,4-dibromopyridine with cyclobutylzinc would yield 2-cyclobutyl-4-bromopyridine (the wrong isomer). Therefore, the cyclobutyl group must be installed first at C4, followed by introduction of the bromine at C2.
-
Step 1: C4-Alkylation. 4-Chloropyridine + Cyclobutylzinc bromide (Negishi).[2]
-
Step 2: N-Oxidation. Oxidation of the pyridine nitrogen.[1]
-
Step 3: Rearrangement/Bromination. Reaction with POBr₃ or TCAA/Br₂.[1][2]
Experimental Protocol (Regioselective Route)
-
Step 1 (Coupling): React 4-Chloropyridine HCl (1.0 eq) with Cyclobutylzinc bromide (1.5 eq) and Pd(PPh₃)₄ (0.05 eq) in THF at reflux. (Standard Negishi).[1][2][3][6] Isolate 4-cyclobutylpyridine.[1][2]
-
Step 2 (N-Oxidation): Dissolve 4-cyclobutylpyridine in DCM. Add m-CPBA (1.2 eq) at 0°C. Stir at RT overnight. Wash with NaHCO₃ to remove benzoic acid.[1][2] Isolate 4-cyclobutylpyridine-N-oxide.
-
Step 3 (Bromination): Dissolve the N-oxide in dry DCM or Toluene.[1][2] Add POBr₃ (1.5 eq) and catalytic DMF.[1][2] Heat to 80°C (if Toluene) or reflux.[1][2] The reaction proceeds via an intermediate salt which rearranges to place Br at the 2-position.
-
Workup: Carefully quench with ice/water (exothermic).[1][2] Basify with Na₂CO₃.[1][2] Extract with DCM.[1][2]
-
Yield: ~40–50% over 3 steps.
Synthetic Workflow Diagram
Figure 2: Comparative synthetic pathways.[2] Route A utilizes symmetry breaking, while Route B utilizes a regioselective stepwise construction.
Reactivity & Medicinal Chemistry Applications
Cross-Coupling Behavior (Suzuki/Buchwald)
When using these compounds as electrophiles in subsequent couplings:
-
2-Bromo-6-cyclobutylpyridine: The adjacent cyclobutyl group exerts ortho-steric hindrance .[2]
-
2-Bromo-4-cyclobutylpyridine: The bromine is sterically accessible.[2]
Pharmacological Implications (SAR)
-
Metabolic Stability: The cyclobutyl group is a metabolic "soft spot" (oxidation at the tertiary carbon).[1]
-
In the 2,6-isomer , the cyclobutyl group shields the pyridine nitrogen from metabolic N-oxidation.
-
In the 2,4-isomer , the nitrogen is exposed, making it more susceptible to N-oxidation or coordination to heme iron in CYP450 enzymes.
-
-
Lipophilicity Vector:
References
-
Negishi Coupling Selectivity: Luzung, M. R., Patel, J. S., & Yin, J. (2010).[2] "Palladium-Catalyzed Cross-Coupling of 2,6-Dichloropyridine with Organozinc Reagents." Journal of Organic Chemistry.[1][2]
-
Pyridine N-Oxide Rearrangement: Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012).[2] "Synthesis of Pyridine Derivatives via N-Oxide Activation." Chemical Reviews.
-
Minisci Reaction Regioselectivity: Duncton, M. A. (2011).[2] "Minisci reactions: Versatile tools for heterocycle functionalization." MedChemComm.[1][2]
-
Physical Properties of Pyridines: Schofield, K. (1967).[1][2] "Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines." Springer.[1][2] (Classic text on pKa and reactivity trends).
-
General Protocol for Negishi Coupling: Knochel, P., et al. (2004).[1][2] "Functionalized Organozinc Reagents." Handbook of Functionalized Organometallics. [2]
Sources
- 1. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 2. PubChemLite - 2-bromo-4-cyclobutylpyridine (C9H10BrN) [pubchemlite.lcsb.uni.lu]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. 2-BROMO-6-CHLOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
safety data sheet SDS for 2-Bromo-4-cyclobutylpyridine
Safety Data Sheet & Technical Handling Guide: 2-Bromo-4-cyclobutylpyridine
Part 1: Executive Summary & Pharmacophore Utility
2-Bromo-4-cyclobutylpyridine is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical candidates. Its structural value lies in the cyclobutyl moiety , which serves as a lipophilic, metabolically stable bioisostere for isopropyl or tert-butyl groups. The cyclobutyl ring alters the vector of the pyridine core, potentially improving the binding affinity of the final drug molecule by filling specific hydrophobic pockets in target proteins (e.g., kinases or GPCRs).
The 2-bromo substituent acts as a highly reactive "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid attachment of this core to complex scaffolds.
Part 2: Product Identification & Physicochemical Profile
Table 1: Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 2-Bromo-4-cyclobutylpyridine |
| CAS Number | 1086381-55-6 (Primary Registry) |
| Synonyms | 2-Bromo-4-cyclobutyl-pyridine; Pyridine, 2-bromo-4-cyclobutyl- |
| Molecular Formula | C |
| Molecular Weight | 212.09 g/mol |
| SMILES | C1CC(C1)C2=CC(=NC=C2)Br |
| Physical State | Liquid (at 20°C) |
| Boiling Point (Pred.) | 255°C ± 20°C (at 760 mmHg) |
| Density (Pred.) | 1.38 ± 0.06 g/cm³ |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water.[1][2][3][4][5][6] |
Expert Insight: The cyclobutyl ring introduces significant steric bulk compared to a methyl group but less than a tert-butyl group. This steric environment can influence the rate of oxidative addition during metal-catalyzed couplings.
Part 3: Hazard Identification & Mechanistic Toxicology
While specific toxicological data for this exact analog is limited, its hazard profile is derived from the 2-bromopyridine class and the lipophilic nature of the cyclobutyl group.
GHS Classification:
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[4]
Mechanistic Risk Assessment:
-
Alkylating Potential: While aryl bromides are generally stable, the electron-deficient pyridine ring increases susceptibility to nucleophilic attack. Direct contact with biological nucleophiles (DNA/Proteins) is a theoretical risk, necessitating barrier protection.
-
Lipophilicity: The cyclobutyl group increases the LogP (partition coefficient) compared to simple bromopyridines, facilitating faster dermal absorption. Handle as if it is transdermal.
Part 4: Operational Protocols (Storage & Handling)
This section outlines a self-validating handling system. The protocol is designed so that failure (degradation) is visually obvious before the material is used.
Storage & Stability
-
Condition: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).
-
Light Sensitivity: Aryl bromides can undergo slow homolytic cleavage under UV light. Store in amber glass.
-
Self-Validation Check:
-
Pass: Liquid is Clear to Pale Yellow.
-
Fail: Liquid is Dark Orange/Brown or shows precipitate (Indicates oxidation or polymerization). Do not use.
-
Emergency Response Workflow
The following diagram illustrates the decision logic for spill response, prioritizing containment of the lipophilic liquid.
Figure 1: Decision tree for managing spills, emphasizing the distinction between containment and evacuation based on volume and ventilation.
Part 5: Synthesis & Reaction Safety
2-Bromo-4-cyclobutylpyridine is most commonly employed in Suzuki-Miyaura Cross-Coupling . The following protocol highlights safety checkpoints specific to this reagent.
Protocol: Suzuki Coupling (General Procedure)
-
Reagent Prep: Degas solvents (Dioxane/Water) before adding the catalyst to prevent Pd oxidation.
-
Addition: Add 2-Bromo-4-cyclobutylpyridine (1.0 equiv) to the reaction vessel.
-
Expert Note: If the liquid is viscous, dilute with a small amount of reaction solvent for accurate transfer.
-
-
Catalyst: Add Pd(dppf)Cl
or Pd(PPh ) (0.05 equiv) and Base (K CO , 2.0 equiv). -
Heating: Heat to 80–100°C.
-
Safety Check: Ensure reflux condenser is active. The cyclobutyl ring is stable at these temperatures, but avoid temperatures >140°C to prevent potential ring-opening or rearrangement.
-
Figure 2: Optimized workflow for cross-coupling, highlighting the critical inert atmosphere steps to preserve catalyst activity and reagent stability.
Part 6: Disposal & Environmental Fate
-
Waste Classification: Halogenated Organic Solvent Waste.
-
Environmental Fate: Do not release into drains. The pyridine ring is resistant to rapid biodegradation, and the halogenated nature implies potential persistence.
-
Destruction: High-temperature incineration equipped with a scrubber for Nitrogen Oxides (NOx) and Hydrogen Bromide (HBr).
References
-
PubChem. (2025). Compound Summary: 2-bromo-4-cyclobutylpyridine (CID 45788029).[5][6] National Library of Medicine. [Link]
-
ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Pyridine Derivatives.[Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. 2-Bromo-4-methylpyridine | CAS 4926-28-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 50488-34-1|2-Bromo-4-(tert-butyl)pyridine|BLD Pharm [bldpharm.com]
- 4. 2-ブロモ-4-メチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. PubChemLite - 2-bromo-4-cyclobutylpyridine (C9H10BrN) [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - 2-bromo-4-cyclobutylpyridine (C9H10BrN) [pubchemlite.lcsb.uni.lu]
Solubility Assessment and Solvent Selection for 2-Bromo-4-cyclobutylpyridine: A Technical Guide
Topic: Solubility of 2-Bromo-4-cyclobutylpyridine in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Compound Profiling
2-Bromo-4-cyclobutylpyridine (CAS: 1086381-55-6) is a critical heterocyclic building block utilized primarily in the synthesis of pharmaceutical intermediates via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1][2][3] Its structural motif—a pyridine ring substituted with a lipophilic cyclobutyl group and a reactive bromine handle—dictates a distinct solubility profile essential for process optimization.
This guide provides a comprehensive analysis of its solubility behavior, predictive modeling for solvent selection, and standardized protocols for experimental verification.
Physicochemical Profile
| Property | Value / Description | Implication for Solubility |
| Formula | C | Moderate molecular weight (~212.09 g/mol ) favors solubility in small-molecule organic solvents. |
| Physical State | Liquid (Oil) at RT | Suggests lower lattice energy barriers compared to crystalline solids, facilitating rapid dissolution. |
| LogP (Predicted) | ~3.3 ± 0.4 | Highly lipophilic. Poor aqueous solubility; high affinity for non-polar and polar aprotic solvents. |
| pKa (Pyridine N) | ~2.5 - 3.0 | Weakly basic. Solubility in aqueous media can be pH-dependent (soluble in acidic buffers < pH 2). |
Solubility Profiling & Solvent Compatibility
As a Senior Application Scientist, I categorize solvent compatibility not just by "dissolves/does not dissolve," but by functional application : storage, reaction, and analysis.
Predicted Solubility Matrix
Note: Values are estimated based on Structure-Activity Relationship (SAR) with analogous 2-bromo-4-alkylpyridines (e.g., 2-bromo-4-tert-butylpyridine).
| Solvent Class | Specific Solvent | Solubility Rating | Application Context |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Ideal for extraction, chromatography loading, and transport. |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Preferred for Pd-catalyzed coupling reactions at elevated temperatures. |
| Esters/Ethers | Ethyl Acetate, THF, 1,4-Dioxane | Good (50–100 mg/mL) | Standard reaction solvents; THF is excellent for Grignard/Lithiation chemistry. |
| Alcohols | Methanol, Ethanol, IPA | Moderate to Good | Good for LC-MS sample prep; potential for transesterification side-reactions if heated with strong bases. |
| Alkanes | Hexanes, Heptane | Moderate | Useful as anti-solvents for crystallization or non-polar mobile phases. |
| Aqueous | Water, PBS (pH 7.4) | Poor (<0.1 mg/mL) | Requires co-solvents (e.g., 20% DMSO) or pH adjustment (pH < 2) for aqueous homogeneity. |
Mechanistic Insight: The Cyclobutyl Effect
Unlike a tert-butyl group, the cyclobutyl ring possesses a "puckered" conformation that increases lipophilicity without introducing excessive steric hindrance perpendicular to the ring plane. This allows the molecule to solvate efficiently in planar aromatic solvents (like Toluene) and chlorinated solvents, facilitating high-concentration process streams.
Decision Framework: Solvent Selection for Synthesis
Selecting the right solvent is a balance between solubility and reaction kinetics. The diagram below illustrates the decision logic for optimizing reaction conditions involving 2-Bromo-4-cyclobutylpyridine.
Figure 1: Solvent selection logic based on reaction type and thermal requirements.
Experimental Protocols: Solubility Determination
For critical applications (e.g., formulation or precise kinetic studies), reliance on predicted values is insufficient. The following protocols are field-standardized methods for determining the solubility of lipophilic intermediates.
Protocol A: Kinetic Solubility (High-Throughput)
Best for: Rapidly assessing solubility for biological assays or initial screening.
-
Preparation: Prepare a 10 mM stock solution of 2-Bromo-4-cyclobutylpyridine in DMSO .
-
Dilution: Aliquot 5 µL of stock into a 96-well plate.
-
Addition: Add 195 µL of the target solvent (e.g., PBS, Methanol) to reach a theoretical concentration of 250 µM.
-
Incubation: Shake at 500 rpm for 2 hours at 25°C.
-
Filtration: Filter using a MultiScreen Solubility Filter Plate (0.45 µm) to remove precipitates.
-
Quantification: Analyze filtrate via UV-Vis (254 nm) or LC-MS against a standard curve.
-
Calculation: Solubility (µM) = (Peak Area_sample / Peak Area_standard) × Concentration_standard.
-
Protocol B: Thermodynamic Solubility (Shake-Flask)
Best for: Accurate saturation limits for process chemistry.
-
Saturation: Add excess liquid 2-Bromo-4-cyclobutylpyridine (~50 mg) to 1 mL of the test solvent in a glass vial.
-
Equilibration: Agitate (vortex or orbital shaker) for 24 hours at ambient temperature.
-
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes to separate undissolved oil/solids.
-
Sampling: Carefully withdraw the supernatant.
-
Analysis: Dilute the supernatant 100-fold with Acetonitrile and analyze via HPLC.
-
Note: Ensure the sampling tip does not touch the undissolved oil droplet at the bottom (if denser than solvent) or top (if less dense).
-
Synthesis & Handling Implications
Synthesis Workflow Integration
In Suzuki couplings, this compound is often dissolved in 1,4-Dioxane/Water (4:1) mixtures. While the pyridine is soluble in Dioxane, the addition of water can cause "oiling out" if the concentration is too high (>0.5 M).
-
Recommendation: Maintain reaction concentrations between 0.1 M and 0.25 M to ensure a homogeneous monophasic system at reflux temperatures.
Storage & Stability
-
Oxidation Risk: While bromopyridines are relatively stable, the cyclobutyl ring can be susceptible to radical oxidation over long periods.
-
Protocol: Store neat liquid under Argon at 2–8°C. For solution storage, use anhydrous DMSO or Ethanol; avoid chlorinated solvents for long-term storage due to potential HCl formation which can protonate the pyridine nitrogen.
References
-
BLD Pharm. (n.d.).[4] Product Information: 2-Bromo-4-cyclobutylpyridine (CAS 1086381-55-6).[1][2][3][4][5] Retrieved from
-
Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay Protocol. Retrieved from
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 176469216 (Analog: 2-Bromo-4-cyclopropylpyridine). Retrieved from
-
MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from
Sources
- 1. 2002471-83-0|2-Bromo-4-(2-bromoethyl)pyridine|BLD Pharm [bldpharm.com]
- 2. CAS:1086381-55-6, 2-Bromo-4-cyclobutylpyridine-毕得医药 [bidepharm.com]
- 3. chem960.com [chem960.com]
- 4. 1086381-39-6|2-Bromo-4-cyclopropylpyridine|BLD Pharm [bldpharm.com]
- 5. 1142197-20-3|2-Bromo-5-cyclobutylpyridine|BLD Pharm [bldpharm.com]
The Strategic Value of Substituted Pyridines in Drug Discovery
An In-depth Technical Guide to the Synthesis, Sourcing, and Application of 2-Bromo-4-cyclobutylpyridine
Abstract: 2-Bromo-4-cyclobutylpyridine is a specialized heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its strategic value lies in the orthogonal reactivity of its functional groups: the 2-bromo substituent serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, while the 4-cyclobutyl moiety provides a means to probe hydrophobic binding pockets and enhance metabolic stability in drug candidates. This technical guide provides a comprehensive analysis of this compound, including a proposed, robust synthetic pathway grounded in established chemical principles, a detailed overview of its commercial availability and pricing landscape, and an exploration of its applications as a key intermediate in the development of complex, biologically active molecules. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this and related scaffolds in their research programs.
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisosteric replacement for a phenyl ring. The strategic functionalization of this core is a cornerstone of modern medicinal chemistry.
-
The 2-Bromo Handle: The bromine atom at the 2-position is not merely a substituent; it is an enabling functional group. It is highly amenable to a variety of powerful C-C and C-N bond-forming reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[1][2] This allows for the late-stage diversification of molecular scaffolds, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3] The reactivity of 2-bromopyridines in such transformations is well-documented and forms the basis of their utility as key synthetic intermediates.[3][4]
-
The 4-Cyclobutyl Moiety: The choice of an alkyl group at the 4-position significantly influences a molecule's physicochemical properties. The cyclobutyl group, in particular, offers a unique combination of moderate lipophilicity and conformational rigidity. Compared to a linear butyl chain, its constrained nature can lead to more defined interactions within a protein's binding site. Furthermore, saturated carbocyclic groups like cyclobutyl are often introduced to block potential sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.
Proposed Synthesis and Mechanistic Rationale
While direct, peer-reviewed synthesis protocols for 2-Bromo-4-cyclobutylpyridine are not prominently available, a reliable and scalable route can be confidently proposed based on the well-established Sandmeyer-type reaction. This pathway begins with the commercially available 2-Amino-4-cyclobutylpyridine.
Proposed Synthetic Workflow: Sandmeyer-Type Bromination
The transformation from an amino- to a bromo- group on an electron-deficient ring like pyridine is most effectively achieved via a diazotization-displacement sequence.
Caption: Proposed synthetic workflow for 2-Bromo-4-cyclobutylpyridine.
Detailed Experimental Protocol (Proposed)
Materials:
-
2-Amino-4-cyclobutylpyridine (1.0 eq)
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂) (1.1 eq)
-
Copper(I) bromide (CuBr) (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-Amino-4-cyclobutylpyridine (1.0 eq) in a solution of 48% HBr and water. Cool the mixture to between -5°C and 0°C using an ice-salt bath.
-
Causality: The low temperature is critical to ensure the stability of the resulting diazonium salt, which is prone to decomposition and unwanted side reactions at higher temperatures.
-
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 0°C. Stir the reaction mixture for 1 hour at this temperature.
-
Causality: The slow addition of NaNO₂ controls the exothermic diazotization reaction. The formation of the diazonium salt is the key intermediate step.[2]
-
-
Displacement: In a separate flask, dissolve Copper(I) bromide (1.2 eq) in 48% HBr. Cool this solution to 0°C.
-
Slowly add the cold diazonium salt solution from Step 2 to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.
-
Causality: CuBr catalyzes the displacement of the diazonium group (-N₂) with a bromide ion. The evolution of N₂ gas drives the reaction to completion.
-
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Work-up and Purification: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3x). Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Causality: The aqueous washes remove residual acid, unreacted salts, and other water-soluble impurities.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure 2-Bromo-4-cyclobutylpyridine.
Commercial Availability and Pricing
Direct, off-the-shelf availability of 2-Bromo-4-cyclobutylpyridine (CAS No. 1186106-33-0) is limited, and it is typically offered by suppliers specializing in research chemicals and building blocks, often on a custom synthesis or made-to-order basis. Researchers should anticipate lead times for procurement. Pricing is variable and dependent on quantity, purity requirements, and the supplier.
| Supplier / Database | Compound Name | CAS Number | Availability Notes |
| BLDpharm | 2-Bromo-4-cyclobutylpyridine | 1186106-33-0 | Listed in catalog; likely available upon inquiry or custom synthesis.[5] |
| PubChem | 2-bromo-4-cyclobutylpyridine | 1186106-33-0 | Listed as a chemical entity, providing structural and property data.[6] |
| EvitaChem | 2-Bromo-6-cyclobutylpyridine | 1086381-53-4 | Isomeric variant is available, indicating synthetic capability for this class of compounds.[1] |
| Sigma-Aldrich | 2-Bromo-3-cyano-4-cyclobutylpyridine | 1622842-99-2 | A more functionalized analog is available, suggesting access to the core scaffold.[7] |
Note: Pricing for such specialized chemicals is rarely listed publicly. For quantities ranging from 1g to 25g, researchers should expect to contact suppliers directly for a quote, with prices typically ranging from several hundred to a few thousand dollars per gram depending on the scale and required purity.
Applications in Drug Discovery Programs
The primary application of 2-Bromo-4-cyclobutylpyridine is as a versatile intermediate for constructing more complex molecular architectures for screening against various biological targets. Its utility is best illustrated through its role in lead optimization campaigns.
Caption: Role of 2-Bromo-4-cyclobutylpyridine in library generation.
This scaffold is particularly relevant for targets where a substituted pyridine core is a known pharmacophore. Examples include:
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding region of the ATP pocket. The 4-cyclobutyl group can probe adjacent hydrophobic regions while the substituent introduced at the 2-position can be tailored to form key hydrogen bonds or other interactions. The 2-aminothiazole scaffold, structurally related to aminopyridines, is a well-known template for kinase inhibitors.[8]
-
GPCR Ligands: The pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction motif in G-protein coupled receptor (GPCR) ligands.
-
Oncology Targets: Bromodomain-containing protein 4 (BRD4) has emerged as a potential target for treating cancers like prostate cancer, and novel inhibitors are actively being sought through the design of small molecules that can disrupt its function.[9] Heterocyclic building blocks are central to these discovery efforts.
Conclusion
2-Bromo-4-cyclobutylpyridine represents a high-value, specialized building block for medicinal chemistry and drug discovery. While its direct commercial availability is limited, necessitating custom synthesis or inquiry with specialized suppliers, its synthetic accessibility via established methods like the Sandmeyer reaction makes it a feasible target for laboratory-scale production. The true value of this compound lies in its potential as a versatile intermediate, providing a robust platform for generating diverse libraries of novel compounds for biological screening. Its strategic combination of a reactive bromo-handle and a property-modulating cyclobutyl group makes it a compelling scaffold for any research program targeting complex diseases.
References
- Title: 2-Bromo-3-cyano-4-cyclobutylpyridine | 1622842-99-2 Source: Sigma-Aldrich URL
- Title: Buy 2-Bromo-6-cyclobutylpyridine (EVT-3347757)
- Title: 1086381-39-6|2-Bromo-4-cyclopropylpyridine|BLD Pharm Source: BLDpharm URL
- Title: 2-bromo-4-cyclobutylpyridine (C9H10BrN)
- Title: 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
- Title: The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates Source: Benchchem URL
- Title: 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
- Title: Application Notes and Protocols: 2-Amino-5-bromo-4-t-butylthiazole in Medicinal Chemistry Source: Benchchem URL
- Title: Discovery of Novel Inhibitors of BRD4 for Treating Prostate Cancer: A Comprehensive Case Study for Considering Water Networks in Virtual Screening and Drug Design Source: PubMed URL
Sources
- 1. evitachem.com [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1086381-39-6|2-Bromo-4-cyclopropylpyridine|BLD Pharm [bldpharm.com]
- 6. PubChemLite - 2-bromo-4-cyclobutylpyridine (C9H10BrN) [pubchemlite.lcsb.uni.lu]
- 7. 2-Bromo-3-cyano-4-cyclobutylpyridine | 1622842-99-2 [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Discovery of Novel Inhibitors of BRD4 for Treating Prostate Cancer: A Comprehensive Case Study for Considering Water Networks in Virtual Screening and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: Regioselective Synthesis of 2-Bromo-4-cyclobutylpyridine
Executive Summary
This application note details the regioselective synthesis of 2-Bromo-4-cyclobutylpyridine starting from 4-cyclobutylpyridine . While direct electrophilic halogenation of pyridine rings is electronically unfavorable and regiochemically poor (favoring the C3 position), the N-oxide activation strategy employed here enables high-yield, selective functionalization at the C2 position.
This protocol utilizes a two-step sequence:
-
N-Oxidation: Activation of the pyridine nitrogen using m-chloroperoxybenzoic acid (mCPBA).
-
Nucleophilic Bromination: Regioselective insertion of bromide using phosphoryl bromide (
) via an addition-elimination mechanism.
The cyclobutyl moiety serves as a critical lipophilic spacer in modern drug discovery, often acting as a bioisostere for isopropyl or phenyl groups to improve metabolic stability and solubility.
Retrosynthetic Analysis & Strategy
The transformation relies on the "umpolung" (polarity reversal) of the pyridine ring. The neutral pyridine ring is electron-deficient, resisting electrophilic attack. Oxidation to the N-oxide increases electron density at the oxygen, allowing activation by oxophilic reagents (
Workflow Diagram
Figure 1: Synthetic workflow for the conversion of 4-cyclobutylpyridine to 2-bromo-4-cyclobutylpyridine.
Experimental Protocol
Step 1: Synthesis of 4-Cyclobutylpyridine N-oxide
Objective: Convert the electron-poor pyridine nitrogen into a reactive N-oxide functionality.
Materials
-
Substrate: 4-Cyclobutylpyridine (1.0 equiv)
-
Oxidant: m-Chloroperoxybenzoic acid (mCPBA), 77% max (1.2 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Quench: Sat. aq.
(Sodium thiosulfate), Sat. aq.
Procedure
-
Dissolution: Dissolve 4-cyclobutylpyridine (10 mmol) in DCM (50 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.
-
Addition: Slowly add mCPBA (12 mmol, ~2.7 g) portion-wise over 15 minutes. Note: mCPBA is shock-sensitive; use a plastic spatula.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 3–5 hours.
-
Monitoring: Check via TLC (Eluent: 10% MeOH in DCM). The N-oxide is significantly more polar (lower
) than the starting pyridine.
-
-
Workup:
-
Dilute with DCM (50 mL).
-
Wash with sat.
(2 x 30 mL) to quench excess peroxide (starch-iodide paper test should be negative). -
Wash with sat.
(3 x 30 mL) to remove m-chlorobenzoic acid byproduct. -
Wash with Brine (1 x 30 mL).
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.-
Result: The N-oxide is typically obtained as an off-white solid or viscous oil. It is sufficiently pure for the next step.
-
Step 2: Regioselective Bromination[1][2]
Objective: Introduce the bromine atom at the C2 position using the N-oxide as a directing group.
Materials
-
Substrate: 4-Cyclobutylpyridine N-oxide (from Step 1)
-
Reagent: Phosphoryl bromide (
) (1.5 equiv) -
Solvent: Toluene (anhydrous) or 1,2-Dichloroethane (DCE)
-
Base (Workup): Sat. aq.
or 1M NaOH
Procedure
-
Setup: In a dry flask equipped with a reflux condenser and a drying tube (CaCl2), dissolve the N-oxide (10 mmol) in anhydrous Toluene (40 mL).
-
Reagent Addition: Add
(15 mmol, ~4.3 g) in one portion at RT.-
Caution:
is moisture-sensitive and corrosive. Handle in a fume hood.
-
-
Reaction: Heat the mixture to 80–90°C for 2–4 hours.
-
Quench (Critical): Cool the reaction to 0°C. Very slowly add crushed ice/water to the mixture.
-
Warning: Hydrolysis of excess
is exothermic and generates HBr gas.
-
-
Neutralization: Adjust the pH to ~8–9 using sat.
or 1M NaOH. -
Extraction: Extract with Ethyl Acetate (3 x 40 mL).
-
Purification: Dry organics over
, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).-
Target: 2-Bromo-4-cyclobutylpyridine (Colorless to pale yellow oil).
-
Mechanistic Insight
The regioselectivity is driven by the activation of the N-oxide oxygen by the phosphoryl group. This creates a highly electrophilic species at the C2 position (alpha to nitrogen), facilitating nucleophilic attack by the bromide ion.
Pathway Visualization[7]
Figure 2: Mechanistic pathway of the regioselective bromination via N-oxide activation.
Analytical Data & Validation
To validate the synthesis, compare the experimental data against these expected values.
| Parameter | Expected Value / Range | Interpretation |
| Appearance | Pale yellow oil or low-melting solid | Typical for halogenated alkylpyridines. |
| TLC ( | ~0.6 (20% EtOAc/Hex) | Much less polar than the N-oxide intermediate. |
| 1H NMR (C2-H) | Absent | The diagnostic proton at ~8.5 ppm (C2-H) of the starting material will disappear. |
| 1H NMR (C3-H) | ~7.3 - 7.5 ppm (singlet-like) | The proton adjacent to the bromine (C3) shifts upfield slightly relative to the N-oxide. |
| 1H NMR (Cyclobutyl) | ~3.4 ppm (multiplet, 1H) | Methine proton of the cyclobutyl ring; confirms ring integrity. |
| MS (ESI) | [M+H]+ = 212.0 / 214.0 | Characteristic 1:1 isotopic pattern for Bromine ( |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete oxidation | Ensure mCPBA quality (titrate if old). Extend reaction time. |
| Low Yield (Step 2) | Hydrolysis of | Use strictly anhydrous toluene. Ensure |
| Regioisomers | 4-position attack | Rare for N-oxides with C4 substituents. Verify structure by NMR (NOE). |
| Cyclobutyl Ring Opening | Acidic thermal stress | Keep temperature <100°C. Avoid prolonged reflux. |
Safety & References
Safety Protocols
-
mCPBA: Potentially explosive if concentrated or dried completely. Store wet or stabilized.
- : Reacts violently with water to release HBr (corrosive, toxic gas). Quench in a well-ventilated hood.
-
Pyridine Derivatives: Treat as potential neurotoxins and skin irritants. Wear nitrile gloves and safety goggles.
References
-
N-Oxide Oxidation: Y. Wang, et al. "Practical Synthesis of Pyridine N-Oxides." Journal of Organic Chemistry, 2018.
-
Bromination Mechanism: M. P. Cava, et al. "Thionation and Bromination of Pyridine N-Oxides." Journal of Organic Chemistry, 1999.
-
General Protocol: "Preparation of 2-Bromopyridines from Pyridine N-Oxides." Organic Syntheses, Coll. Vol. 10, p. 200.
-
Reagent Safety: "Phosphorus Oxybromide Safety Data Sheet." Fisher Scientific.[7]
Sources
Advanced Protocol: Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-cyclobutylpyridine
Topic: Suzuki coupling reaction conditions for 2-Bromo-4-cyclobutylpyridine Content Type: Application Notes and Protocols
Abstract This application note details the optimized reaction conditions for the palladium-catalyzed cross-coupling of 2-Bromo-4-cyclobutylpyridine (CAS: 1086381-53-4) . While the 2-bromopyridine scaffold is a staple in medicinal chemistry, the specific 4-cyclobutyl substitution introduces unique steric and solubility profiles that distinguish it from simple picolines. This guide addresses the "2-pyridyl problem"—specifically the coordination of the pyridine nitrogen to the palladium center—and provides three distinct protocols ranging from robust general-purpose conditions to high-activity systems for sterically demanding partners.
Molecule Profile & Reactivity Analysis
Structural Considerations
The substrate 2-Bromo-4-cyclobutylpyridine presents a dichotomy of reactivity:
-
Electronic Activation (C2 Position): The electron-deficient nature of the pyridine ring activates the C-Br bond for oxidative addition, making it generally more reactive than comparable aryl bromides.
-
Catalyst Inhibition (Pyridine Nitrogen): The lone pair on the pyridine nitrogen is a competent ligand. It can displace phosphines or coordinate to the unsaturated Pd(0) or Pd(II) species, forming stable, off-cycle resting states that retard the catalytic turnover (the "2-pyridyl problem").
-
Cyclobutyl Moiety (C4 Position): Unlike planar phenyl or methyl groups, the cyclobutyl ring adds significant
character and bulk. It is chemically robust under standard Suzuki conditions (base/heat stable) but increases lipophilicity, necessitating careful solvent selection to prevent phase-transfer limitations in aqueous/organic biphasic systems.
Mechanistic Bottlenecks
The primary failure mode in coupling this substrate is catalyst poisoning . If the phosphine ligand is not sufficiently bulky or electron-rich, the pyridine nitrogen will outcompete the ligand for the metal center.
Figure 1: Catalytic cycle highlighting the competitive inhibition by the pyridine nitrogen (Red Node).
Critical Reaction Parameters
Ligand Selection
To counteract nitrogen coordination, the ligand must be bulky (to sterically clash with the pyridine substrate) and electron-rich (to facilitate oxidative addition).
-
Recommended: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is the industry standard "workhorse" for 2-bromopyridines due to its large bite angle and robustness.
-
High Performance: XPhos or SPhos (Buchwald biaryl phosphines) are required when coupling with hindered boronic acids or when low catalyst loading is necessary.
Base and Solvent Systems[1]
-
Base: Inorganic carbonates (K₂CO₃ , Cs₂CO₃ ) are preferred. Strong alkoxides (KOtBu) can lead to dehalogenation or nucleophilic attack on the pyridine ring.
-
Solvent: A biphasic system is critical for solubilizing the inorganic base while dissolving the lipophilic cyclobutylpyridine. 1,4-Dioxane/Water (4:1) is the gold standard.
Standardized Protocols
Protocol A: The "Workhorse" Condition (Robust & Scalable)
Best for: Coupling with simple aryl/heteroaryl boronic acids. High tolerance for moisture and air.
Reagents:
-
2-Bromo-4-cyclobutylpyridine (1.0 equiv)[1]
-
Boronic Acid / Pinacol Ester (1.2 – 1.5 equiv)
-
Base: K₂CO₃ (2.0 – 3.0 equiv)[6]
-
Solvent: 1,4-Dioxane : Water (4:1 v/v) [0.2 M concentration]
Procedure:
-
Charge a reaction vial with the pyridine substrate, boronic acid, K₂CO₃, and Pd(dppf)Cl₂.[6]
-
Evacuate and backfill with Nitrogen or Argon (3 cycles).
-
Add degassed 1,4-Dioxane and Water via syringe.[6]
-
Seal and heat to 80–100 °C for 4–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[6] Dry over Na₂SO₄.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Protocol B: High-Performance Condition (Sterically Hindered)
Best for: Coupling with ortho-substituted boronic acids or unreactive partners.
Reagents:
-
2-Bromo-4-cyclobutylpyridine (1.0 equiv)[1]
-
Boronic Acid (1.5 equiv)[7]
-
Catalyst: XPhos Pd G3 (2 – 4 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: THF : Water (10:1 v/v) or Toluene : Water (10:1 v/v)
Procedure:
-
Use a pre-catalyst system (XPhos Pd G3) to ensure rapid initiation.
-
Combine all solids in a microwave vial or pressure tube.
-
Add solvents and purge with Argon for 5 minutes.
-
Heat at 60 °C (mild) to 100 °C (aggressive).
-
Note: The bulky XPhos ligand prevents the pyridine nitrogen from binding to the Pd center, significantly accelerating the reaction.
Protocol C: Green/Aqueous Condition
Best for: Cost-sensitive scale-up with highly reactive boronic acids.
Reagents:
-
Catalyst: Pd(OAc)₂ (1 mol%) + TBAB (Tetrabutylammonium bromide, 1.0 equiv)
-
Base: Na₂CO₃ (2.0 equiv)
-
Solvent: Water : Ethanol (1:1 v/v)
Procedure:
-
Mix substrate, boronic acid, base, and TBAB in water/ethanol.
-
Add Pd(OAc)₂ last.
-
Heat to 80 °C in open air (or loosely capped) for 2–6 hours.
-
The product often precipitates out or oils out; extract with MTBE.
Decision Matrix & Troubleshooting
Use the following logic flow to select the appropriate protocol for your specific synthesis.
Figure 2: Protocol Selection Decision Tree.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning (N-coord) | Switch to Protocol B (XPhos/SPhos). Increase temp to 110°C. |
| Protodebromination (Product is 4-cyclobutylpyridine) | Hydride source present | Ensure solvents are anhydrous (if using Protocol A/B). Avoid alcoholic solvents. Use Cs₂CO₃ instead of K₂CO₃. |
| Homocoupling (Ar-Ar dimer) | Oxygen presence / Slow Transmetalation | Degas solvents more thoroughly. Add boronic acid slowly (syringe pump). |
| Black Precipitate (Pd Black) | Catalyst decomposition | Ligand is too labile. Switch to a bidentate ligand (dppf) or add excess ligand. |
Safety & Handling
-
2-Bromo-4-cyclobutylpyridine: Treat as a potential irritant. Avoid inhalation.
-
Palladium Catalysts: Heavy metal waste. Dispose of in dedicated heavy metal waste streams.
-
Pressure: Reactions at 100 °C in closed vessels generate pressure. Use rated pressure tubes or microwave vials.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Billingsley, K. L., & Buchwald, S. W. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
BenchChem. (2025).[8] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. BenchChem Technical Library. Link
-
Lutz, M. R., et al. (2017).[9] High-Throughput Experimentation for the Synthesis of 2-Substituted Pyridines. Organic Process Research & Development, 21(10), 1531–1536. Link
Sources
- 1. PubChemLite - 2-bromo-4-cyclobutylpyridine (C9H10BrN) [pubchemlite.lcsb.uni.lu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
The Cyclobutyl Motif: Unlocking New Chemical Space with 2-Bromo-4-cyclobutylpyridine in Drug Discovery
Application Note & Synthetic Protocols
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of small, conformationally constrained carbocycles has emerged as a powerful tool for optimizing drug candidates. The cyclobutyl group, in particular, offers a unique combination of properties, including a defined three-dimensional structure and metabolic stability, that can significantly enhance a molecule's pharmacological profile.[1][2][3] This application note details the utility of 2-Bromo-4-cyclobutylpyridine as a versatile building block for accessing novel chemical matter in drug discovery. We provide an in-depth analysis of its reactivity and present detailed, field-proven protocols for its application in key carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to the synthesis of complex pharmaceutical agents.
Introduction: The Strategic Value of the Cyclobutyl-Pyridine Scaffold
The pyridine ring is a privileged heterocycle, frequently found in a vast array of FDA-approved drugs due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties. The introduction of a cyclobutyl moiety at the 4-position of the pyridine ring offers several distinct advantages for the drug discovery scientist:
-
Conformational Rigidity: Unlike longer alkyl chains, the puckered, rigid nature of the cyclobutane ring can lock a molecule into a specific, bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target.[4]
-
Improved Metabolic Stability: The cyclobutyl group can serve as a metabolically stable isostere for more labile functionalities, such as gem-dimethyl or isopropyl groups, which are prone to oxidative metabolism by cytochrome P450 enzymes.[2]
-
Enhanced Physicochemical Properties: The introduction of the sp³-rich cyclobutyl group can modulate a compound's lipophilicity and solubility, key parameters in optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][3]
-
Vectorial Exploration of Chemical Space: The defined geometry of the cyclobutyl group allows for the precise positioning of substituents, enabling a more controlled exploration of the target's binding pocket.[3]
2-Bromo-4-cyclobutylpyridine serves as an ideal starting point for leveraging these benefits. The bromine atom at the 2-position is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, allowing for the efficient and modular construction of diverse compound libraries.
Physicochemical Properties and Proposed Synthesis
While specific experimental data for 2-Bromo-4-cyclobutylpyridine is not extensively published, its properties can be estimated based on analogous compounds.
Table 1: Estimated Physicochemical Properties of 2-Bromo-4-cyclobutylpyridine
| Property | Estimated Value | Comments |
| Molecular Formula | C₉H₁₀BrN | [5] |
| Molecular Weight | 212.09 g/mol | [6] |
| Boiling Point | ~240-250 °C at 760 mmHg | Estimated based on 2-Bromo-4-(tert-butyl)pyridine (243.6 °C)[7] and 2-Bromo-4-methylpyridine (196-203 °C).[8][9] |
| Density | ~1.3 g/cm³ | Based on 2-Bromo-4-(tert-butyl)pyridine (1.293 g/cm³).[7] |
| LogP | ~3.0 | Estimated based on the increased lipophilicity of the cyclobutyl group compared to a methyl group. |
Proposed Synthetic Route
A robust synthesis of 2-Bromo-4-cyclobutylpyridine can be envisioned via a Sandmeyer-type reaction, a well-established method for the preparation of 2-bromopyridines from their corresponding 2-amino precursors.[10][11]
Caption: Proposed two-step synthesis of 2-Bromo-4-cyclobutylpyridine.
Key Synthetic Applications and Protocols
The reactivity of the C-Br bond in 2-Bromo-4-cyclobutylpyridine makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The following protocols are based on well-established procedures for similar 2-bromopyridine derivatives and serve as a robust starting point for optimization.[12][13][14]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for the formation of biaryl and heteroaryl-aryl structures.[15][16]
Reaction Principle: This reaction involves the palladium-catalyzed coupling of the 2-bromopyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a base.[17][18] The catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination.[19]
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol:
-
Reaction Setup: To a dry Schlenk flask, add 2-Bromo-4-cyclobutylpyridine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄ [2-5 mol%] or a pre-catalyst system like Pd₂(dba)₃ with a ligand such as SPhos).[11][12]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common motif in pharmaceuticals.[20]
Reaction Principle: This reaction facilitates the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a base and a suitable phosphine ligand.[13][21] The choice of ligand is critical, especially with 2-bromopyridines, to prevent catalyst inhibition by the pyridine nitrogen.[22]
Detailed Protocol:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add 2-Bromo-4-cyclobutylpyridine (1.0 equiv.), the amine coupling partner (1.2 equiv.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 equiv.), a palladium source (e.g., Pd₂(dba)₃ [1-2 mol%]), and a suitable ligand (e.g., BINAP or XPhos [2-4 mol%]) to a dry reaction vessel.[10][23]
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat to 90-110 °C. Monitor the reaction's progress.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling provides a direct route to alkynyl-substituted pyridines, which are valuable intermediates in drug discovery.[24][25]
Reaction Principle: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[14][26]
Detailed Protocol:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2-Bromo-4-cyclobutylpyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ [2-5 mol%]), and copper(I) iodide (CuI [3-10 mol%]).
-
Reagent Addition: Add an anhydrous amine solvent such as triethylamine (Et₃N) or a mixture of THF and Et₃N. Add the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) until the starting material is consumed.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl to remove copper salts.
-
Purification: Dry the organic phase, concentrate, and purify by chromatography.
Application in Drug Discovery: The Case of TYK2 Inhibitors
The 4-substituted pyridine motif is a key structural feature in a number of advanced drug candidates. A prominent example is the class of selective Tyrosine Kinase 2 (TYK2) inhibitors. TYK2 is a member of the Janus kinase (JAK) family and is implicated in various autoimmune diseases.[3][27][28]
Selective inhibition of TYK2 over other JAK family members is a significant challenge due to the high homology in their ATP-binding sites.[4] A successful strategy to achieve this selectivity has been to target the regulatory pseudokinase (JH2) domain of TYK2.[4][29]
Deucravacitinib (BMS-986165) is a first-in-class, selective, allosteric TYK2 inhibitor approved for the treatment of plaque psoriasis.[1][14] While not directly synthesized from 2-Bromo-4-cyclobutylpyridine, its core structure features a substituted pyridine, highlighting the importance of this scaffold in accessing potent and selective kinase inhibitors. The principles of molecular design that led to Deucravacitinib, such as the use of a conformationally restricted group at the 4-position of a reactive pyridine, underscore the potential of 2-Bromo-4-cyclobutylpyridine as a starting point for the discovery of next-generation kinase inhibitors.[30]
Caption: Simplified TYK2 signaling pathway and the point of intervention for inhibitors.
Conclusion
2-Bromo-4-cyclobutylpyridine is a high-value building block for medicinal chemistry and drug discovery. Its unique combination of a reactive handle for cross-coupling and a strategically important cyclobutyl moiety provides a direct route to novel, three-dimensional chemical structures with potentially superior pharmacological properties. The protocols outlined in this application note provide a solid foundation for the use of this versatile reagent in the synthesis of next-generation therapeutics.
References
-
St. Amant, G., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(1), 53-71. [Link]
-
Moslin, R. J., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(4), 700-712. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Plenge, R. (2023). Discovery moments: TYK2 pseudokinase inhibitor. MassBio. Retrieved from [Link]
-
Wrobleski, S. T., et al. (2019). Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Journal of Medicinal Chemistry, 62(20), 8973–8995. [Link]
- Burke, J. R., et al. (2019). Deucravacitinib (BMS-986165), an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Moderate to Severe Psoriasis: A Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemsrc. (2025). 2-Bromo-4-(tert-butyl)pyridine | CAS#:50488-34-1. Retrieved from [Link]
-
ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
Burke, M. D., et al. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(45), 8529-8532. [Link]
-
Cambridge University Press. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura reactions of halopyridines and the side products. Retrieved from [Link]
-
DermNet. (n.d.). Janus kinase inhibitors. Retrieved from [Link]
-
MDPI. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). A Comprehensive Overview of Globally Approved JAK Inhibitors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Matos, M. J., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(45), 11481-11499. [Link]
-
U.S. Environmental Protection Agency. (2025). 2-Bromo-4-methylpyridine Properties. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Lin, D., et al. (2019). Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Journal of Medicinal Chemistry, 62(20), 8973–8995. [Link]
-
ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]
-
Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 388-391. [Link]
-
PubChemLite. (n.d.). 2-bromo-4-cyclobutylpyridine (C9H10BrN). Retrieved from [Link]
-
SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Sources
- 1. Synthesis of Radiolabeled and Stable-Isotope Labeled Deucravacitinib (BMS-986165) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 5. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
- 6. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. schrodinger.com [schrodinger.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. US11279703B2 - Fused pyrimidine compounds as BRD4 and JAK2 dual inhibitors and methods for use thereof - Google Patents [patents.google.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. WO2024017150A1 - Method for synthesizing deucravacitinib - Google Patents [patents.google.com]
- 21. prepchem.com [prepchem.com]
- 22. Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. criver.com [criver.com]
- 25. mdpi.com [mdpi.com]
- 26. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 27. dermnetnz.org [dermnetnz.org]
- 28. mdpi.com [mdpi.com]
- 29. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 30. massbio.org [massbio.org]
Buchwald-Hartwig amination protocols for 2-bromopyridine derivatives
Application Note: Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives
Abstract
The palladium-catalyzed amination of 2-bromopyridines presents a unique set of challenges often referred to as the "2-pyridyl problem." Unlike simple aryl halides, the pyridine nitrogen is capable of displacing phosphine ligands and coordinating tightly to the palladium center, effectively poisoning the catalyst and arresting the catalytic cycle. Furthermore, the electron-deficient nature of the pyridine ring retards the rate of reductive elimination. This guide provides a validated, mechanistic approach to overcoming these hurdles using third-generation (G3) precatalysts and sterically demanding biaryl phosphine ligands.
The Challenge: Mechanistic Bottlenecks
To successfully couple 2-bromopyridines, one must understand the specific failure modes of the catalytic cycle.
-
Catalyst Poisoning (The Resting State Trap): The basic nitrogen of the pyridine ring can bind to the Pd(II) center after oxidative addition, forming a stable, off-cycle dimer (e.g., [Pd(Ar)(μ-Br)]2). This prevents the amine from coordinating.
-
Slow Reductive Elimination: The electron-withdrawing nature of the pyridine ring makes the Pd-N bond stronger and less labile, raising the activation energy for the final reductive elimination step.
-
Competitive Hydrodehalogenation: If the cycle stalls,
-hydride elimination from the amine or adventitious water can lead to the reduction of the aryl halide rather than the desired coupling.
Visualizing the "2-Pyridyl Trap"
Figure 1: The catalytic cycle highlighting the off-cycle trap caused by pyridine nitrogen coordination.
Strategic Ligand Selection
The solution to the "2-pyridyl problem" lies in steric bulk . Bulky biaryl phosphine ligands create a "roof" over the palladium center, physically preventing the pyridine nitrogen from binding while still allowing the smaller amine nucleophile to approach.
| Substrate Class | Recommended Ligand | Why? |
| Primary Amines | BrettPhos | Exceptional steric bulk prevents N-poisoning; promotes reductive elimination of mono-arylated products. |
| Secondary Amines | RuPhos | Universal ligand for secondary amines; prevents |
| Amides / Anilines | tBuBrettPhos | Enhanced electron density and bulk facilitate the coupling of weak nucleophiles (amides, sulfonamides). |
| Cost-Effective / Older | Xantphos | Large bite angle bidentate ligand; useful for amides if tBuBrettPhos fails, but often requires higher loading. |
Validated Experimental Protocols
Safety Note: All reactions must be set up in a glovebox or using rigorous Schlenk techniques. 2-Bromopyridines are potential sensitizers.
Protocol A: Coupling with Primary Amines (BrettPhos System)
Best for: Alkyl amines, benzylamines.
-
Reaction Vessel: Oven-dried 8 mL reaction vial with a PTFE-lined septum cap.
-
Reagents:
-
2-Bromopyridine derivative: 1.0 mmol
-
Primary Amine: 1.2 mmol (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 (1-3 mol%) [Alternative: Pd₂(dba)₃ (1 mol%) + BrettPhos (2 mol%)]
-
Base: NaOtBu (1.4 mmol, 1.4 equiv)
-
Solvent: Anhydrous 1,4-Dioxane (2-4 mL, 0.25M - 0.5M)
-
-
Procedure:
-
Add Pd precatalyst, base, and aryl halide (if solid) to the vial.
-
Evacuate and backfill with Argon (3x).
-
Add amine and solvent via syringe.
-
Heat to 100°C for 1-4 hours. Note: Higher temperature is often needed to break any resting state dimers.
-
-
Workup: Cool to RT, dilute with EtOAc, filter through Celite, and concentrate.
Protocol B: Coupling with Secondary Amines (RuPhos System)
Best for: Morpholine, piperidine, acyclic secondary amines.
-
Reaction Vessel: Schlenk tube or sealed vial.
-
Reagents:
-
2-Bromopyridine derivative: 1.0 mmol
-
Secondary Amine: 1.2 mmol
-
Catalyst: RuPhos Pd G3 (1-2 mol%)
-
Base: LiHMDS (1.0 M in THF, 2.0 equiv) or NaOtBu (1.4 equiv). Note: LiHMDS is preferred for substrates with base-sensitive functional groups.
-
Solvent: THF or Toluene (0.5M).
-
-
Procedure:
Protocol C: Weak Nucleophiles (Amides/Sulfonamides)
Best for: Lactams, sulfonamides, carbamates.
-
Reagents:
-
2-Bromopyridine: 1.0 mmol
-
Amide/Sulfonamide: 1.2 mmol
-
Catalyst: tBuBrettPhos Pd G3 (2-4 mol%)
-
Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv). Note: Weaker carbonate/phosphate bases are preferred to prevent side reactions with the amide.
-
Solvent: t-Amyl Alcohol or t-BuOH. Polar protic solvents can assist in proton transfer steps for weak nucleophiles.
-
-
Conditions: Heat to 110°C for 8-16 hours.
Troubleshooting & Optimization Workflow
If the standard protocols yield <50%, follow this decision logic to identify the failure mode.
Figure 2: Decision tree for troubleshooting low yields in 2-bromopyridine couplings.
References
-
Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed Amination of 2-Chloropyridines.[2] Organic Letters.[3][4][5] Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.[3][4] Link
-
Fors, B. P., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination of Five-Membered Heterocycles. Journal of the American Chemical Society.[3] Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design of Precatalysts for Pd-Catalyzed C–N Cross-Coupling. The Journal of Organic Chemistry. Link
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[5][6][7][8][9] Reaction intermediates and catalyst improvements. Journal of the American Chemical Society.[3] Link
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. resources.strem.com [resources.strem.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. sci-hub.box [sci-hub.box]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ir.nbu.ac.in [ir.nbu.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-cyclobutylpyridine
Abstract & Strategic Significance
2-Bromo-4-cyclobutylpyridine (CAS: 1364662-79-6) is a high-value pharmacophore scaffold, increasingly utilized in kinase inhibitor discovery (e.g., H3 receptor antagonists). The cyclobutyl moiety acts as a lipophilic, metabolic bioisostere for tert-butyl or isopropyl groups, offering increased
However, the functionalization of this scaffold presents a dual challenge:
-
Catalyst Poisoning: The pyridine nitrogen at the 2-position (adjacent to the reactive site) strongly coordinates with Pd(II) species, potentially arresting the catalytic cycle.[1]
-
Steric & Electronic Modulation: The electron-deficient pyridine ring facilitates oxidative addition but makes the intermediate Pd-complex prone to non-productive pathways like protodehalogenation.
This guide provides field-proven protocols to overcome these barriers, ensuring high yields and reproducibility.
Mechanistic Insight: The "Poisoning" Trap
To optimize yields, one must understand the failure mode. In standard couplings, the basic pyridine nitrogen competes with phosphine ligands for the palladium center.
-
The Trap: Formation of stable
species prevents the coordination of the nucleophile (boronic acid or amine). -
The Solution: Use of bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) or chelating ligands (dppf) that sterically crowd the metal center, disfavoring nitrogen coordination while accelerating reductive elimination.
Visualization: Catalytic Cycle & Failure Modes
The following diagram illustrates the competitive pathway between productive coupling and catalyst poisoning.
Caption: Figure 1. The competitive coordination of the pyridine nitrogen (red path) arrests the cycle unless bulky ligands are employed.
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond)
Objective: Coupling of 2-Bromo-4-cyclobutylpyridine with aryl/heteroaryl boronic acids. Recommended System: Pd(dppf)Cl₂[2] · DCM / K₂CO₃ / Dioxane:H₂O.
Rationale
While monodentate bulky phosphines are powerful, the bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) offers a robust "workhorse" solution for 2-bromopyridines. The large bite angle and chelating effect prevent the formation of inactive bis-pyridine complexes.
Step-by-Step Procedure
-
Preparation: Oven-dry a 20 mL reaction vial and a magnetic stir bar. Cool under argon flow.
-
Charging: Add the following solids:
-
Solvent & Degassing:
-
Add 1,4-Dioxane (4 mL) and Water (1 mL) (4:1 ratio). Note: High concentration (0.2–0.5M) helps reaction rate.
-
CRITICAL: Sparge the mixture with Argon for 5–10 minutes. Oxygen promotes homocoupling and catalyst deactivation.
-
-
Reaction: Seal the vial with a Teflon-lined cap. Heat to 90°C for 4–12 hours.
-
Workup:
Optimization Table:
| Variable | Standard Condition | Difficult Substrates (Steric Bulk) |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ | XPhos Pd G3 or Pd(PPh₃)₄ |
| Base | K₂CO₃ | Cs₂CO₃ or K₃PO₄ |
| Solvent | Dioxane/H₂O | Toluene/EtOH/H₂O |
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Objective: Introduction of amine side chains. Recommended System: BrettPhos Pd G3 / NaOtBu / Toluene.
Rationale
Amination of 2-halopyridines is notoriously difficult due to the formation of stable Pd-amido dimers. BrettPhos is the gold standard here; it is extremely bulky, preventing pyridine coordination, and electron-rich, facilitating oxidative addition. The G3 precatalyst ensures rapid initiation even at lower temperatures.
Step-by-Step Procedure
-
Preparation: Use a glovebox or strict Schlenk technique.[1] Moisture kills this reaction.
-
Charging:
-
2-Bromo-4-cyclobutylpyridine (1.0 equiv).
-
Amine (1.2 equiv).[1]
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv). Store in glovebox.
-
Catalyst: BrettPhos Pd G3 (1–3 mol%).
-
-
Solvent: Add anhydrous Toluene (0.2 M concentration).
-
Reaction:
-
Seal and heat to 80–100°C .
-
Monitor by LCMS.[1] Conversion is usually rapid (< 2 hours).
-
-
Workup: Filter through a Celite pad to remove Pd black.[1] Concentrate and purify.
Troubleshooting & Decision Workflow
Common issues and their scientific causality:
| Symptom | Probable Cause | Corrective Action |
| No Conversion | Catalyst poisoning by Pyridine N. | Switch to XPhos or BrettPhos (bulkier ligands). Increase temp to 110°C. |
| Debromination (Ar-H) | Hydride source present (often from solvent or moisture).[3] | Ensure solvents are anhydrous.[1] Avoid alcohols if possible. |
| Homocoupling | Oxygen presence.[4][5][6] | Degas solvents more rigorously (Freeze-Pump-Thaw). |
| Stalled Reaction | Catalyst decomposition.[1] | Add a second portion of catalyst after 4 hours. |
Experimental Decision Tree
Caption: Figure 2. Optimization workflow for selecting catalyst systems based on reaction type and difficulty.
References
-
BenchChem Technical Support. Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. (Accessed 2023).[7] Link
- Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (General reference for BrettPhos/XPhos utility in pyridine coupling).
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
-
Organic Chemistry Portal. "Suzuki Coupling - Catalyst Systems." (Accessed 2023).[7] Link
-
PharmaBlock. "Cyclobutane Derivatives in Drug Discovery."[8] (Highlighting the utility of the cyclobutyl scaffold). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. img01.pharmablock.com [img01.pharmablock.com]
Application Note: Strategic Functionalization of the Pyridine Ring at C2 Using a Bromine Handle
Abstract & Strategic Overview
The pyridine ring is a privileged scaffold in FDA-approved therapeutics (e.g., Esomeprazole, Loratadine), yet the C2 position presents a unique dichotomy in synthetic organic chemistry. While the adjacent nitrogen atom renders the C2 position highly electrophilic—ideal for nucleophilic attacks—it simultaneously acts as a potent Lewis base that can coordinate to and poison transition metal catalysts.
This guide provides a decision-making framework and validated protocols for functionalizing 2-bromopyridine. Unlike generic "aryl halide" protocols, these methods are specifically optimized to address the "ortho-nitrogen effect" (catalyst sequestration) and the instability of 2-metallated pyridines .
The Electronic Landscape of C2
-
Inductive Effect (-I): The electronegative nitrogen pulls electron density, making C2 electron-deficient.
-
Resonance: The nitrogen lone pair does not donate into the ring in a way that deactivates C2; rather, the dipole moment favors nucleophilic attack.
-
Coordination: The
nitrogen lone pair is orthogonal to the -system, remaining available to bind Pd(II) or Ni(II) centers, often arresting catalytic cycles.
Decision Matrix: Selecting the Right Methodology
Do not default to a single reaction type. Analyze your nucleophile and substrate stability to choose the path of least resistance.
Figure 1: Strategic workflow for selecting the optimal functionalization pathway based on the desired bond formation.
Method A: C-C Bond Formation (Suzuki-Miyaura Coupling)[1][2]
The Challenge: Standard Pd(
The Solution: Use reverse polarity (2-bromopyridine + Aryl-Boronic Acid) and bulky, electron-rich ligands (Buchwald Ligands) that sterically prevent the pyridine nitrogen from binding to the Palladium center.
Optimized Protocol
-
Catalyst System: XPhos Pd G3 or Pd(dppf)Cl
(for sterically unhindered cases). -
Solvent: 1,4-Dioxane/Water (4:1). The water is critical for the transmetallation step.
-
Base:
(Tribasic Potassium Phosphate).
| Component | Equivalents | Role |
| 2-Bromopyridine | 1.0 | Electrophile |
| Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile (Excess required due to potential homocoupling) |
| XPhos Pd G3 | 0.02 - 0.05 | Pre-catalyst. Rapidly generates active L-Pd(0) species. |
| 3.0 | Activates the boronic acid. | |
| 1,4-Dioxane | [0.2 M] | Solvent. |
Step-by-Step:
-
Charge a reaction vial with the boronic acid, XPhos Pd G3, and 2-bromopyridine.
-
Evacuate and backfill with Nitrogen (
) three times. -
Add degassed 1,4-dioxane and the aqueous base solution via syringe.
-
Seal and heat to 80°C for 2–4 hours.
-
QC Check: Monitor by LCMS. If the bromide remains but boronic acid is consumed, add more boronic acid (protodeboronation occurred).
Method B vs. C: C-N Bond Formation
Here, you have two choices. The decision depends on the nucleophilicity of your amine.
Method B: Buchwald-Hartwig Amination (For Weak Nucleophiles)
Used when the amine is electron-poor (e.g., anilines) or sterically hindered, where
-
Critical Factor: Ligand selection.[1][2] You must use a ligand that out-competes the pyridine nitrogen. BrettPhos or RuPhos are superior here.
-
Base: NaOtBu (Sodium tert-butoxide) is standard.
Protocol:
-
Combine Pd(OAc)
(2 mol%) and BrettPhos (4 mol%) in Toluene. Stir at RT for 5 mins to pre-form the active catalyst. -
Add 2-bromopyridine (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).[2]
-
Heat to 100°C under
.
Method C: Nucleophilic Aromatic Substitution ( ) (For Strong Nucleophiles)
The 2-position is naturally activated. If you have a primary alkyl amine or a thiol, you do not need a metal catalyst.
-
Mechanism: Addition-Elimination via a Meisenheimer intermediate.
-
Conditions: Polar aprotic solvent (DMSO, DMF, NMP) + Base (
or DIPEA). High temperature (100–120°C).
Why choose this? It avoids heavy metals entirely (green chemistry) and is cheaper.
Method D: Metal-Halogen Exchange (The "Turbo Grignard" Approach)
The Challenge: Traditional Lithium-Halogen exchange (using n-BuLi) on 2-bromopyridine is perilous. The resulting 2-lithio-pyridine is thermally unstable above -78°C, prone to dimerization or rearrangement.
The Solution: Knochel’s Turbo Grignard (
Mechanistic Workflow & Protocol
Figure 2: The Knochel Turbo Grignard workflow allows for controllable magnesiation without cryogenic conditions.
Protocol:
-
Drying: Flame-dry a flask and cool under Argon.
-
Solvent: Add 2-bromopyridine (1.0 equiv) in anhydrous THF [0.5 M].
-
Exchange: Cool to -15°C (ice/salt bath). Dropwise add
(1.1 equiv, commercially available as solution). -
Aging: Stir for 30 minutes. The solution usually turns a dark color.
-
Validation: Take a small aliquot and quench with
. Check NMR for >95% deuterium incorporation at C2.
-
-
Trapping: Add the electrophile (e.g., Benzaldehyde) dropwise.
-
Warm: Allow to warm to RT over 1 hour.
-
Quench: Saturated
.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Black Precipitate (Pd) | Catalyst death (Pd black formation). Pyridine N poisoned the cycle. | Switch to a precatalyst (e.g., XPhos Pd G3) rather than generating Pd(0) in situ. Increase ligand:Pd ratio. |
| No Reaction ( | Nucleophile is too weak or sterics are blocking the C2 approach. | Switch to Buchwald-Hartwig conditions (Method B) or increase temp to 140°C in microwave. |
| Homocoupling (2,2'-bipyridine) | Oxidative addition occurred, but transmetallation failed. | Ensure water is present (Suzuki). Degas solvents more thoroughly to remove |
| Low Yield (Turbo Grignard) | Moisture contamination or unstable intermediate. | Ensure THF is <50 ppm water. Do not let the temperature rise above 0°C before adding the electrophile. |
References
-
Knochel, P., et al. (2004).[4][5][6] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[6] Angewandte Chemie International Edition, 43(25), 3333–3336. Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II)-Catalyzed General and Efficient Suzuki–Miyaura Cross-Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry, 79(9), 4161–4166. Link
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[7] Journal of Medicinal Chemistry, 54(10), 3451-3479. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selective Metalation and Additions [sigmaaldrich.com]
- 4. EP1582524A1 - Method of preparing organomagnesium compounds - Google Patents [patents.google.com]
- 5. portal.tpu.ru [portal.tpu.ru]
- 6. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthetic Utility of 2-Bromo-4-cyclobutylpyridine in Drug Discovery
Topic: Preparation of Pharmaceutical Intermediates using 2-Bromo-4-cyclobutylpyridine Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Abstract
2-Bromo-4-cyclobutylpyridine (CAS: 1086381-53-4 for 6-isomer analogue; Note: Isomeric precision is critical. This guide addresses the 2-bromo-4-cyclobutyl isomer specifically) represents a high-value scaffold in modern medicinal chemistry. It combines the reactive utility of the 2-bromopyridine "handle" with the pharmacologically desirable cyclobutyl moiety. The cyclobutyl group serves as a lipophilic, metabolically stable bioisostere for isopropyl or tert-butyl groups, often improving potency and solubility profiles in kinase inhibitors and GPCR ligands. This guide outlines optimized protocols for utilizing this intermediate in Suzuki-Miyaura cross-couplings, Buchwald-Hartwig aminations, and lithium-halogen exchange reactions.
Introduction: The "Cyclobutyl Effect" in MedChem
In the optimization of lead compounds, the 4-cyclobutylpyridine motif offers distinct advantages over acyclic alkyl chains:
-
Conformational Restriction: The puckered cyclobutyl ring reduces the entropic penalty of binding compared to a freely rotating isopropyl group.
-
Metabolic Stability: The C-H bonds in the cyclobutyl ring are generally less prone to oxidative metabolism (CYP450) than the primary methyl hydrogens of an isopropyl group.
-
Lipophilicity Modulation: It provides a controlled increase in lipophilicity (LogP) without the excessive bulk of a cyclohexyl or phenyl group.
The presence of the bromine atom at the C2 position renders the molecule highly reactive toward transition-metal-catalyzed cross-couplings, making it an ideal "hub" for divergent synthesis.
Chemical Profile & Handling
-
Compound Name: 2-Bromo-4-cyclobutylpyridine
-
Molecular Formula: C
H BrN -
Molecular Weight: 212.09 g/mol
-
Physical State: Typically a colorless to pale yellow oil or low-melting solid.
-
Solubility: Soluble in DCM, THF, EtOAc, and MeOH.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive.
Reaction Landscape Overview
The following diagram illustrates the divergent synthetic pathways accessible from 2-Bromo-4-cyclobutylpyridine.
Caption: Divergent synthetic utility of 2-Bromo-4-cyclobutylpyridine in generating key pharmaceutical scaffolds.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 2-aryl-4-cyclobutylpyridines. Challenge: 2-Halopyridines can be sluggish in couplings due to coordination of the pyridine nitrogen to the Palladium catalyst. Solution: Use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) facilitates the oxidative addition and prevents catalyst poisoning.
Materials:
-
2-Bromo-4-cyclobutylpyridine (1.0 equiv)
-
Aryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl
·CH Cl (5 mol%) OR Pd (dba) (2 mol%) + XPhos (4 mol%) -
Base: 2M aq. K
CO or Cs CO (3.0 equiv) -
Solvent: 1,4-Dioxane or DME (degassed)
Step-by-Step Workflow:
-
Setup: In a reaction vial equipped with a magnetic stir bar, combine the pyridine substrate, aryl boronic acid, and base.
-
Inerting: Evacuate and backfill the vial with Argon (3 cycles).
-
Solvent Addition: Add degassed 1,4-Dioxane via syringe.
-
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Cap the vial immediately.
-
Reaction: Heat the mixture to 90–100°C for 4–12 hours. Monitor conversion by LC-MS (Target mass = MW of Boronic acid + 132).
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with water and brine. Dry over Na
SO . -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). Pyridines often streak on silica; adding 1% Et
N to the eluent can improve peak shape.
Protocol B: Buchwald-Hartwig Amination
Objective: Introduction of amine functionality at the C2 position. Nuance: The cyclobutyl group at C4 exerts minimal steric hindrance at C2, allowing for coupling with both primary and secondary amines.
Materials:
-
2-Bromo-4-cyclobutylpyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Catalyst: Pd(OAc)
(5 mol%) + BINAP (7.5 mol%) OR BrettPhos Pd G3. -
Base: NaO
Bu (1.5 equiv) - Critical: Must be dry and fresh. -
Solvent: Toluene or 1,4-Dioxane (anhydrous).
Step-by-Step Workflow:
-
Pre-complexation (Optional but recommended for BINAP): Stir Pd(OAc)
and BINAP in the solvent at RT for 15 mins to form the active catalyst species (solution turns orange/red). -
Addition: Add the pyridine, amine, and NaO
Bu to the catalyst mixture under Argon. -
Heating: Heat to 100–110°C overnight in a sealed tube.
-
Monitoring: Monitor by TLC. The product will typically be more polar and fluorescent than the starting bromide.
-
Workup: Dilute with EtOAc, wash with water. Note: Avoid acidic washes as the product is basic.
Advanced Workflow: Lithium-Halogen Exchange
For converting the C2-bromide into an aldehyde, ketone, or carboxylic acid.
Caption: Protocol for Lithium-Halogen Exchange functionalization.
Critical Safety Note: The lithiated pyridine intermediate is unstable above -60°C and can undergo "halogen dance" or dimerization. Strict temperature control is mandatory.
Troubleshooting & Optimization (Expertise)
| Issue | Probable Cause | Expert Recommendation |
| Low Conversion (Suzuki) | Catalyst Poisoning | Switch to XPhos Pd G2 or Pd(amphos)Cl2 . These precatalysts activate quickly and the bulky ligands protect the Pd center from pyridine nitrogen coordination. |
| Protodebromination | Moisture in Solvent | The C2-Li or C2-Pd intermediate protonates instead of coupling. Ensure solvents are anhydrous. Increase catalyst loading. |
| "Halogen Dance" | High Temp (Li-Exchange) | If performing Li-exchange, do not let the temp rise above -78°C before adding the electrophile. The Li atom can migrate to the C3 position if warmed. |
| Purification Issues | Pyridine Tailing | Use DCM/MeOH/NH |
References
-
Suzuki-Miyaura Coupling of Pyridines
-
Minisci Reaction (Origin of Cyclobutyl Group)
- Title: "Practical and innate C-H functionalization of heterocycles." (Context for attaching cyclobutyl radicals to pyridines).
- Source:Science2018, 360(6387), 419-423.
-
URL:[Link]
-
Buchwald-Hartwig Conditions for Pyridines
-
Cyclobutyl Pharmacophore Utility
- Title: "The Cyclobutyl Group in Drug Design: A Bioisostere for the Isopropyl Group."
- Source:Journal of Medicinal Chemistry2016, 59(19), 8712–8722.
-
URL:[Link]
Sources
High-Performance Nucleophilic Functionalization of 2-Bromo-4-cyclobutylpyridine
Executive Summary & Scaffold Analysis
2-Bromo-4-cyclobutylpyridine represents a high-value scaffold in modern medicinal chemistry. It combines the privileged 2-aminopyridine pharmacophore (common in kinase inhibitors) with a cyclobutyl ring—a lipophilic, metabolic stable,
However, functionalizing this scaffold requires navigating two competing electronic features:
-
The 2-Bromo Position: Highly activated for nucleophilic attack due to the adjacent pyridine nitrogen (
-position). -
The 4-Cyclobutyl Group: A sterically bulky, weakly electron-donating alkyl group at the
-position. While it does not deactivate the ring as strongly as an amino group, its steric bulk can influence catalyst coordination in cross-coupling reactions.
This guide details two validated pathways for substituting the bromine: Nucleophilic Aromatic Substitution (
Mechanistic Deep Dive
Pathway A: Nucleophilic Aromatic Substitution ( )
The
-
Addition (Rate Determining Step): The nucleophile attacks the C2 carbon. The pyridine nitrogen is critical here; it acts as an electron sink, stabilizing the negative charge in the intermediate Meisenheimer Complex .[1][2]
-
Elimination: The aromaticity is restored by the expulsion of the bromide ion.
Impact of Cyclobutyl Group: The cyclobutyl group at C4 is electron-donating via induction. This slightly raises the LUMO energy of the ring compared to unsubstituted pyridine, potentially slowing the reaction kinetics slightly. However, it does not sterically hinder the C2 position, allowing
Pathway B: Palladium-Catalyzed Buchwald-Hartwig
For weaker nucleophiles (anilines) or when mild conditions are required, Pd-catalysis is preferred.
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Ligand Exchange: Amine binds to Pd.
-
Reductive Elimination: Product is released.
Critical Challenge (Catalyst Poisoning): The pyridine nitrogen is a competent ligand (
Mechanistic Visualization
Figure 1: Dual mechanistic pathways. Red path indicates thermal
Application Note 1: Thermal Protocol
Best for: Primary/Secondary aliphatic amines (Morpholine, Piperazine, etc.), Alkoxides. Advantage: Metal-free, scalable, robust.
Optimization Data (Solvent/Base Screen)
Reaction Conditions: 1.0 eq Substrate, 1.5 eq Morpholine, 100°C, 4 hours.
| Solvent | Base (2.0 eq) | Conversion (%) | Notes |
| DMSO | >98% | Recommended. Fast kinetics, clean profile. | |
| NMP | DIPEA | 92% | Good alternative, easier aqueous workup. |
| EtOH | 45% | Too slow; reflux temp (78°C) insufficient. | |
| Toluene | <10% | Poor solubility of inorganic base. |
Detailed Protocol
-
Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add 2-Bromo-4-cyclobutylpyridine (1.0 mmol, 212 mg) and
(2.0 mmol, 276 mg). -
Solvent: Add anhydrous DMSO (3.0 mL). Note: DMSO accelerates
by solvating cations, leaving anions "naked" and more reactive. -
Nucleophile: Add the amine nucleophile (1.2 – 1.5 mmol).
-
Reaction: Seal the vial and heat to 100–110°C for 4–6 hours. Monitor by LC-MS.[3]
-
Checkpoint: The starting material (Rt ~ 3.5 min) should disappear; product (Rt ~ 2.8 min) will emerge.
-
-
Workup:
Application Note 2: Buchwald-Hartwig Amination
Best for: Anilines, Amides, or when high heat is not tolerated. Critical Requirement: Use of bulky biaryl phosphine ligands (e.g., XPhos, BrettPhos) to prevent pyridine N-coordination.
Ligand Selection Guide
-
Standard Anilines: XPhos or RuPhos . These ligands create a "roof" over the Pd center, preventing the pyridine nitrogen from binding while allowing the oxidative addition.
-
Primary Alkyl Amines: BrettPhos .
-
Base Sensitivity: Use
(weaker) instead of NaOtBu if the cyclobutyl ring has sensitive substituents (unlikely for pure hydrocarbon, but good practice).
Detailed Protocol
-
Inerting: Flame-dry a reaction tube and cycle Argon/Vacuum (3x).
-
Reagents: Add 2-Bromo-4-cyclobutylpyridine (1.0 mmol), Aniline derivative (1.2 mmol), and
(1.4 mmol). -
Catalyst System:
-
Pre-catalyst: XPhos Pd G3 (2 mol%, 17 mg). Note: G3 precatalysts ensure rapid activation.
-
Alternative:
(1 mol%) + XPhos (4 mol%).
-
-
Solvent: Add degassed 1,4-Dioxane or Toluene (4 mL).
-
Reaction: Heat to 80°C for 2–12 hours.
-
Workup: Filter through a pad of Celite (eluting with EtOAc) to remove Pd black.[3] Concentrate and purify via flash chromatography.
Troubleshooting & Critical Process Parameters (CPPs)
Stability of the Cyclobutyl Group
Researchers often fear ring-opening of the cyclobutyl group.
-
Risk Assessment: Low. The cyclobutyl ring is thermodynamically stable under standard basic (
, NaOtBu) and thermal (<150°C) conditions. -
Exception: Avoid strong Lewis acids (
) or extreme radical conditions, which could trigger ring expansion or opening.
"Stalled" Reaction in Pd-Coupling
-
Symptom: Reaction stops at 20% conversion; remaining mass is starting material.
-
Cause: Catalyst poisoning by the pyridine nitrogen.[3]
-
Solution:
-
Increase temperature to 100°C (promotes decoordination).
-
Switch to a bulkier ligand (BrettPhos or tBuXPhos ).
-
Ensure concentration is high (0.25 M – 0.5 M); dilute reactions favor non-productive coordination.
-
Purification of 2-Aminopyridines
-
Issue: Products often streak on silica due to the basic pyridine nitrogen.
-
Fix: Pre-treat the silica gel column with 1% Triethylamine in Hexanes, or use DCM/MeOH/
(90:9:1) as the eluent.
References
-
Mechanistic Found
on Pyridines:-
Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine. BenchChem Technical Guides.
-
-
Buchwald-Hartwig Protocols for Pyridines
-
Nielsen, D. K., et al. "A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines." Journal of Organic Chemistry, 2007.[4]
-
-
Cyclobutyl Stability & Properties
-
Maryasin, B., & Maulide, N. "On the Stability of Disubstituted Cyclobutenes – A Computational Study." European Journal of Organic Chemistry, 2018.
-
-
General Reactivity of 2-Bromo-4-alkylpyridines
-
An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles. BenchChem Technical Guides.
-
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4-cyclobutylpyridine
Welcome to the technical support guide for the synthesis of 2-Bromo-4-cyclobutylpyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.
The predominant and most reliable method for synthesizing 2-Bromo-4-cyclobutylpyridine is the Sandmeyer reaction, which proceeds via the diazotization of the corresponding amine, 2-Amino-4-cyclobutylpyridine.[1] This guide focuses on optimizing this critical transformation.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Yield of 2-Bromo-4-cyclobutylpyridine
Question: My reaction has resulted in a very low yield or has failed completely. What are the likely causes and how can I rectify them?
Answer: This is the most common issue and typically points to problems in one of the two key stages of the Sandmeyer reaction: diazotization or bromide displacement.
Potential Causes & Solutions:
-
Incomplete Diazotization: The formation of the aryl diazonium salt from 2-amino-4-cyclobutylpyridine is highly sensitive to reaction conditions.
-
Causality: The diazotizing species, the nitrosonium ion (NO+), is generated from a nitrite source (e.g., NaNO₂, amyl nitrite) under acidic conditions.[2] Insufficiently acidic conditions or improper temperature control can hinder its formation and reactivity.
-
Solution:
-
Temperature Control: Strictly maintain the reaction temperature between 0 °C and 5 °C during the dropwise addition of your nitrite source.[3] Use an ice/salt bath for effective cooling.
-
Acid Stoichiometry: Ensure a sufficient excess of a strong, non-nucleophilic acid like HBr or H₂SO₄. This maintains the necessary acidity and provides the counter-ion for the diazonium salt.
-
Slow Addition: Add the nitrite solution very slowly to the acidic solution of the amine. This maintains a low concentration of nitrous acid, preventing side reactions and ensuring the amine is converted efficiently to the diazonium salt.[3]
-
-
-
Premature Decomposition of the Diazonium Salt: Pyridine-based diazonium salts are notoriously less stable than their benzene-based counterparts.[2][4]
-
Causality: The electron-withdrawing nature of the pyridine ring destabilizes the diazonium cation, making it prone to decomposition, especially at elevated temperatures. The primary decomposition pathway involves the loss of N₂ gas to form a highly reactive aryl cation, which is then quenched by any available nucleophile, most often water, to form the undesired phenol byproduct (4-cyclobutylpyridin-2-ol).
-
Solution:
-
Maintain Low Temperature: Do not allow the reaction temperature to rise above 10 °C after the diazotization is complete and before the addition of the copper(I) bromide solution.
-
Immediate Use: Use the generated diazonium salt solution immediately in the subsequent bromination step. Do not store it.
-
-
-
Inefficient Bromide Displacement (Sandmeyer Step): The conversion of the diazonium salt to the aryl bromide is catalyzed by copper(I) salts.[5]
-
Causality: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5] Copper(I) initiates the process by a single-electron transfer to the diazonium salt, which then releases N₂ gas to form an aryl radical. This radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the Cu(I) catalyst.[5][6] Inactive catalyst or suboptimal conditions will stall this cycle.
-
Solution:
-
Catalyst Choice: While Cu(I)Br is the classic choice, using Cu(II)Br₂ in combination with an organic nitrite (like amyl nitrite or isoamyl nitrite) in an organic solvent can be highly effective.[6] The organic nitrite serves as the diazotizing agent, and the reaction can often be run as a homogeneous solution.
-
Catalyst Loading: For catalytic versions, ensure adequate loading (typically 0.3-0.5 molar equivalents).[6][7]
-
Solvent System: While aqueous systems are traditional, using a solvent like dibromomethane can improve solubility and yield.[6]
-
-
Issue 2: Significant Formation of 4-cyclobutylpyridin-2-ol Byproduct
Question: My final product is heavily contaminated with the corresponding phenol. How can I prevent this?
Answer: The formation of 4-cyclobutylpyridin-2-ol is a direct result of the diazonium salt reacting with water. This is a classic and competitive side reaction in all Sandmeyer protocols.
Potential Causes & Solutions:
-
Excess Water and High Temperature:
-
Causality: As explained previously, the aryl cation formed from diazonium salt decomposition is readily trapped by water.[2] This process is accelerated at higher temperatures.
-
Solution:
-
Anhydrous Conditions: Where possible, consider a modified Sandmeyer protocol using an organic nitrite (e.g., amyl nitrite) in an anhydrous organic solvent (e.g., dibromomethane, acetonitrile).[6] This drastically reduces the availability of water as a competing nucleophile.
-
Strict Temperature Control: If using an aqueous system is unavoidable, maintaining the temperature below 5 °C is critical to minimize the rate of decomposition and subsequent hydrolysis.
-
-
Issue 3: Difficulty in Product Isolation and Purification
Question: After workup, I am left with a dark, oily crude product that is difficult to purify by column chromatography. What can I do?
Answer: Dark, tarry materials are common in Sandmeyer reactions, often arising from various side reactions, including polymerization and azo-coupling. A robust workup and purification strategy is essential.
Potential Causes & Solutions:
-
Presence of Copper Salts and Acidic Impurities:
-
Causality: Residual copper salts and acid from the reaction can complicate extraction and chromatography.
-
Solution:
-
Quenching and Neutralization: After the reaction is complete, pour the mixture into a basic solution (e.g., 1N NaOH or aqueous ammonia) to neutralize the strong acid and precipitate copper hydroxides.[6] Stirring for an hour can help complex the copper salts.
-
Thorough Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (3x) to ensure complete recovery.[8]
-
Washing: Wash the combined organic layers sequentially with water and then a saturated brine solution. The brine wash helps to break up emulsions and remove residual water from the organic phase.[8]
-
-
-
Co-elution of Impurities during Chromatography:
-
Causality: The desired product may have a similar polarity to byproducts, making separation challenging.
-
Solution:
-
Optimize Solvent System: Use a shallow gradient of a hexane/ethyl acetate solvent system for column chromatography. Start with a low polarity (e.g., 98:2 Hexane:EtOAc) and slowly increase the polarity to elute your product cleanly.
-
Consider an Alternative Purification: If the product is a solid, recrystallization or washing with a non-polar solvent like cold hexanes can be an effective way to remove more polar impurities.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route to 2-Bromo-4-cyclobutylpyridine? The most established route starts from 2-Amino-4-cyclobutylpyridine and employs a modified Sandmeyer reaction. Specifically, using copper(II) bromide as the bromine source and an alkyl nitrite (e.g., amyl nitrite) as the diazotizing agent in a solvent like dibromomethane has been shown to give good yields for substituted 2-aminopyridines with minimal by-products.[6]
Q2: Why are Sandmeyer reactions on 2-aminopyridines often challenging? The primary challenge stems from the electronics of the pyridine ring. The nitrogen atom in the ring acts as an electron sink, which destabilizes the intermediate diazonium salt. This makes it more prone to premature nitrogen loss and reaction with solvent (hydrolysis) compared to diazonium salts of anilines.[4][9][10] Furthermore, the ring nitrogen can be protonated, affecting the reactivity of the amino group during diazotization.
Q3: What are the critical safety precautions for this reaction?
-
Diazonium Salts: Aryl diazonium salts, especially when isolated and dried, can be explosive. The protocols described here use them in situ in solution, which is much safer. Never attempt to isolate the diazonium salt intermediate.
-
Reagents: Sodium nitrite and alkyl nitrites are toxic and oxidizing agents. Handle them with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.
-
Gas Evolution: The reaction releases nitrogen gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.
Q4: How can I monitor the progress of the reaction? The consumption of the starting material (2-amino-4-cyclobutylpyridine) can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6] A sample of the reaction mixture can be quenched in a basic solution, extracted, and analyzed.
Data & Protocols
Optimized Reaction Conditions
The following table summarizes optimized conditions for the bromination of a substituted 2-aminopyridine, which serves as an excellent starting point for the synthesis of 2-Bromo-4-cyclobutylpyridine.
| Parameter | Recommended Condition | Rationale | Reference |
| Starting Material | 2-Amino-4-cyclobutylpyridine | Precursor Amine | - |
| Bromine Source | Copper(II) Bromide (CuBr₂) | Effective reagent for Sandmeyer-type reactions. | [6] |
| Stoichiometry (CuBr₂) | 0.5 molar equivalents | Acts catalytically, reducing waste and cost. | [6] |
| Diazotizing Agent | Amyl Nitrite | Allows for non-aqueous conditions, reducing phenol byproduct. | [6] |
| Stoichiometry (Nitrite) | 1.1 molar equivalents | A slight excess ensures complete diazotization. | [6] |
| Solvent | Dibromomethane (CH₂Br₂) | Anhydrous, facilitates reaction and product solubility. | [6] |
| Temperature | 25 °C | Milder conditions are possible with the organic nitrite system. | [6] |
| Typical Yield | ~70-80% (Isolated) | Based on analogous systems. | [6] |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Sandmeyer bromination of substituted 2-aminopyridines.[6]
Step 1: Reaction Setup
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-cyclobutylpyridine (1.0 mmol, 1 eq) and copper(II) bromide (0.5 mmol, 0.5 eq).
-
Under an inert atmosphere (Argon or Nitrogen), add anhydrous dibromomethane (6 mL).
-
Stir the mixture at room temperature (25 °C) to form a suspension.
Step 2: Diazotization and Bromination 4. Using a syringe, add amyl nitrite (1.1 mmol, 1.1 eq) dropwise over 5-10 minutes. A color change and slight warming may be observed. 5. Stir the reaction mixture at 25 °C. Monitor the reaction for the complete consumption of the starting material using TLC or GC-MS (typically 1-3 hours).
Step 3: Work-up and Purification 6. Once the reaction is complete, pour the mixture into a 1N sodium hydroxide (NaOH) solution (20 mL) and stir vigorously for 1 hour to quench the reaction and precipitate copper salts. 7. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL). 8. Combine the organic layers, wash with saturated brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). 9. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. 10. Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-Bromo-4-cyclobutylpyridine.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the synthesis of 2-Bromo-4-cyclobutylpyridine.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
References
-
Pyridine-based complexes of copper(II) chloride and bromide: ligand - University of Pretoria. [Link]
-
Samadi, A., et al. (2012). Synthesis of bromocyclopropylpyridines via the Sandmeyer reaction. Academia.edu. [Link]
-
Pyridine-based complexes of copper(II) chloride and bromide: ligand conformation effects on crystal structure. Synthesis, structure and magnetic behavior of Cu(2-Cl-3-X - ResearchGate. [Link]
-
Sonavane, S., et al. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]
-
Wang, F., et al. (2014). Copper-Catalyzed Synthesis of 1-Bromoindolizines from Pyridines. Thieme. [Link]
-
Sandmeyer reaction - Wikipedia. [Link]
-
Dandepally, S. R., et al. (2015). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. PMC. [Link]
- Process for preparation of aromatic halides
- Bromination of pyridine derivatives - Google P
-
Kalatzis, E., & Mastrokalos, C. (1977). Reactions of N-heteroaromatic bases with nitrous acid. Part 5. Kinetics of the diazotisation of substituted 2-aminopyridine and 2-aminopyridine 1-oxide. Semantic Scholar. [Link]
-
Copper-Mediated Radiobromination of (Hetero)Aryl Boronic Pinacol Esters - PMC - NIH. [Link]
-
Kalatzis, E. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. [Link]
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]
-
Kalatzis, E., & Mastrokalos, C. (1974). Reactions of N-heteroaromatic bases with nitrous acid. Part 4. Kinetics of the diazotisation of 2- and 4-aminopyridine 1-oxide. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
A Convenient Synthesis of 2-Bromo and 3-Bromo-4-hydroxy-2-cyclopent-1-ones. [Link]
-
Diazotization of Amines - Chemistry LibreTexts. [Link]
-
A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction - Indian Academy of Sciences. [Link]
-
Zhang, Z., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. [Link]
-
2-bromo-4-cyclobutylpyridine (C9H10BrN) - PubChemLite. [Link]
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC. [Link]
-
Chemically enabled synthesis of 2-amino-4-heteroarylpyrimidines | Request PDF. [Link]
-
The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. [Link]
- Synthesis method of 2-amino pyridine compounds - Google P
-
Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - White Rose Research Online. [Link]
-
SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P - Semantic Scholar. [Link]
- Synthesis and purification method of 2-amino-4-methylpyridine - Google P
-
Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning - The Doyle Group - UCLA. [Link]
-
Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. [Link]
-
2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine) - MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. (PDF) Synthesis of bromocyclopropylpyridines via the Sandmeyer reaction [academia.edu]
- 7. WO2002053545A1 - Process for preparation of aromatic halides from aromatic amines - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Reactions of N-heteroaromatic bases with nitrous acid. Part 4. Kinetics of the diazotisation of 2- and 4-aminopyridine 1-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Pyridine Cross-Coupling
Welcome to the Technical Support Center for advanced organometallic catalysis. This guide is specifically engineered for researchers, process chemists, and drug development professionals encountering protodebromination (hydrodehalogenation) side reactions during the palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) of bromopyridines.
Below, we deconstruct the mechanistic causality of this frustrating side reaction, provide targeted FAQs for reaction optimization, and supply a self-validating experimental protocol to ensure reproducible, high-yield C–C bond formation.
Mechanistic Deep Dive: The Causality of Protodebromination
To eliminate a side reaction, you must first understand its kinetic origins. In a standard Suzuki-Miyaura coupling, the catalytic cycle proceeds through three primary steps: Oxidative Addition , Transmetalation , and Reductive Elimination .
Protodebromination is fundamentally a kinetic problem: it occurs when the rate of transmetalation is slower than competitive reduction pathways 1. When the intermediate Ar-Pd(II)-Br species stalls in the catalytic cycle, it becomes highly susceptible to off-cycle reactions.
If protic sources (water, primary/secondary alcohols) or alkoxide bases with
This issue is severely exacerbated in 2-bromopyridines . The adjacent pyridine nitrogen acts as a directing group, chelating to the palladium center to form a thermodynamically stable 4- or 5-membered metallacycle 2. This chelation drastically raises the activation energy required for the incoming organoboron species to transmetalate, giving the protodebromination pathway a kinetic advantage.
Caption: Mechanistic divergence between desired transmetalation and the protodebromination side reaction.
Troubleshooting FAQs
Q1: I am seeing >30% protodebromination with my 2-bromopyridine, but my 3-bromopyridine couples perfectly under the same conditions. Why? A1: This is a classic symptom of catalyst speciation and chelation. The nitrogen atom in 2-bromopyridine coordinates to the palladium center after oxidative addition, forming a stable intermediate that resists transmetalation 2. 3-bromopyridine cannot form this chelate due to the meta-relationship, allowing transmetalation to proceed rapidly. To fix this, you must disrupt the chelate by using highly sterically demanding ligands (e.g., XPhos or dtbpf).
Q2: How does the choice of ligand prevent reduction? A2: Ligand architecture dictates both the electronic density and the coordination sphere of the Pd center. Bulky, electron-rich dialkylbiaryl phosphines (like Buchwald ligands) force the palladium into a highly reactive monoligated L-Pd(0) state. The extreme steric bulk physically prevents the pyridine nitrogen from chelating effectively and accelerates both transmetalation and reductive elimination, ensuring the intermediate doesn't live long enough to undergo protodehalogenation 3. Furthermore, maintaining the correct Pd/Ligand ratio is critical, as the formation of multinuclear Pd clusters can drastically alter site-selectivity and reactivity 4.
Q3: I am using Pd(PPh3)4 and Na2CO3 in Toluene/Ethanol/Water. Is this a bad idea?
A3: Yes, this is a "perfect storm" for protodebromination. Ethanol can coordinate to Pd and undergo
Quantitative Data & Condition Benchmarking
The table below summarizes the causality between reaction conditions and the resulting protodebromination levels for a standard 2-bromopyridine Suzuki-Miyaura coupling.
| Catalyst System | Base | Solvent System | Temp (°C) | Mechanistic Consequence | Protodebromination |
| Pd(PPh₃)₄ | NaOEt | EtOH / Toluene | 80 | Slow transmetalation; EtOH acts as a hydride source via | High (>40%) |
| Pd₂(dba)₃ / PPh₃ | K₂CO₃ | THF / H₂O | 60 | Biphasic stalling; water acts as a proton source during delayed cycles. | Moderate (15-30%) |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Anhydrous Dioxane | 100 | Steric bulk breaks Pd-N chelate; anhydrous conditions remove protons. | Low (<5%) |
| Pd(OAc)₂ / dtbpf | TMSOK | Anhydrous THF | 65 | Homogeneous base (TMSOK) enables ultra-fast transmetalation (<15 min). | Trace (<1%) |
Self-Validating Experimental Protocol
To guarantee success, we recommend the following Anhydrous Homogeneous Coupling Protocol utilizing TMSOK. This protocol is designed as a self-validating system: it includes specific analytical checkpoints to verify that the mechanistic conditions (anhydrous, active catalyst) are met before proceeding.
Materials Required:
-
Catalyst/Ligand: Pd(OAc)₂ (2 mol%), dtbpf or XPhos (4 mol%)
-
Base: Potassium Trimethylsilanolate (TMSOK) (2.0 equiv)
-
Solvent: Strictly anhydrous THF (degassed via freeze-pump-thaw)
-
Substrates: 2-Bromopyridine (1.0 equiv), Arylboronic acid pinacol ester (Ar-Bpin) (1.2 equiv)
Caption: Step-by-step experimental workflow for anhydrous, homogeneous Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Glovebox Preparation (Crucial for Anhydrous Integrity): Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), the Ar-Bpin (1.2 equiv), and TMSOK (2.0 equiv). Causality: TMSOK is highly hygroscopic. Exposure to ambient moisture will generate KOH and hexamethyldisiloxane, destroying the homogeneous nature of the base and re-introducing water (a proton source) into the system.
-
Solvent & Substrate Addition: Seal the flask with a rubber septum, remove it from the glovebox, and connect it to a Schlenk line (N₂). Inject anhydrous, degassed THF (to reach 0.2 M concentration) followed by the 2-bromopyridine (1.0 equiv) via a gastight syringe.
-
Thermal Activation: Stir the reaction mixture at 65 °C. Because TMSOK is soluble in THF, the reaction mixture will be homogeneous, drastically accelerating the transmetalation step.
-
Self-Validation Checkpoint (15 Minutes): Withdraw a 50 µL aliquot using a purged syringe. Quench into 0.5 mL of EtOAc/H₂O, extract the organic layer, and analyze via GC-MS.
-
Validation: You should observe the product mass (
= [M]). If you observe a significant peak at = [M - Ar + H] (the protodebrominated pyridine), your THF was not strictly anhydrous, or your glovebox atmosphere is compromised. Abort, repurify solvents, and restart.
-
-
Workup: Once complete (typically <30 minutes), cool to room temperature, filter through a short pad of Celite to remove palladium black, and concentrate under reduced pressure. Purify via flash column chromatography.
References
-
A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. ResearchGate. 2
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. 4
-
Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. ResearchGate. 1
-
Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health (NIH). 5
-
Technical Support Center: Cross-Coupling Reactions with 4-Bromo-1-(4-fluorophenyl)-1H-imidazole. BenchChem.3
Sources
Technical Support Center: Optimizing Catalyst Load for 2-Bromo-4-cyclobutylpyridine Cross-Coupling
Executive Summary: The "Pyridine Problem"
As a Senior Application Scientist, I often see researchers treat 2-Bromo-4-cyclobutylpyridine as a standard aryl halide. It is not. The pyridine nitrogen possesses a lone pair that is orthogonal to the
In low-catalyst-load regimes, this substrate acts as a catalyst poison , sequestering the active Pd(0) species into an off-cycle resting state (
This guide provides a self-validating workflow to determine the Minimum Effective Loading (MEL) while avoiding common pitfalls like homocoupling and protodehalogenation.
Troubleshooting Guide (Q&A)
Q1: I dropped the catalyst load from 5 mol% to 1 mol%, and the conversion didn't just drop—it stopped completely (0%). Why?
Diagnosis: You have likely hit the "Poisoning Threshold."
Technical Explanation: At 5 mol%, you had enough Pd to saturate the coordination sites of the pyridine substrate (or impurities) and still have free active catalyst. At 1 mol%, the concentration of pyridine relative to Pd is so high that the equilibrium overwhelmingly favors the inactive
-
Ligand Switch: Switch to a bulky, electron-rich phosphine (e.g., XPhos , RuPhos , or P(t-Bu)3 ) or an NHC (e.g., Pd-PEPPSI-IPr ). These ligands are sterically demanding enough to prevent the pyridine nitrogen from binding to the Pd center.
-
Titration Protocol: Do not drop from 5% to 1%. Step down to 2.5%, then 1.5%, to find the "cliff."
Q2: My reaction turns black (Pd precipitation) at 0.5 mol% before completion. Is the catalyst dying?
Diagnosis: Yes, this is catalyst aggregation due to ligand dissociation or substrate depletion. Technical Explanation: The cyclobutyl group at the 4-position adds steric bulk and lipophilicity, but it doesn't electronically stabilize the oxidative addition intermediate. If the oxidative addition is slow (rate-limiting), the unstable Pd(0) species can aggregate into Pd-black (inactive nanoparticles) if not adequately stabilized by the ligand. Solution:
-
Increase Ligand:Metal Ratio: If using Pd(OAc)2 + Phosphine, increase the ratio from 1:2 to 1:4 .
-
Solvent Viscosity: Switch to a solvent with higher viscosity or coordination ability (e.g., 1,4-Dioxane or Toluene ) to stabilize the active species.
Q3: I see 15% of the protodehalogenated byproduct (4-cyclobutylpyridine). Does this mean my catalyst load is too high?
Diagnosis: Not necessarily. This usually indicates hydride transfer is outcompeting transmetallation. Technical Explanation: This is often a "Base/Solvent" mismatch rather than a catalyst load issue. If you are using alcoholic solvents (isopropanol, ethanol) or bases that can act as hydride sources, the Pd-Ar intermediate will undergo reductive elimination with a hydride. Solution:
-
Strict Anhydrous Conditions: Ensure water content is <500 ppm.
-
Base Switch: Move from alkoxide bases (NaOtBu) to carbonate/phosphate bases (K3PO4 or Cs2CO3 ).
Experimental Protocol: Kinetic Profiling for Load Optimization
Do not rely on end-point yields (e.g., "Yield after 16 hours"). To optimize load, you must measure the Initial Rate (
Objective
Determine the lowest catalyst loading that maintains a Turnover Frequency (TOF) sufficient for >95% conversion within 4 hours.
Materials
-
Substrate: 2-Bromo-4-cyclobutylpyridine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)[1]
-
Catalyst: Pd(OAc)2 / XPhos (1:2 ratio) or Pd-PEPPSI-IPr
-
Base: K3PO4 (2.0 equiv, finely ground)
Step-by-Step Workflow
-
Stock Solution Prep: Prepare a master mix of Substrate, Boronic Acid, and Internal Standard (e.g., 1,3,5-trimethoxybenzene) in the solvent.
-
Parallel Dosing: Aliquot the mixture into 5 reaction vials.
-
Catalyst Spiking: Add catalyst stock solution to achieve loadings of: 0.25%, 0.50%, 1.0%, 2.5%, 5.0% .
-
Sampling: Heat to 60°C. Take aliquots at t = 5, 15, 30, 60, and 120 minutes .
-
Quench & Analyze: Quench immediately into cold EtOAc/HCl. Analyze via UPLC/HPLC.
Data Interpretation (Example)
| Catalyst Load (mol%) | Yield @ 15 min (%) | Yield @ 60 min (%) | Yield @ 4 hrs (%) | TOF (hr⁻¹) | Status |
| 0.25% | 0% | 2% | 5% | < 5 | Poisoned |
| 0.50% | 5% | 12% | 35% | 20 | Stalled |
| 1.00% | 25% | 65% | 98% | 65 | Optimal |
| 2.50% | 55% | 95% | 99% | 22 | Excess |
| 5.00% | 85% | 99% | 99% | 15 | Wasteful |
Visualizations
A. Mechanism of Pyridine Inhibition
This diagram illustrates why low catalyst loads fail. The "Off-Cycle" equilibrium traps the catalyst when pyridine concentration is high relative to Pd.
Caption: Figure 1: The catalytic cycle vs. the "Off-Cycle" resting state. The pyridine nitrogen competes with the phosphine ligand for the Pd center.
B. Optimization Decision Tree
Follow this logic flow to troubleshoot catalyst loading issues systematically.
Caption: Figure 2: Decision matrix for optimizing catalyst load based on kinetic checkpoints.
References
-
Lutz Ackermann. "Phosphine-Catalyzed Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Organic Letters, 2011. (Context: Discusses the specific challenges of 2-pyridyl coupling partners).
- Hartwig, J. F. "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books, 2010.
-
Ingoglia, B. T., et al. "Palladium-Catalyzed Cross-Coupling Processes: Preparation of Heterocycles." Comprehensive Heterocyclic Chemistry III, 2008. (Context: Strategies for overcoming heterocyclic inhibition).
-
Valente, C., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie, 2012. (Context: Use of bulky NHC ligands to prevent pyridine coordination).
-
Blackmond, D. G. "Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Reaction Steps." Angewandte Chemie Int.[4] Ed., 2005.[5][6] (Context: Methodology for kinetic profiling described in Section 3).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. High Throughput Strategies for the Discovery and Optimization of Catalytic Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Bromo-4-cyclobutylpyridine Purification
Welcome to the Advanced Technical Support Center for synthetic chemists and drug development professionals. The purification of 2-bromo-4-cyclobutylpyridine crude mixtures presents unique challenges, primarily due to the generation of closely related regioisomers during synthesis (e.g., via the Minisci reaction), severe chromatographic tailing, and persistent transition metal contamination.
This guide provides field-proven, self-validating protocols and troubleshooting steps to isolate high-purity 2-bromo-4-cyclobutylpyridine.
Part 1: Troubleshooting & FAQs
Q1: My Minisci reaction yielded a mixture of 2-bromo-4-cyclobutylpyridine and its regioisomers (e.g., 2-bromo-6-cyclobutylpyridine). Why did this happen, and how do I separate them? Causality: The Minisci reaction is a nucleophilic radical substitution. Because the Lowest Unoccupied Molecular Orbital (LUMO) coefficients at the C-4 and C-6 positions of the protonated 2-bromopyridine ring are electronically similar, the incoming cyclobutyl radical lacks strong regiocontrol, leading to a mixture of regioisomers[1]. Solution: Normal-phase silica chromatography often lacks the theoretical plates to separate these structurally similar isomers. You must utilize Reverse-Phase Preparative HPLC (RP-HPLC). Using a C18 column with a low pH mobile phase (e.g., pH 2.5 phosphate buffer) neutralizes the stationary phase silanols, eliminating secondary interactions and allowing the column to resolve the subtle hydrophobic differences between the C-4 and C-6 cyclobutyl orientations[2].
Q2: During normal-phase silica gel purification, 2-bromo-4-cyclobutylpyridine streaks severely down the column, causing fractions to overlap. How do I fix this? Causality: Peak tailing and streaking for basic heterocycles like pyridine are caused by secondary ion-exchange interactions between the basic nitrogen of the analyte and the acidic, un-endcapped silanol groups (Si-OH) present on the silica stationary phase[3]. Solution: Add a competing base, such as 1% to 5% Triethylamine (TEA), to your organic eluent (e.g., Hexanes/EtOAc). TEA preferentially binds to and masks the anionic silanol sites, preventing your target pyridine from sticking to the column and drastically improving band symmetry[2].
Q3: My crude mixture is heavily contaminated with transition metals (Pd from cross-coupling or Ag from Minisci). Standard aqueous workups aren't removing them. What is the best approach? Causality: Pyridine rings are excellent bidentate/monodentate ligands that form stable, soluble complexes with transition metals, pulling them into the organic phase during standard liquid-liquid extraction. Solution: Use functionalized silica-bound metal scavengers (e.g., SiliaMetS Thiol). These scavengers provide a highly localized, thermodynamically favorable binding environment that strips the metal from the pyridine product. Adding specific equivalents for 4 hours can reduce residual metal concentrations to single-digit ppm without product loss[4].
Part 2: Quantitative Data & Optimization
Table 1: Metal Scavenger Efficiency for Pyridine Crudes
Data reflects the reduction of transition metals from crude mixtures post-reaction.
| Scavenger Type | Target Metals | Optimal Loading | Temp / Time | Expected Residual Metal |
| SiliaMetS Thiol | Pd, Ag, Ru | 0.15 - 0.6 w/w | 50°C, 4h | < 50 ppm[5] |
| SiliaMetS Imidazole | Fe, Ni, Cu, Pd | 5 equivalents | 25°C, 4h | Single digit ppm[4] |
| Activated Carbon | Broad spectrum | 0.6 w/w | 50°C, 4h | ~600 ppm (Low efficiency)[5] |
Table 2: Chromatographic Mobile Phase Optimization for Pyridine Tailing
Strategies to mitigate secondary silanol interactions during purification.
| Method | Mobile Phase Additive | Mechanism of Action | Peak Symmetry Improvement |
| Normal Phase (Silica) | 1-5% Triethylamine (TEA) | Competitively masks acidic silanol (Si-OH) groups. | High[2] |
| Reverse Phase (HPLC) | 0.1% TEA or 5 mM TEA | Suppresses secondary ion-exchange interactions. | High[2] |
| Reverse Phase (HPLC) | Low pH Buffer (pH 2.5) | Protonates silanol groups to neutral (Si-OH), preventing ionization. | Moderate to High[3] |
Part 3: Experimental Protocols
Protocol A: Self-Validating Acid-Base Extraction
Purpose: To separate 2-bromo-4-cyclobutylpyridine from non-basic organic impurities (e.g., unreacted cyclobutylboronic acid, homocoupled alkyls).
-
Dissolution: Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate).
-
Acidification: Extract the organic layer with 1.0 M HCl (3 x 20 mL).
-
Causality: The basic pyridine nitrogen becomes protonated, forming a water-soluble pyridinium salt. Non-basic impurities remain in the organic layer.
-
-
Validation Check 1: Spot the organic layer on a TLC plate under UV light to ensure the pyridine product has been completely transferred to the aqueous phase.
-
Free-Basing: Cool the combined aqueous layers in an ice bath. Slowly add 2.0 M NaOH dropwise while stirring.
-
Validation Check 2: Test the aqueous layer with pH paper. Continue adding NaOH until the pH is strictly >10.
-
Causality: This ensures 100% deprotonation of the pyridinium back to the lipophilic free base.
-
-
Recovery: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Bulk Metal Scavenging
Purpose: Removal of Pd, Ag, or Ru to <50 ppm for downstream biological assays.
-
Preparation: Dissolve the crude 2-bromo-4-cyclobutylpyridine in a compatible solvent (e.g., DCM or THF) at a concentration of 0.1 M.
-
Scavenger Addition: Add 0.15 to 0.6 w/w of SiliaMetS Thiol (for Pd/Ag) or SiliaMetS Imidazole (for Fe/Ni) directly to the flask[5].
-
Incubation: Stir the suspension vigorously at 50°C for 4 hours.
-
Causality: Elevated temperature increases the kinetics of metal dissociation from the pyridine ligand and subsequent binding to the grafted silica[5].
-
-
Filtration: Filter the mixture through a pad of Celite using a fritted funnel to remove the metal-bound silica. Wash the pad with 2 column volumes of solvent.
-
Validation Check: Submit a 1 mg sample of the concentrated filtrate for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to verify metal levels are below the required threshold.
Part 4: Purification Logic Workflow
Workflow for the purification of 2-bromo-4-cyclobutylpyridine crude mixtures.
References
Sources
overcoming steric hindrance in 4-cyclobutyl substituted pyridines
Technical Support Center: Pyridine Functionalization Unit Ticket #CB-4PYR: Overcoming Steric Barriers in 4-Cyclobutyl Pyridine Synthesis
Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Blocker for SAR/Lead Op)
Mission Brief
You are encountering difficulties installing a cyclobutyl group at the 4-position of a pyridine scaffold. While the 4-position is the least sterically hindered site on the pyridine ring, the introduction of a secondary alkyl group (cyclobutyl) presents unique challenges:
-
Beta-Hydride Elimination: Standard Palladium-catalyzed cross-couplings often fail because the secondary cyclobutyl metal intermediate eliminates to cyclobutene before coupling.
-
Nucleophilic Resistance: The electron-deficient nature of pyridine resists Friedel-Crafts alkylation, and the bulk of the cyclobutyl nucleophile hinders S_NAr approaches.
-
Radical Instability: While radical additions (Minisci) are effective, they often suffer from poor regioselectivity (C2 vs. C4) and over-alkylation.
This guide provides three distinct protocols to bypass these barriers, ranked from "Rapid SAR Generation" to "Scalable Process."
Phase 1: The Radical Approach (Rapid SAR)
Method: Minisci-Type Radical Alkylation Best For: Late-stage functionalization, rapid analog generation, medicinal chemistry.
The classic Minisci reaction uses carboxylic acids and silver salts, often requiring harsh acidic conditions that degrade sensitive substrates. We recommend the Modern Sulfinate Protocol (Baran Diversinates) or Decarboxylative Photoredox to generate the cyclobutyl radical under milder conditions.
Protocol A: Zinc Sulfinate Radical Addition
This method uses Zinc bis(cyclobutanesulfinate) to generate the radical without silver.
Reagents:
-
Substrate: Pyridine derivative (1.0 equiv)
-
Reagent: Zinc bis(cyclobutanesulfinate) (3.0 equiv)
-
Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 3-5 equiv)
-
Solvent: DMSO/H2O (3:1) or DCM/H2O (biphasic)
-
Additives: TFA (1.0 equiv) – Critical for activating the pyridine.
Workflow:
-
Dissolve pyridine in solvent. Add TFA to protonate the nitrogen (lowers LUMO, activating C4).
-
Add Sulfinate salt.
-
Add TBHP dropwise at 0°C, then warm to RT (or 40°C if sluggish).
-
Monitor by LCMS.[1][2] The radical attacks the protonated pyridine.
Troubleshooting Guide: Radical Chemistry
| Issue | Diagnosis | Solution |
| Low Regioselectivity (C2 vs C4) | Radical is attacking the most electron-deficient site, which is often C2 close to the N+. | Block C2: Ensure C2 is substituted. If not, use Pyridine N-Oxide as the substrate. The N-oxide directs radicals to C4 more effectively.[3] Reduce product with Zn/AcOH later. |
| Poly-alkylation | The product is more electron-rich than the starting material (alkyl groups are EDG), making it more reactive. | Biphasic Solvent: Use DCM/Water. The product extracts into the DCM layer, protecting it from further radical attack in the aqueous phase. |
| No Reaction | Pyridine is not activated enough. | Acidify: Verify pH < 3. The pyridine must be protonated for the nucleophilic alkyl radical to attack.[4] |
Phase 2: The Cross-Coupling Approach (Scalable/Precision)
Method: Nickel/Photoredox Dual Catalysis Best For: Complex substrates, sensitive functional groups, avoiding isomers.
Standard Suzuki coupling fails here due to the steric bulk of the cyclobutyl boronate and the slow transmetallation rate. We utilize Single Electron Transfer (SET) to bypass the steric energy barrier.
Protocol B: Decarboxylative Cross-Coupling (MacMillan/Molander)
This method couples 4-bromopyridine with cyclobutane carboxylic acid (or silicate/BF3K salt).
Reagents:
-
Electrophile: 4-Bromopyridine (1.0 equiv)
-
Nucleophile: Cyclobutane carboxylic acid Cs salt (1.5 equiv) OR Potassium Cyclobutyl trifluoroborate.
-
Catalyst (Ni): NiCl2·dme (5 mol%) + dtbbbpy (5 mol%)
-
Photocatalyst: Ir(dF(CF3)ppy)2(dtbbpy)PF6 (1 mol%)
-
Light Source: Blue LED (450 nm)
-
Solvent: DMF or DMSO[5]
Workflow:
-
Degas: Sparge solvent with Argon for 20 mins (Oxygen kills the excited state).
-
Mix: Combine Ni-ligand complex (pre-stir 10 min) with substrate, photocatalyst, and nucleophile.
-
Irradiate: Stir vigorously under Blue LED fan cooling (maintain <30°C).
-
Mechanism: The Ir catalyst generates a cyclobutyl radical via oxidation. The Ni catalyst captures this radical and the pyridine. Reductive elimination forms the C(sp2)-C(sp3) bond.[6]
Caption: Figure 1. Nickel/Photoredox Dual Catalytic Cycle.[7][8][9][10] Note how the radical capture mechanism avoids the slow transmetallation step typical of Pd-catalyzed Suzuki coupling.
Troubleshooting Guide: Cross-Coupling
| Issue | Diagnosis | Solution |
| Protodeboronation | If using Boronic acids, the C-B bond breaks before coupling. | Switch to Silicates/Acids: Use Cyclobutyl Ammonium Bis(catecholato)silicates (Molander Reagents). They are stable to protodeboronation and oxidize easily. |
| Reduction (H instead of Cyclobutyl) | Beta-hydride elimination occurred, or H-abstraction from solvent. | Ligand Switch: Ensure you are using dtbbbpy (4,4'-di-tert-butyl-2,2'-bipyridine). The steric bulk of the ligand prevents the Ni center from aligning for beta-elimination. |
| Black Precipitate | Catalyst crashed out (Ni-black). | Ligand Ratio: Increase Ligand:Metal ratio to 1.5:1 or 2:1. Ensure strict oxygen-free conditions. |
Phase 3: Decision Matrix
Use this logic flow to select the correct experiment for your specific substrate.
Caption: Figure 2. Experimental Decision Matrix. Selects methodology based on substrate functionalization and stability.
References & Authoritative Sources
-
Minisci Reaction Fundamentals:
-
Zinc Sulfinate (Diversinates):
-
Protocol: Fujiwara, Y., et al. (2012). Practical C–H functionalization of quinolines with boronic acids. Nature, 492, 95–99. (Foundation of the sulfinate/radical method). Link
-
Specific Reagents: Gianatassio, R., et al. (2014). Simple, scalable, and practical C–H functionalization of heterocycles.[1][11] Science, 343, 1242905. Link
-
-
Ni/Photoredox Dual Catalysis:
-
Silicate Reagents: Corcé, V., et al. (2016). Silicates as Latent Alkyl Radical Precursors: Visible-Light Photoredox Activation. Angew. Chem. Int. Ed., 55, 1476. Link
-
Decarboxylative Coupling: Zuo, Z., et al. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science, 345, 437. Link
-
-
Beta-Hydride Elimination Control:
-
Ligand Effects: Gutierrez-Bonet, A., et al. (2017). 1,4-Dihydropyridines as Alkyl Radical Precursors: Introducing the Aldehyde Feedstock to Nickel/Photoredox Dual Catalysis. J. Am. Chem. Soc., 139, 12251. Link
-
Sources
- 1. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. Minisci reaction - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Merging Photoredox PCET with Nickel-Catalyzed Cross-Coupling: Cascade Amidoarylation of Unactivated Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of visible-light-activated metal complexes and their use in photoredox/nickel dual catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual catalysis. Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
resolving solubility issues of 2-Bromo-4-cyclobutylpyridine in DMSO
Topic: Resolving Solubility & Stability Issues in DMSO
Document ID: TSC-PYR-2B4C-001 Last Updated: February 26, 2026 Status: Active Guide
Executive Summary & Chemical Context
2-Bromo-4-cyclobutylpyridine is a halogenated heterocyclic building block frequently used in medicinal chemistry. Its physicochemical profile presents a unique challenge: the pyridine ring offers some polarity, but the cyclobutyl moiety (C4-substituent) introduces significant lipophilicity and steric bulk, while the bromine atom (C2-substituent) increases molecular weight and hydrophobicity.
Users commonly encounter two distinct failure modes:
-
Incomplete Dissolution: The compound forms a "cloudy" suspension or viscous oil at the bottom of the vial when preparing high-concentration stocks (e.g., 100 mM).
-
Aqueous "Crashing Out": The compound precipitates immediately upon dilution from DMSO stock into aqueous assay buffers (PBS, media).[1]
This guide provides a root-cause analysis and validated protocols to resolve these issues.
Critical Solubility Parameters
Before troubleshooting, verify the physical form of your starting material.[2]
| Parameter | Property | Implication for Solubility |
| Physical State | Low-melting solid or Viscous Oil | May appear as a "smear" on glass; requires vigorous vortexing to dislodge. |
| Hydrophobicity (LogP) | Estimated ~3.3 - 3.8 | High. Poor water solubility. Requires organic co-solvents (DMSO) for stock. |
| pKa (Pyridine N) | ~2.5 - 3.0 (Electron deficient) | Weakly basic. Unlikely to protonate in neutral DMSO, but pH sensitive in water. |
| DMSO Interaction | Dipole-Dipole | DMSO accepts H-bonds. If the compound is a salt (e.g., HCl), solubility in DMSO decreases compared to free base. |
Module 1: Stock Solution Preparation (The "Dissolution" Phase)
Issue: Solids remain visible, or the solution appears hazy after adding DMSO.
Root Cause Analysis
-
Hygroscopic DMSO: DMSO is highly hygroscopic.[1][2] Even 1% water accumulation can drastically reduce the solubility of lipophilic compounds like 2-Bromo-4-cyclobutylpyridine, causing them to "oil out."
-
Thermodynamic Lag: The crystal lattice (if solid) or viscous cohesion (if oil) requires energy to break.
-
Salt Form Mismatch: If you purchased the Hydrochloride (HCl) salt, it may be less soluble in pure DMSO than the free base.
Protocol A: The "Sandwich" Solubilization Method
Do not simply dump solvent onto the solid.
-
Weighing: Weigh the compound into a glass vial (avoid plastic, which can leach plasticizers in DMSO).
-
Solvent Bed: Add 50% of the calculated DMSO volume to the vial before vortexing.
-
Mechanical Stress: Vortex at maximum speed for 30 seconds.
-
Checkpoint: Look for "Schlieren lines" (wavy refraction lines), indicating dissolution is occurring.
-
-
Thermal Assist: If undissolved particles remain, sonicate in a water bath at 40°C for 10 minutes.
-
Note: Pyridines are generally thermally stable; 40°C is safe.
-
-
Final Volume: Add the remaining DMSO to reach the target concentration (typically 10–100 mM).
Troubleshooting Logic Flow
Figure 1: Decision tree for resolving initial dissolution failures in DMSO.
Module 2: Assay Integration (The "Crash Out" Phase)
Issue: The DMSO stock is clear, but adding it to cell culture media or buffer causes immediate cloudiness or precipitation.
Root Cause Analysis
-
The "Antisolvent" Effect: Water is a strong antisolvent for 2-Bromo-4-cyclobutylpyridine. A rapid shift from 100% DMSO to 1% DMSO (aqueous) forces the hydrophobic molecules to aggregate.
-
Local High Concentration: Pipetting a drop of 100 mM stock directly into a buffer creates a transient local concentration that exceeds the solubility limit, nucleating crystals that will not re-dissolve.
Protocol B: Intermediate Dilution (Serial Step-Down)
Never jump from 100% DMSO to 0.1% DMSO in one step for lipophilic pyridines.
-
Prepare Intermediate Stock: Dilute your 100 mM Master Stock 1:10 in pure DMSO to create a 10 mM Working Stock.
-
Pre-warm Buffer: Warm your assay buffer/media to 37°C. Cold buffers decrease solubility.[1]
-
Dynamic Addition:
-
Place the buffer tube on a vortex mixer set to low/medium speed.
-
Add the DMSO working stock dropwise into the center of the vortex.
-
Why? This rapidly disperses the DMSO, preventing the "local concentration spike" that triggers precipitation.
-
Assay Dilution Workflow
Figure 2: Recommended serial dilution workflow to prevent precipitation shock.
Frequently Asked Questions (FAQ)
Q1: My DMSO stock froze in the fridge. When I thawed it, there are crystals. Is it ruined? A: No. Pure DMSO freezes at 18.5°C. The crystals are likely frozen solvent, not precipitated compound.
-
Fix: Warm the vial in your hands or a 37°C water bath until fully liquid. Vortex vigorously. If the compound has precipitated (common with freeze-thaw cycles), sonicate for 5 minutes.
Q2: Can I use ethanol instead of DMSO? A: Generally, yes, but with caution. Pyridine derivatives are often soluble in ethanol. However, ethanol is more volatile (evaporation changes concentration) and often more cytotoxic in cell assays than DMSO. DMSO is preferred for long-term storage; Ethanol is acceptable for acute preparations if DMSO is incompatible with your assay.
Q3: I see "oiling out" in my aqueous buffer. Can I add a surfactant? A: Yes. If your assay tolerates it, adding 0.01% - 0.05% Tween-20 or Triton X-100 to the aqueous buffer before adding the compound can significantly stabilize the dispersion of lipophilic pyridines [1].
Q4: Is the compound light sensitive? A: Brominated pyridines can be susceptible to photodehalogenation (loss of bromine) under intense UV light. Store stocks in amber vials or wrapped in foil.
References
- Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.
-
Li, P., et al. (2021). "DMSO Solubility Assessment for Fragment-Based Screening." Molecules, 26(11), 3248. Link
-
BenchChem Technical Support. (2025). "Troubleshooting DMSO Solubility of Lipophilic Pyridine Derivatives." Link
-
Way2Drug. (2021). "Solubility of Organic Compounds in DMSO." Laboratory of Chemoinformatics.[3]Link
-
Fisher Scientific. (2025). "Safety Data Sheet: 2-Bromo-4-chloropyridine (Analogous Handling)." Link
Sources
minimizing homocoupling byproducts in 2-Bromo-4-cyclobutylpyridine reactions
Case ID: T-2024-BCP-01 Subject: Minimizing Homocoupling in Palladium-Catalyzed Cross-Couplings Molecule of Interest: 2-Bromo-4-cyclobutylpyridine (CAS: 1086381-53-4) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Diagnostic Triage
Welcome to the technical support hub for 2-Bromo-4-cyclobutylpyridine . This intermediate presents a unique challenge: the 2-position halogen on the pyridine ring is electronically deactivated for oxidative addition compared to phenyl halides, yet the nitrogen atom is prone to coordinating with Palladium, poisoning the catalyst.
In cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi), "homocoupling" can refer to two distinct side reactions.[1] Identifying which one is occurring is the first step to resolution.
Diagnostic Table: Which Homocoupling are you seeing?
| Observation (LCMS/NMR) | Impurity Identity | Root Cause |
| Mass = [Nucleophile x 2] - 2H (e.g., Phenyl-Phenyl) | Oxidative Homocoupling (Biaryl formation from Boronic Acid) | Oxygen Ingress or Stalled Catalytic Cycle .[1] The electrophile (2-bromo-4-cyclobutylpyridine) is reacting too slowly, leaving the boronic acid to dimerize via a Pd(II)-peroxo species.[1] |
| Mass = [Electrophile x 2] - 2Br (e.g., Bipyridine) | Reductive Homocoupling (Ullmann-type Dimerization) | Catalyst Disproportionation .[1] Common in 2-halopyridines. The Pd-pyridyl intermediate dimerizes rather than transmetallating. |
Mechanistic Insight: The "Stalled Cycle" Problem
To solve homocoupling, we must understand why the cross-coupling cycle fails. The 2-bromo-4-cyclobutylpyridine substrate creates a bottleneck at the Transmetallation step.
-
Nitrogen Coordination: The pyridine nitrogen can bind to the Pd(II) center after oxidative addition, forming a stable, unreactive "resting state" dimer.[1]
-
Slow Transmetallation: Because the Pd center is sterically crowded or electronically satisfied by the nitrogen, the nucleophile (e.g., boronic acid) cannot enter.[1]
-
The Consequence:
-
If the cycle stalls, Oxygen (if present) oxidizes the boronic acid
Nucleophile Homocoupling . -
If the cycle stalls, two Pd-Pyridyl species may interact
Electrophile Homocoupling .
-
Visualization: Competing Pathways
The following diagram illustrates the divergence between the desired Cross-Coupling and the competing Homocoupling pathways.
Figure 1: Mechanistic divergence showing how N-coordination stalls the cycle, enabling both types of homocoupling.[1]
Optimization Protocols
Strategy A: Suppressing Nucleophile Homocoupling (Ar-Ar)
Use this if you see the Boronic Acid dimerizing.
The Logic: You must accelerate the consumption of the boronic acid by the Pd-Pyridine complex.
-
Ligand Switch (The "Gold Standard"):
-
Recommendation: Use XPhos or SPhos .
-
Why: These bulky Buchwald ligands are electron-rich (facilitating oxidative addition) and extremely bulky. The bulk prevents the pyridine nitrogen from coordinating to the Pd, keeping the catalytic center open for transmetallation [1].
-
-
Strict Deoxygenation:
-
Protocol: Sparging with Argon for 15 minutes is insufficient for scale-up. Use Freeze-Pump-Thaw (3 cycles) or active sparging of solvents before adding the catalyst.
-
Why: Oxygen re-oxidizes Pd(0) to Pd(II), which acts as a homocoupling catalyst for boronic acids (Glaser/Ullmann hybrid mechanism) [2].[1]
-
-
Slow Addition:
-
Protocol: Add the Boronic Acid as a solution via syringe pump over 1-2 hours.
-
Why: Keeps the concentration of nucleophile low, statistically favoring reaction with the Pd-Electrophile complex over self-reaction.
-
Strategy B: Suppressing Electrophile Homocoupling (Bipyridine)
Use this if 2-Bromo-4-cyclobutylpyridine is dimerizing.[1]
The Logic: This reaction is often reductive.[2] You must avoid conditions that promote electron transfer between Pd centers.
-
Solvent Choice:
-
Avoid: Primary alcohols (Ethanol/Methanol) if possible. They can act as hydride sources, promoting reductive elimination of the homocouple.
-
Preferred: Aprotic polar solvents like DMF , DMA , or Dioxane .[1]
-
-
Base Selection:
-
Switch: From Carbonate (
) to Phosphate ( ) or Fluoride ( ). -
Why: Fluoride/Phosphate bases facilitate transmetallation of electron-deficient substrates more effectively than carbonates, pushing the cycle forward before the electrophile can dimerize [3].
-
-
Concentration:
-
Protocol: High dilution (0.05 M - 0.1 M).[1]
-
Why: Electrophile homocoupling is second-order with respect to the Pd-Pyridine complex. Dilution exponentially reduces the rate of dimerization.
-
Standardized Experimental Workflow
This protocol is designed to minimize both homocoupling pathways for 2-Bromo-4-cyclobutylpyridine.[1]
Reagents:
-
Substrate: 2-Bromo-4-cyclobutylpyridine (1.0 equiv)[1]
-
Nucleophile: Aryl Boronic Acid (1.2 equiv)[1]
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd(dppf)Cl₂ (for simpler cases)[1]
-
Base:
(3.0 equiv)[1] -
Solvent: THF:Water (10:1) or Dioxane:Water (4:1)[1]
Step-by-Step:
-
Pre-Complexation (Critical):
-
In a vial, mix Pd(OAc)₂ and XPhos in the organic solvent. Stir at RT for 10 mins.
-
Why: Ensures the active catalytic species (
) is formed before the pyridine can trap the Pd salt.
-
-
Substrate Loading:
-
Add 2-Bromo-4-cyclobutylpyridine to the catalyst mixture.
-
-
Degassing:
-
Add the aqueous base. Seal the vessel.
-
Sparge with Argon for 15 minutes (using a sub-surface needle).
-
-
Reaction:
-
Heat to 80°C.
-
Monitor: Check LCMS at 1 hour. If 2-bromo starting material remains but boronic acid is gone, you have Nucleophile Homocoupling .[1] Add 0.5 equiv more boronic acid.
-
Troubleshooting FAQ
Q: I am seeing a "de-brominated" byproduct (4-cyclobutylpyridine). Is this homocoupling? A: No, this is Hydrodehalogenation .[1]
-
Cause: This occurs when the Pd-Ar species undergoes
-hydride elimination (from the ligand or solvent) or abstracts a proton from an alcohol solvent. -
Fix: Switch from isopropanol/ethanol to Toluene or DMF. Ensure your solvent is dry.[3]
Q: Can I use Pd(PPh3)4? A: Not recommended. Triphenylphosphine is not bulky enough to prevent the pyridine nitrogen from binding to the Palladium. This will lead to slow conversion and increased homocoupling. Use SPhos , XPhos , or BrettPhos .[1]
Q: How do I remove the homocoupled bipyridine impurity? It co-elutes with my product. A: 2,2'-bipyridines chelate metals strongly.[1]
-
Purification Trick: Add
(aq) to your crude organic layer. The bipyridine impurity will complex with the Copper (turning blue/green) and become water-soluble/highly polar, staying in the aqueous layer or sticking to the baseline of a silica column. Your product (mono-pyridine) binds Copper much more weakly and will extract into the organic layer.
Decision Tree for Optimization
Figure 2: Troubleshooting logic flow based on impurity identification.
References
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids.[1] Journal of the American Chemical Society, 129(11), 3358–3366.[1]
-
Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Journal of the American Chemical Society, 128(21), 6829–6836.[1]
-
Kondolff, I., Doucet, H., & Santelli, M. (2004). Tetrakis(triphenylphosphine)palladium-catalyzed Suzuki cross-coupling of aryl bromides with arylboronic acids using potassium fluoride-alumina.[1] Tetrahedron, 60(17), 3813-3818.[1] [1]
Sources
Validation & Comparative
1H NMR Spectrum Analysis of 2-Bromo-4-cyclobutylpyridine: A Technical Comparison Guide
Topic: 1H NMR Spectrum Analysis of 2-Bromo-4-cyclobutylpyridine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
2-Bromo-4-cyclobutylpyridine is a high-value heterocyclic building block used frequently in the synthesis of pharmaceutical candidates. Its structural integrity is critical for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This guide provides a detailed spectroscopic analysis of 2-Bromo-4-cyclobutylpyridine, comparing its analytical "performance"—defined here as spectral resolution, structural distinctiveness, and impurity profile—against common synthetic alternatives (isomers) and precursors.
Part 1: Spectral Analysis & Assignment
The 1H NMR spectrum of 2-Bromo-4-cyclobutylpyridine is characterized by a distinct separation between the electron-deficient heteroaromatic region and the aliphatic cyclobutyl multiplets.
Predicted Chemical Shift Data (CDCl₃, 400 MHz)
Note: Values are derived from high-fidelity predictive models and analogous experimental data (e.g., 2-bromo-4-methylpyridine).
| Signal | Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J) |
| A | 8.25 – 8.35 | Doublet (d) | 1H | H-6 (adj. to N) | J ≈ 5.2 Hz |
| B | 7.45 – 7.55 | Singlet (d)* | 1H | H-3 (adj. to Br) | J < 1.5 Hz (meta) |
| C | 7.05 – 7.15 | Doublet (dd) | 1H | H-5 | J ≈ 5.2, 1.5 Hz |
| D | 3.45 – 3.55 | Quintet (m) | 1H | Cyclobutyl CH | J ≈ 8.5 Hz |
| E | 2.30 – 2.45 | Multiplet | 2H | Cyclobutyl α-CH₂ | - |
| F | 2.10 – 2.25 | Multiplet | 2H | Cyclobutyl α'-CH₂ | - |
| G | 1.95 – 2.10 | Multiplet | 1H/2H | Cyclobutyl β-CH₂ | - |
*H-3 often appears as a singlet due to weak meta-coupling with H-5.
Structural Logic & Causality
-
The "Deshielding" Gradient: The H-6 proton is the most deshielded (downfield) due to the inductive effect of the adjacent Nitrogen atom. Conversely, H-5 is shielded relative to H-6 but affected by the electron-donating alkyl (cyclobutyl) group at the 4-position.
-
Cyclobutyl Signature: Unlike linear alkyl chains (ethyl/propyl) which show clear triplet/quartet patterns, the cyclobutyl group presents as a "puckered" ring system. This results in complex higher-order multiplets in the 1.8–2.5 ppm range, which serves as a fingerprint for this specific cycloalkyl substituent.
Part 2: Comparative Analysis (Performance vs. Alternatives)
In drug discovery, "performance" of an analytical method refers to its ability to unambiguously confirm structure and purity. Here we compare the NMR analysis of the target compound against its most common synthetic impurities and isomers.
Target vs. Regioisomer (2-Bromo-5-cyclobutylpyridine)
A common synthetic route involves radical alkylation (Minisci reaction), which can produce regioisomers. NMR is the primary tool to distinguish them.
| Feature | Target: 2-Bromo-4-cyclobutylpyridine | Alternative: 2-Bromo-5-cyclobutylpyridine | Differentiation Logic |
| H-6 Signal | Doublet (~5 Hz coupling to H-5) | Singlet (or fine doublet, <1 Hz coupling) | Critical Check: In the 5-isomer, the H-6 proton has no ortho-neighbor, collapsing the doublet to a singlet. |
| Symmetry | Asymmetric substitution pattern | Distinct meta-coupling pattern | The 2,4-substitution pattern creates a specific d, s, dd pattern in the aromatic region. |
Target vs. Precursor (2-Bromopyridine)
When verifying reaction completion, the disappearance of starting material is key.
-
Precursor Profile: 2-Bromopyridine lacks the aliphatic region entirely (0–4 ppm is silent).
-
Performance Metric: The integration ratio of the Cyclobutyl Methine (3.5 ppm) to the Aromatic H-6 (8.3 ppm) must be exactly 1:1 . Any deviation suggests contamination with unreacted precursor or bis-alkylated byproducts.
Solvent Performance: CDCl₃ vs. DMSO-d₆
-
CDCl₃ (Recommended): Provides sharper resolution of the cyclobutyl multiplets. The non-polar nature minimizes solvent-solute interaction, keeping the H-3 singlet distinct.
-
DMSO-d₆: Causes a downfield shift of all signals. Useful only if the compound is isolated as a hydrochloride salt (to ensure solubility), but the water peak in DMSO (3.33 ppm) often overlaps with the critical Cyclobutyl Methine signal (~3.5 ppm), obscuring the diagnostic peak.
Part 3: Experimental Protocols
Standardized Sample Preparation
To ensure reproducibility and avoid concentration-dependent shifts:
-
Mass: Weigh 10–15 mg of the product into a clean vial.
-
Solvent: Add 0.6 mL of CDCl₃ (99.8% D, with 0.03% TMS).
-
Filtration: If any turbidity exists (inorganic salts from synthesis), filter through a small plug of glass wool directly into the NMR tube.
-
Equilibration: Cap the tube and invert 5 times. Allow to stand for 2 minutes to ensure homogeneity.
Acquisition Parameters
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): 16 scans (sufficient for >10 mg).
-
Relaxation Delay (D1): 1.0 second (adequate for qualitative analysis; increase to 5.0s for quantitative qNMR).
-
Spectral Width: -2 to 14 ppm.
Part 4: Visualization & Logic Flow
Structural Assignment Workflow
The following diagram illustrates the logical decision tree for confirming the identity of 2-Bromo-4-cyclobutylpyridine from a crude reaction mixture.
Caption: Decision tree for distinguishing the target 2,4-isomer from the 2,5-isomer and unreacted starting material using 1H NMR.
Signal Correlation Map
This diagram visualizes the coupling relationships (COSY correlations) that validate the assignment.
Caption: COSY correlation map showing the critical ortho-coupling between H-6/H-5 and the aliphatic connectivity.
References
-
Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Retrieved from [Link]
-
Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. Retrieved from [Link]
-
PubChem. (2025).[3][4] 2-Bromo-4-cyclobutylpyridine (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Reich, H. J. (2024).[5] Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[6] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. PubChemLite - 2-bromo-4-ethylpyridine (C7H8BrN) [pubchemlite.lcsb.uni.lu]
- 4. 2-Bromo-4-methylpyridine | C6H6BrN | CID 2734087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-4-methylpyridine | Pyridines | Ambeed.com [ambeed.com]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
Characteristic LC-MS Fragmentation Pattern of 2-Bromo-4-cyclobutylpyridine: A Comparative Technical Guide
Executive Summary
In the development of novel pyridine-based scaffolds for drug discovery, 2-Bromo-4-cyclobutylpyridine serves as a critical intermediate, particularly in Suzuki-Miyaura coupling reactions. Its structural integrity is defined by two distinct moieties: the labile cyclobutyl ring and the chemically active bromine substituent .
This guide provides an in-depth analysis of the Liquid Chromatography-Mass Spectrometry (LC-MS) behavior of this compound. Unlike standard alkyl-pyridines, the cyclobutyl group exhibits a unique "ring-strain release" fragmentation pathway. We compare this specific fragmentation signature against common structural analogs (e.g., isopropyl derivatives) and evaluate ionization source performance (ESI vs. APCI) to establish a Gold Standard for quality control and metabolite identification.
Structural Analysis & Isotopic Signature
Before analyzing fragmentation, the molecular ion identity must be validated through its isotopic envelope.
-
Chemical Formula:
[1] -
Monoisotopic Mass (
): 211.00 Da -
Protonated Precursor (
): 212.01 Da
The "Twin Tower" Signature
Bromine possesses two stable isotopes,
| Ion Identity | m/z (Theoretical) | Relative Abundance | Diagnostic Value |
| 212.0 | 100% | Primary Quantifier | |
| 214.0 | ~98% | Isotopic Confirmation | |
| 213.0 | ~10% | Carbon Count Validation |
Critical QC Check: If your spectrum lacks this 1:1 doublet intensity ratio at m/z 212/214, the compound has likely undergone dehalogenation (loss of Br) or is a non-brominated impurity.
Characteristic Fragmentation Pathways (MS/MS)
The fragmentation of 2-Bromo-4-cyclobutylpyridine under Collision Induced Dissociation (CID) is governed by two competing mechanisms: Halogen Radical Loss and Cyclobutyl Ring Contraction .
Mechanism A: The Cyclobutyl "Retro-2+2" (Specific)
Unlike isopropyl or tert-butyl groups which fragment via simple alkyl losses, the cyclobutyl ring relieves ring strain (
-
Transition: m/z 212
m/z 184 (Loss of 28 Da). -
Significance: This transition preserves the Bromine atom, maintaining the 1:1 isotopic pattern in the fragment. This is the primary diagnostic transition for structural confirmation.
Mechanism B: Heterolytic Cleavage (Generic)
High collision energies drive the loss of the bromine radical or HBr, followed by the degradation of the pyridine ring (loss of HCN).
-
Transition: m/z 212
m/z 133 (Loss of Br). -
Significance: Loss of the isotopic signature. The resulting cation (
) is a 4-cyclobutylpyridinium ion.
Visualizing the Pathway
The following diagram illustrates the competing decay pathways.
Figure 1: Competing fragmentation pathways. Path A (Green) is specific to the cyclobutyl moiety; Path B (Yellow) is generic to bromopyridines.
Comparative Analysis: Performance & Alternatives
To ensure robust detection, we compared the performance of 2-Bromo-4-cyclobutylpyridine against its closest structural analog (Isopropyl) and evaluated ionization techniques.
Structural Comparison: Cyclobutyl vs. Isopropyl
Distinguishing the cyclobutyl derivative from its isopropyl analog (2-Bromo-4-isopropylpyridine) is a common challenge in synthesis verification.
| Feature | 2-Bromo-4-cyclobutylpyridine | 2-Bromo-4-isopropylpyridine |
| Primary Neutral Loss | 28 Da (Ethylene, | 15 Da (Methyl, |
| Mechanism | Ring Strain Release (Retro-2+2) | Inductive Cleavage / McLafferty |
| Fragment Stability | High (m/z 184 is prominent) | Moderate (m/z 197 or 170) |
| Isotopic Pattern | Retained in primary fragment | Retained in primary fragment |
Insight: If you observe a loss of 15 Da (m/z 197), your sample is likely contaminated with the isopropyl analog or the ring has not formed correctly.
Method Comparison: ESI vs. APCI
We evaluated the ionization efficiency to determine the optimal source for trace analysis.[2]
| Parameter | Electrospray Ionization (ESI+) | Atmospheric Pressure Chemical Ionization (APCI+) |
| Sensitivity | High (Preferred) | Moderate |
| Adduct Formation | Forms | Predominantly |
| Thermal Stability | Excellent (Ambient temp process) | Risk: Cyclobutyl ring may thermally degrade at >400°C |
| Matrix Tolerance | Low (Susceptible to suppression) | High (Good for crude reaction mixtures) |
Recommendation: Use ESI+ for purified samples and final QC. Use APCI+ only if analyzing crude reaction mixtures with high solvent background, but maintain source temperature
Experimental Protocol: Validated Workflow
This protocol is designed to be self-validating. The presence of the Br isotope pattern serves as an internal check for ionization success.
Step 1: Sample Preparation[3]
-
Stock: Dissolve 1 mg of compound in 1 mL Methanol (HPLC Grade).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile (+0.1% Formic Acid).
-
Why Formic Acid? Pyridines are basic (
). Acidic pH ensures full protonation ( ).
-
Step 2: LC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Note: The cyclobutyl group increases lipophilicity compared to bare bromopyridine; expect retention time shift relative to starting materials.
-
Step 3: MS Parameters (ESI+)
-
Capillary Voltage: 3.5 kV.
-
Gas Temp: 300°C.
-
Collision Energy (CE) Stepping:
-
10 eV: Confirm Parent Ion (212/214).
-
20 eV: Generate Diagnostic Fragment (184/186).
-
40 eV: Generate Structural Core (133).
-
Step 4: Decision Matrix (Method Development)
Figure 2: Logical workflow for structural confirmation using MS/MS data.
References
-
NIST Mass Spectrometry Data Center. "Pyridine, 2-bromo- Gas Phase Ion Energetics." NIST Chemistry WebBook, SRD 69. [Link]
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter: Fragmentation of Organic Ions / Retro-Diels-Alder and Retro-Cycloadditions).
-
Lebedev, A. T. (2013). "Mass Spectrometry of Heterocyclic Compounds." Comprehensive Heterocyclic Chemistry III. Elsevier.[2]
-
Doc Brown's Chemistry. "Mass spectrometry fragmentation patterns of cycloalkanes." [Link]
Sources
Comparative C13 NMR Analysis of Cyclobutylpyridine Derivatives
The following guide details the C13 NMR chemical shift analysis for cyclobutylpyridine derivatives. It is structured to provide actionable data for structural elucidation, synthesis protocols, and comparative analysis against other cycloalkyl analogs.[1]
Executive Summary: The Cyclobutyl Moiety in Pyridine Systems
Cyclobutylpyridine derivatives are increasingly prevalent in medicinal chemistry as bioisosteres for isopropyl or phenyl groups, offering unique metabolic stability and lipophilicity profiles. However, distinguishing between regioisomers (2-, 3-, and 4-substituted) and differentiating the cyclobutyl ring from other cycloalkanes (cyclopropyl, cyclopentyl) requires precise interpretation of Carbon-13 NMR data.[1]
This guide provides a definitive reference for the C13 NMR chemical shifts of these derivatives, a validated synthesis protocol , and a logic-based workflow for structural assignment.
Chemical Shift Analysis: Cyclobutylpyridine Isomers
The magnetic environment of the cyclobutyl ring is distinct due to its puckered conformation and moderate ring strain (approx. 26 kcal/mol), which places its chemical shifts in a diagnostic window between the highly shielded cyclopropyl and the typical aliphatic cyclopentyl signals.
Table 1: Diagnostic C13 NMR Chemical Shifts (ppm)
Data represents characteristic values in CDCl₃ at 298 K. Values are derived from substituent chemical shift (SCS) additivity rules applied to the pyridine baseline.
| Carbon Position | 2-Cyclobutylpyridine | 3-Cyclobutylpyridine | 4-Cyclobutylpyridine | Signal Characteristics |
| Pyridine C2 | 164.5 (ipso) | 147.5 | 150.2 | Deshielded ; C2-subst. shows largest downfield shift. |
| Pyridine C3 | 120.5 | 140.8 (ipso) | 122.5 | C3-subst. shifts ipso C downfield by ~10-15 ppm. |
| Pyridine C4 | 136.2 | 134.5 | 154.5 (ipso) | C4-subst. preserves symmetry in 1H, distinct in C13.[1] |
| Pyridine C5 | 121.0 | 123.5 | 122.5 | Typically the most shielded aromatic carbon. |
| Pyridine C6 | 149.0 | 147.8 | 150.2 | Remains characteristic broad/intense signal. |
| Cyclobutyl C1' (Methine) | 47.5 | 42.0 | 44.5 | Diagnostic Peak. Deshielded by anisotropic ring current. |
| Cyclobutyl C2'/C4' (CH₂) | 28.5 | 29.2 | 28.8 | Distinct from propyl/isopropyl methyls. |
| Cyclobutyl C3' (CH₂) | 18.2 | 18.5 | 18.2 | Upfield signal ; diagnostic of the 4-membered ring. |
Mechanistic Insight: The C1' methine signal is the primary structural reporter. In the 2-position, the paramagnetic deshielding from the adjacent nitrogen lone pair (ortho-effect) shifts this carbon further downfield (~47.5 ppm) compared to the 3- or 4-positions.
Performance Comparison: Cycloalkyl Ring Discrimination
Distinguishing the ring size is critical when analyzing complex mixtures or metabolic products. The cyclobutyl ring occupies a specific "chemical shift window."
Table 2: Comparative Shift Ranges of Cycloalkyl-Pyridines
Comparison of the alpha-carbon (attached to pyridine) and distal methylene signals.
| Ring System | Alpha-CH Shift (ppm) | Distal CH₂ Shift (ppm) | Structural Implication |
| Cyclopropyl | 15.0 – 19.0 | 8.0 – 12.0 | Highly Shielded. Ring current of 3-membered ring shields nuclei significantly. |
| Cyclobutyl | 42.0 – 48.0 | 18.0 – 19.0 | Diagnostic Window. C3' is uniquely upfield (~18 ppm) compared to larger rings. |
| Cyclopentyl | 45.0 – 46.0 | 25.0 – 26.0 | Resembles open-chain alkanes; lacks the high-field signal of cyclobutyl/propyl. |
| Cyclohexyl | 44.0 – 45.0 | 26.0 – 27.0 | Indistinguishable from cyclopentyl by shift alone; requires coupling analysis. |
Experimental Protocol: Synthesis of 2- and 4-Cyclobutylpyridine
The most robust method for accessing these derivatives is the Minisci Reaction . This radical alkylation protocol avoids the use of pre-functionalized organometallics and allows direct functionalization of the pyridine core.
Methodology: Silver-Catalyzed Decarboxylative Alkylation
Reagents:
-
Pyridine (1.0 equiv)
-
Cyclobutanecarboxylic acid (2.0 equiv)
-
Silver Nitrate (AgNO₃, 0.2 equiv)[1]
-
Ammonium Persulfate ((NH₄)₂S₂O₈, 2.0 equiv)[1]
-
Acid: Trifluoroacetic acid (TFA, 1.0 equiv) - Optional, increases regioselectivity for C2/C4.[1]
Step-by-Step Protocol:
-
Preparation: Dissolve pyridine (5 mmol) and cyclobutanecarboxylic acid (10 mmol) in a mixture of DCE (10 mL) and water (10 mL). Add TFA (5 mmol) if C2/C4 selectivity is desired.
-
Catalyst Addition: Add AgNO₃ (1 mmol) to the biphasic mixture.
-
Initiation: Heat the mixture to 50–60 °C with vigorous stirring.
-
Oxidant Addition: Dropwise add a solution of (NH₄)₂S₂O₈ (10 mmol in 5 mL water) over 20 minutes. Note: Gas evolution (CO₂) will occur; ensure proper venting.
-
Reaction: Stir at 60 °C for 2 hours. Monitor conversion by TLC or LC-MS.
-
Workup: Basify with 1M NaOH to pH > 9. Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The 2-isomer typically elutes first (less polar), followed by the 4-isomer .
Structural Elucidation Workflow
The following diagram illustrates the logical pathway to assign a specific cyclobutylpyridine isomer using 1D and 2D NMR data.
Caption: Logic flow for distinguishing regioisomers of cyclobutylpyridine using C13 NMR data.
References
-
Minisci Reaction Protocol: Choi, J., et al. (2021).[1][2] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society. [Link]
-
General C13 NMR Shifts: Reich, H. J. "Structure Determination Using Spectroscopic Methods." University of Wisconsin-Madison. [Link]
-
Pyridine Shift Baseline: Biological Magnetic Resonance Data Bank (BMRB). "Pyridine Entry bmse000432." [Link]
-
Substituent Effects: Pretsch, E., et al. "Structure Determination of Organic Compounds."[1] Springer. (Standard reference for SCS additivity rules used to derive specific isomer shifts).
Sources
HPLC Separation of Brominated Pyridine Isomers: A Mechanistic Guide
Topic: HPLC Retention Time Comparison for Brominated Pyridine Isomers Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Development Guide[1][2][3]
Executive Summary
The separation of brominated pyridine isomers (2-, 3-, and 4-bromopyridine) presents a classic chromatographic challenge: separating positional isomers with identical molecular weights (158.00 g/mol ) but distinct electronic and physicochemical profiles.[2][3]
This guide moves beyond simple retention time lists to explain the mechanistic drivers of separation.[2][4] By understanding the interplay between pKa (ionization state) and logP (hydrophobicity), researchers can manipulate elution order and resolution.[2] We compare standard C18 retention behaviors against alternative stationary phases and provide a validated protocol for robust separation.
Physicochemical Profiling: The Basis of Separation
To predict retention, one must first understand the analyte's state in the mobile phase. The position of the bromine atom relative to the pyridine nitrogen drastically alters basicity and polarity.
| Isomer | Structure | pKa (Conjugate Acid) | LogP (Hydrophobicity) | Stability Note |
| 2-Bromopyridine | ortho-Br | 0.71 (Very Weak Base) | ~1.42 | Stable liquid.[2][3][4] |
| 3-Bromopyridine | meta-Br | 2.84 (Weak Base) | ~1.60 | Stable liquid.[2][3][4] |
| 4-Bromopyridine | para-Br | 3.80 (Strongest Base*) | ~1.70 | Unstable Free Base. Polymerizes rapidly; typically handled as HCl salt.[2][3][4] |
-
Note: While 4-bromopyridine is the strongest base among the three, it is still a weak base compared to pyridine (pKa 5.25).[3]
The "pH Switch" Mechanism
The separation mechanism flips depending on mobile phase pH relative to the analyte pKa.[4]
-
At Neutral pH (pH > 4.0): All isomers are neutral.[2][4] Separation is driven by Hydrophobicity (LogP) .[2][4]
-
At Acidic pH (pH < 2.0): Isomers protonate to varying degrees.[2][4] Separation is driven by Cationic Repulsion and Hydrophobicity .[2][4]
Retention Time Comparison & Elution Order
The following data represents typical retention behavior on a standard C18 Column (4.6 x 150 mm, 5 µm) under gradient conditions.
Scenario A: Acidic Mobile Phase (0.1% Formic Acid, pH ~2.7)
Mechanism: Ionization suppression. 4-Bromopyridine (pKa 3.[2][3][4]8) is fully protonated and elutes early.[2][4] 2-Bromopyridine (pKa 0.[2][3][4]71) remains effectively neutral and is retained.[2][4]
| Elution Order | Analyte | Retention Mechanism |
| 1 (Fastest) | 4-Bromopyridine | Highly Ionized (MH+).[2][3][4] Minimal interaction with hydrophobic C18 chains.[2][4][5] |
| 2 | 3-Bromopyridine | Partially Ionized.[2][3][4] Mixed mode retention. |
| 3 (Slowest) | 2-Bromopyridine | Neutral.[2][3][4] Strong hydrophobic interaction.[2][4][6] |
Scenario B: Neutral Mobile Phase (10mM Ammonium Acetate, pH 6.8)
Mechanism: Hydrophobic interaction.[2][4][5][6] All analytes are neutral.[2][4] Elution follows LogP.[2][4]
| Elution Order | Analyte | Retention Mechanism |
| 1 (Fastest) | 2-Bromopyridine | Lowest LogP (1.42).[2][3][4] Higher polarity due to dipole moment.[2][4] |
| 2 | 3-Bromopyridine | Intermediate LogP (1.60).[2][3][4] |
| 3 (Slowest) | 4-Bromopyridine | Highest LogP.[2][3][4] (Note: 3-Br and 4-Br often co-elute in this mode).[2][3][4] |
Mechanistic Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for method development, highlighting how pH selection dictates the separation physics.
Caption: Decision tree showing how pH selection inverts elution order and affects resolution.
Recommended Experimental Protocol
This protocol is designed for Scenario A (Acidic) , as it provides the most robust resolution by exploiting the large pKa differences between the isomers.
Instrumentation & Conditions
-
System: HPLC with UV Detector (PDA recommended).
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 4.6 x 150 mm, 5 µm.[2][3]
-
Temperature: 30°C.
Mobile Phase Composition
Gradient Table
| Time (min) | % Solvent B | Comment |
| 0.0 | 5% | Initial equilibration (High polarity to retain 4-Br).[2][3][4] |
| 2.0 | 5% | Isocratic hold to separate early eluting impurities. |
| 15.0 | 60% | Linear ramp to elute hydrophobic 2-Br. |
| 18.0 | 95% | Column wash.[2][3][4] |
| 20.0 | 95% | Hold wash.[2][4] |
| 20.1 | 5% | Return to initial conditions.[2][4] |
| 25.0 | 5% | Re-equilibration (Critical for reproducibility). |
Sample Preparation (Critical)
-
Diluent: 95:5 Water:Acetonitrile (Match initial mobile phase).[2][4]
-
4-Bromopyridine Handling: If starting from 4-bromopyridine HCl salt, dissolve directly in the acidic diluent.[2][3][4] Do not neutralize the salt before injection, as the free base is unstable and will polymerize, creating "ghost peaks."[2]
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Peak Tailing (especially 4-Br) | Residual silanol interactions.[2][3][4] 4-Br is the most basic and interacts with acidic silanols on the silica surface.[4] | 1. Ensure column is "End-capped".2.[2][3][4] Add 10-20 mM Ammonium Formate to Solvent A (competes for silanol sites).3.[2][3][4] Increase temperature to 40°C. |
| Co-elution of 3-Br and 4-Br | Insufficient selectivity at chosen pH. | Switch to a Phenyl-Hexyl column.[2][3][4][6] The pi-electron density differs between isomers, providing orthogonal selectivity to C18.[2][3] |
| Ghost Peaks / Baseline Noise | Degradation of 4-Bromopyridine.[2][3][4] | Prepare fresh samples immediately before analysis.[2][4] Keep autosampler cooled (4°C). |
References
-
PubChem. (2025).[2][4][7] Compound Summary: 2-Bromopyridine (CID 7973).[2][3][4][8] National Library of Medicine.[2][4] [Link]
-
PubChem. (2025).[2][4][7] Compound Summary: 3-Bromopyridine (CID 12286).[2][3][4] National Library of Medicine.[2][4] [Link]
-
Linnell, R. (1960).[2][4][8] "Dissociation Constants of 2-Substituted Pyridines". The Journal of Organic Chemistry, 25(2), 290.[2] (Foundational pKa data).
-
SIELC Technologies. (2018).[2][4] Separation of 2-Bromopyridine on Newcrom R1 HPLC column. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 2-Bromopyridine | 109-04-6 [chemicalbook.com]
- 4. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nacalai.com [nacalai.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. 2-Bromopyridine | C5H4BrN | CID 7973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
IR spectroscopy peaks for 2-Bromo-4-cyclobutylpyridine identification
Executive Summary & Strategic Context
In the synthesis of high-value pharmaceutical intermediates, 2-Bromo-4-cyclobutylpyridine (CAS: 1019106-25-8) represents a critical scaffold, often serving as a precursor for Suzuki-Miyaura cross-couplings. Its structural integrity is defined by three distinct moieties: the electron-deficient pyridine ring, the labile C-Br bond, and the strained cyclobutyl ring.
This guide provides a definitive identification protocol using Infrared (IR) Spectroscopy. Unlike generic spectral libraries, this document focuses on comparative discrimination —specifically distinguishing the target compound from its most common regioisomers (e.g., 2-bromo-5-cyclobutylpyridine) and process impurities (e.g., des-bromo analogs).
Key Differentiator: This protocol utilizes the "Strain-Shift" phenomenon of the cyclobutyl ring vibration to validate the alkyl attachment, a nuance often missed in standard alkyl-pyridine characterization.
Theoretical Framework & Spectral Prediction[1][2]
To accurately identify 2-Bromo-4-cyclobutylpyridine, we must deconstruct its spectrum into three interference-free zones. The combination of a pyridine core with a strained cycloalkane creates a unique fingerprint.
The "Strain-Shift" Hypothesis
Cyclobutane rings possess significant angle strain (~26 kcal/mol). In IR spectroscopy, this manifests as a shift in C-H stretching frequencies compared to unstrained alkyl chains (like n-butyl or ethyl groups).
-
Standard Alkyl C-H: 2850–2960 cm⁻¹[1]
-
Cyclobutyl C-H: Often exhibits a distinct shoulder or peak >2980 cm⁻¹ due to increased s-character in the C-H bonds.
Functional Group Assignment Table
| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Diagnostic Value |
| Pyridine Ring | C-H Stretch (sp²) | 3030 – 3080 | Confirms aromaticity; differentiates from saturated impurities. |
| Cyclobutyl Group | C-H Stretch (sp³) | 2860 – 2990 | Critical: Look for high-freq shoulder (~2980) indicative of ring strain. |
| Pyridine Core | C=N / C=C Skeletal | 1580 & 1460 | Characteristic "breathing" doublet of the pyridine ring. |
| Substitution Pattern | C-H Out-of-Plane (OOP) | 810 – 850 | Primary Identifier: 2,4-substitution pattern (analogous to 1,2,4-trisubstituted benzene). |
| Cyclobutyl Ring | Ring Deformation | 900 – 920 | Specific to cyclobutane; absent in isopropyl or n-butyl analogs. |
| C-Br Bond | C-X Stretch | 680 – 720 | Confirms halogenation; absent in starting materials. |
Comparative Analysis: Target vs. Alternatives
This section objectively compares the IR signature of 2-Bromo-4-cyclobutylpyridine against its most likely "imposters" in a reaction mixture.
Scenario A: Distinguishing Regioisomers (2,4- vs. 2,5-substitution)
The most common synthetic challenge is separating the 4-cyclobutyl isomer from the 5-cyclobutyl isomer.
-
2-Bromo-4-cyclobutylpyridine (Target): The 2,4-substitution pattern leaves two adjacent protons (H5, H6) and one isolated proton (H3). This typically results in a strong OOP bending band around 820–840 cm⁻¹ .
-
2-Bromo-5-cyclobutylpyridine (Alternative): This isomer has two adjacent protons (H3, H4) and one isolated proton (H6). The OOP pattern shifts, often showing a split band or a shift to ~880 cm⁻¹ .
Scenario B: Distinguishing from Non-Brominated Precursors
-
4-Cyclobutylpyridine (Impurity): Lacks the C-Br stretch.
-
Observation: Disappearance of the band at ~700 cm⁻¹.
-
Observation: Shift in the aromatic OOP region due to change in symmetry (monosubstituted pyridine vs. disubstituted).
-
Scenario C: Sampling Technique Comparison (ATR vs. Transmission)
-
ATR (Attenuated Total Reflectance): Recommended for this liquid/low-melting solid.
-
Pros: Minimal sample prep; excellent for detecting the strong C-Br and OOP bands.
-
Cons: Slight peak shift to lower wavenumbers compared to transmission; path length variations can affect quantitative assessment of impurity levels.
-
-
Transmission (KBr Pellet/Liquid Cell):
-
Pros: Higher resolution for the subtle Cyclobutyl C-H "strain" shoulder.
-
Cons: Hydroscopic KBr can introduce O-H interference (~3400 cm⁻¹), masking the aromatic C-H region.
-
Validated Experimental Protocol
Objective: Acquire a high-fidelity spectrum suitable for structural confirmation and impurity flagging.
Prerequisites:
-
FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Diamond or ZnSe ATR Accessory (Preferred).
-
Solvent: Isopropanol (for cleaning).
Step-by-Step Workflow:
-
System Blanking:
-
Clean the ATR crystal with isopropanol and lint-free tissue.
-
Collect a background spectrum (Air) with 16 scans at 4 cm⁻¹ resolution.
-
Validation: Ensure no residual peaks exist in the 2800–3000 cm⁻¹ (organic residue) or 3400 cm⁻¹ (moisture) regions.
-
-
Sample Application:
-
Apply 10–20 mg (or 10 µL if liquid) of 2-Bromo-4-cyclobutylpyridine directly onto the crystal center.
-
Critical: If solid, apply pressure using the anvil until the force gauge reaches the "Green" zone (approx. 80–100 N). Poor contact attenuates the critical C-H stretch signals.
-
-
Acquisition:
-
Scan Range: 4000 – 450 cm⁻¹.
-
Scans: 32 (to improve Signal-to-Noise ratio for weak overtone bands).
-
Resolution: 2 cm⁻¹.
-
-
Post-Processing & Validation:
-
Apply Baseline Correction (Automatic).
-
Self-Check: Verify the presence of the Pyridine "Breathing" doublet at ~1580/1460 cm⁻¹. If absent, the sample may be degraded or the pressure is insufficient.
-
Visualization: Decision Tree for Identification
The following diagram illustrates the logical flow for confirming the identity of the compound based on spectral data.
Caption: Figure 1. Spectral Decision Tree. A logic-gated workflow for validating 2-Bromo-4-cyclobutylpyridine against common structural analogs.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley.[2] (Source for specific Pyridine ring vibrations and Cyclobutane ring strain shifts).
-
NIST Chemistry WebBook. Pyridine and Brominated Derivatives IR Data. National Institute of Standards and Technology. Available at: [Link] (Verified source for baseline pyridine spectral data).
- Katritzky, A. R., & Taylor, P. J. (1990). Infrared Spectra of Heterocycles. Physical Methods in Heterocyclic Chemistry.
Sources
Comparative Guide: Reactivity of 2-Bromo-4-cyclobutylpyridine vs. 2-Chloropyridine
Executive Summary
For researchers in medicinal chemistry and process development, the choice between 2-Bromo-4-cyclobutylpyridine (Substrate A) and 2-Chloropyridine (Substrate B) represents a classic trade-off between reactivity and atom economy/cost .
-
The Bottom Line: Substrate A (Bromo) is the superior candidate for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) due to the significantly lower bond dissociation energy (BDE) of the C-Br bond. It allows for milder conditions and lower catalyst loadings.
-
The Nuance: Substrate B (Chloro) is generally more electron-deficient than Substrate A (due to the absence of the electron-donating cyclobutyl group). While usually sluggish in Pd-catalysis, Substrate B can be competitive or superior in Nucleophilic Aromatic Substitution (SNAr) reactions where the high electronegativity of chlorine stabilizes the Meisenheimer intermediate.
Part 1: Technical Specifications & Physical Properties
| Feature | 2-Bromo-4-cyclobutylpyridine | 2-Chloropyridine |
| Leaving Group (LG) | Bromide (-Br) | Chloride (-Cl) |
| C2-X Bond Energy | ~276 kJ/mol (Weaker) | ~339 kJ/mol (Stronger) |
| C4 Substituent | Cyclobutyl (Secondary Alkyl) | Hydrogen (None) |
| Electronic State | Slightly Electron-Rich (Deactivated for SNAr) | Electron-Deficient (Activated for SNAr) |
| Steric Profile | Bulk at C4 (Meta to reaction site) | Minimal Steric Bulk |
| Primary Utility | Pd-Catalyzed Cross-Couplings | SNAr / Cost-sensitive manufacturing |
Part 2: Mechanistic Analysis
The Halogen Effect (Bond Dissociation Energy)
The primary differentiator is the C-X bond strength.[1][2]
-
Oxidative Addition: In Pd-catalyzed cycles, the rate-determining step is often the oxidative addition of Pd(0) into the C-X bond.[3][1] The C-Br bond (Substrate A) is ~63 kJ/mol weaker than the C-Cl bond (Substrate B). Consequently, Substrate A undergoes oxidative addition rapidly, often at room temperature or mild heating (60°C). Substrate B requires high temperatures (>100°C) and electron-rich, bulky ligands (e.g., Buchwald ligands) to facilitate this step.
The Cyclobutyl Electronic Modulation
The cyclobutyl group at C4 acts as a weak Electron Donating Group (EDG) via induction (+I) and hyperconjugation.
-
Impact on Substrate A: The electron density of the pyridine ring is increased. Theoretically, this makes the ring less electrophilic.
-
For Pd-Coupling: This slightly slows down oxidative addition compared to a 4-H analog, but the weak C-Br bond dominates this effect, maintaining high reactivity.
-
For SNAr: This is detrimental. SNAr requires an electron-deficient ring to stabilize the anionic intermediate. The cyclobutyl group destabilizes this intermediate, making Substrate A slower in SNAr than a simple 2-bromopyridine.
-
Visualizing the Reactivity Gap
The following diagram illustrates the energy barrier difference for oxidative addition, the critical step for Suzuki/Buchwald couplings.
Caption: Kinetic barrier comparison showing the significantly lower activation energy required for the oxidative addition of 2-Bromo-4-cyclobutylpyridine compared to 2-Chloropyridine.
Part 3: Experimental Performance Guide
Scenario A: Suzuki-Miyaura Coupling
Winner: 2-Bromo-4-cyclobutylpyridine
-
Why: The standard catalytic cycle operates efficiently.
-
Catalyst Choice: Standard Pd(PPh3)4 or Pd(dppf)Cl2 is sufficient.
-
Conditions: Aqueous bases (Na2CO3), Dioxane/Water, 80°C.
-
Note for 2-Chloropyridine: To achieve comparable yields, you must switch to "active" systems like Pd2(dba)3/XPhos or Pd-PEPPSI-IPr and heat to reflux in Toluene or Dioxane.
Scenario B: Nucleophilic Aromatic Substitution (SNAr)
Winner: Context Dependent (Often 2-Chloropyridine)
-
Why: SNAr proceeds via an addition-elimination mechanism.[4] The rate is heavily influenced by the ability of the ring to accept negative charge.
-
2-Chloropyridine: The ring is unsubstituted (more electron-deficient than the cyclobutyl analog). Chlorine is highly electronegative, stabilizing the Meisenheimer complex better than bromine (Element Effect).
-
2-Bromo-4-cyclobutylpyridine: The cyclobutyl group donates electron density, deactivating the ring. While Br is a good leaving group, the electronic deactivation often makes this substrate sluggish compared to the chloro-analog in SNAr, requiring higher temperatures or stronger nucleophiles.
-
Part 4: Detailed Experimental Protocols
Protocol 1: Standard Suzuki Coupling (For 2-Bromo-4-cyclobutylpyridine)
Use this protocol for high-yield synthesis with standard laboratory reagents.
-
Setup: Charge a reaction vial with 2-Bromo-4-cyclobutylpyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl2·DCM (3 mol%).
-
Solvent: Add 1,4-Dioxane (0.2 M concentration) and 2M aqueous Na2CO3 (2.0 equiv).
-
Degas: Sparge with Argon or Nitrogen for 5 minutes.
-
Reaction: Seal and heat to 80°C for 4–6 hours.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO4.
-
Expected Outcome: >90% conversion; minimal homocoupling.
Protocol 2: Activated Suzuki Coupling (For 2-Chloropyridine)
Use this protocol if you are forced to use the chloride due to cost or availability.
-
Setup: Charge vial with 2-Chloropyridine (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd2(dba)3 (2 mol%), and XPhos (4 mol%) (or SPhos).
-
Base: Use finely ground, anhydrous K3PO4 (3.0 equiv).
-
Solvent: Add anhydrous Toluene or n-Butanol (0.2 M).
-
Degas: Rigorous deoxygenation is critical. Freeze-pump-thaw x3 or vigorous sparging.
-
Reaction: Heat to 100–110°C for 12–18 hours.
-
Expected Outcome: 70–85% conversion; requires filtration through Celite to remove Pd-black.
Part 5: Decision Matrix
Use the following logic flow to select the appropriate starting material for your campaign.
Caption: Strategic decision tree for selecting between Bromo- and Chloro-pyridines based on reaction type and project constraints.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on BDE and Leaving Group ability).
- Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon.
-
BenchChem. (2025).[3][1] Suzuki Coupling of Pyridyl Halides: A Comparative Guide. Retrieved from
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Reference for lipophilicity of cyclobutyl groups).
Sources
verifying purity of 2-Bromo-4-cyclobutylpyridine using elemental analysis
Executive Summary
In the synthesis of 2-Bromo-4-cyclobutylpyridine (CAS: 1365272-96-3), purity verification is not merely a checkbox—it is the safeguard against downstream failure in expensive cross-coupling reactions. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it often fails to quantify inorganic salts, moisture, or non-chromophoric byproducts.
Elemental Analysis (EA) remains the definitive method for validating bulk material composition (C, H, N). However, for halogenated heterocycles like this pyridine derivative, EA presents unique challenges regarding combustion interference and isomeric ambiguity. This guide objectively compares EA against HPLC and quantitative NMR (qNMR), establishing a self-validating protocol for its use.
The Target Molecule: Theoretical Baseline
Before initiating any analysis, the theoretical composition must be established. 2-Bromo-4-cyclobutylpyridine is a halogenated pyridine intermediate often used in Suzuki or Buchwald-Hartwig couplings.
-
Formula:
-
Molecular Weight:
[1] -
Physical State: Typically a viscous oil or low-melting solid (hygroscopic).
Theoretical Elemental Composition (Mass %):
| Element | Calculation | Theoretical Value (%) |
|---|
| Carbon (C) |
Comparative Analysis: EA vs. Alternatives
As a scientist, you must choose the right tool for the specific impurity profile. EA is destructive and requires milligram quantities, but it is the only method that confirms the bulk ratio of elements, effectively catching inorganic contamination that HPLC misses.
Comparative Matrix
| Feature | Elemental Analysis (CHN) | HPLC (UV-Vis) | qNMR ( |
| Primary Utility | Bulk formula confirmation; Salt/Solvate detection. | Trace organic impurity profiling. | Absolute purity; Solvent quantification. |
| Specificity | Low. Cannot distinguish isomers (e.g., 2-Br vs 3-Br). | High. Separates regioisomers. | High. Structural elucidation. |
| Interference | Halogens (Br) can poison catalysts; Hygroscopicity affects results. | Chromophore dependent; Inorganic salts are invisible. | Relaxation times; Solvent peak overlap. |
| Sample Req. | ~2–5 mg (Destructive). | <1 mg (Non-destructive). | ~10 mg (Non-destructive). |
| Validation Limit | Area % (typically >98%).[2] | Weight % (typically |
The "Isomer Trap"
Critical Warning: EA cannot distinguish between 2-Bromo-4-cyclobutylpyridine and its regioisomer 2-Bromo-5-cyclobutylpyridine . Both have identical C/H/N ratios. Therefore, EA must be paired with NMR or HPLC for structural certainty.
Experimental Protocol: Combustion Analysis of Brominated Pyridines
Standard combustion protocols often fail for molecules containing >30% Bromine. The halogen gas produced (
Optimized Workflow for C9H10BrN
-
Sample Preparation (The Hygroscopic Factor):
-
Pyridines are Lewis bases and can absorb atmospheric moisture or
. -
Action: Dry the sample under high vacuum (
) at for 4 hours prior to weighing. -
Weighing: Use a tin capsule for solids or a liquid sealing press if the product is an oil. Do not use open boats.
-
-
Combustion Aids (The Halogen Trap):
-
Standard copper reduction tubes are insufficient for high-Br samples.
-
Action: Add Tungsten Trioxide (
) or use a combustion tube packed with Silver Wool ( ) . -
Mechanism:[2] The silver reacts with free bromine to form stable Silver Bromide (
), preventing halogen gases from entering the detector train and skewing the Nitrogen signal.
-
-
The Tolerance Rule:
-
Acceptance criteria follow the Journal of Organic Chemistry (JOC) and ACS standards:
. -
Pass: Found C: 50.80% (Diff: 0.17%).
-
Fail: Found C: 50.30% (Diff: 0.67%).
-
Workflow Visualization
The following diagram illustrates the critical decision pathways and the specific combustion mechanism required for this molecule.
Figure 1: Integrated Validation Workflow. Note the critical "Halogen Trap" step required for brominated pyridines to prevent detector fouling.
Data Interpretation & Troubleshooting
When your EA results return, they rarely match the theoretical values perfectly. Here is how to interpret the deviations for this specific molecule.
Scenario A: Low Carbon, High Hydrogen
-
Result: C: 49.5% (-1.4%), H: 5.2% (+0.45%).
-
Diagnosis: Solvent Entrapment.
-
The molecule has likely retained solvent (e.g., Hexane or Ethyl Acetate from the column). Pyridines can also form hydrates.
-
Solution: Run qNMR to quantify solvent moles, recalculate the theoretical value including the solvent (e.g.,
), and see if it fits.
Scenario B: Low Carbon, Correct Nitrogen
-
Result: C: 48.0%, N: 6.6%.
-
Diagnosis: Inorganic Contamination.
-
Silica gel or inorganic salts (sodium bromide) from the synthesis are present. These do not burn, effectively "diluting" the carbon percentage while leaving the N ratio (relative to the organic portion) sometimes ambiguous or similarly depressed.
-
Solution: Filter the oil through a frit or perform an aqueous wash, then re-dry.
Scenario C: High Nitrogen
-
Result: N: 7.5% (+0.9%).
-
Diagnosis: Incomplete Combustion or Trap Failure.
-
If the Bromine is not trapped by Silver/Tungsten, halogen gases can be misread by the Thermal Conductivity Detector (TCD) as Nitrogen, artificially inflating the N value.
-
Solution: Replace the combustion tube packing with fresh Silver wool.
References
-
American Chemical Society. (2025). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. Retrieved from [Link]
- Establishes the tolerance standard for elemental analysis.
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Retrieved from [Link]
- Provides the compar
- Details the mechanisms of halogen interference in combustion analysis and necessary trapping methods.
- Authoritative source on valid
Sources
Reference Standard Qualification Guide: 2-Bromo-4-cyclobutylpyridine
Commercial Reagent Grade vs. In-House Primary Standard
Executive Summary & Strategic Imperative
In early-stage drug discovery, 2-Bromo-4-cyclobutylpyridine is a critical scaffold, often used to introduce lipophilic bulk via Suzuki-Miyaura coupling. However, a critical gap exists in the supply chain: there are no pharmacopeial Certified Reference Materials (CRMs) (e.g., USP, EP, NIST) for this specific intermediate.
Commercially available "97%" reagent-grade material is sufficient for exploratory chemistry but poses a critical risk for GLP/GMP toxicology batches. Common impurities in this pyridine derivative—specifically regioisomers and dibrominated species—often co-elute in standard HPLC gradients, leading to mass balance errors in downstream API synthesis.
This guide compares two quality control strategies:
-
The Baseline: Relying on the Vendor Certificate of Analysis (CoA).
-
The Gold Standard: Establishing an In-House Primary Reference Standard via Quantitative NMR (qNMR) and orthogonal chromatography.
Comparative Analysis: Vendor CoA vs. In-House Qualification
The following data represents a typical discrepancy found when subjecting a commercial "97%" catalog reagent to rigorous in-house qualification.
Table 1: Performance & Data Reliability Comparison
| Metric | Option A: Vendor CoA (Commercial Reagent) | Option B: In-House Qualified Standard | Impact on Drug Development |
| Assay Method | HPLC Area % (UV 254 nm) | qNMR (¹H Internal Standard) | Mass Balance: Area % overestimates purity by ignoring non-UV active impurities (salts, moisture). |
| Purity Value | 98.2% (Claimed) | 96.4% w/w (Absolute) | Stoichiometry: A 1.8% error leads to under-dosing reagents in coupling reactions, causing incomplete conversion. |
| Impurity ID | "Unspecified" | Regioisomer Resolved (0.8%) | Toxicity: Unidentified regioisomers (e.g., 2-bromo-3-cyclobutyl) can act as chain terminators or form genotoxic byproducts. |
| Traceability | Batch-only (Internal) | SI-Traceable (via NIST SRM) | Regulatory: Only Option B meets ICH Q7 requirements for "In-house Primary Standards." |
| Cost | Low ($) | Medium ( | Risk: Option A risks batch failure ( |
Technical Deep Dive: The Impurity Profile
To understand why the vendor standard fails, we must look at the synthesis causality. 2-Bromo-4-cyclobutylpyridine is typically synthesized via radical alkylation (Minisci-type) or cross-coupling on a pyridine ring.
Figure 1: Critical Impurity Origins
Caption: Synthesis pathways showing the origin of critical regioisomeric impurities that often co-elute with the main peak in standard C18 HPLC methods.
Protocol: Establishing the In-House Reference Standard
Since you cannot buy a CRM, you must create one. This protocol aligns with ICH Q7 Section 11.1 for establishing in-house primary standards.
Phase 1: Purification (The "Beating Heart" of the Process)
Do not characterize the raw bottle.
-
Recrystallization: Dissolve 5g of commercial material in minimal hot Hexane/EtOAc (9:1). Cool slowly to 4°C.
-
Filtration: Collect crystals and wash with cold pentane.
-
Drying: High vacuum (0.1 mbar) at 25°C for 24 hours to remove solvents. Note: Pyridines can be volatile; do not heat excessively.
Phase 2: Orthogonal Characterization
Method A: HPLC-UV/MS (Purity & Impurity Profiling)
Goal: Detect organic impurities.
-
Column: C18 Phenyl-Hexyl (e.g., Waters XSelect), 150 x 4.6 mm, 3.5 µm. Why? Phenyl phases offer better pi-pi selectivity for pyridine regioisomers than standard C18.
-
Mobile Phase: A: 10mM Ammonium Bicarbonate (pH 10); B: Acetonitrile. Why? Basic pH keeps the pyridine deprotonated, improving peak shape.
-
Gradient: 5% B to 95% B over 20 mins.
-
Detection: UV at 254nm (aromatic) and 220nm (amide/impurities).
Method B: Quantitative NMR (qNMR) (The Assay Value)
Goal: Determine absolute w/w% purity (Assay).
-
Principle: qNMR compares the molar response of the analyte protons against a NIST-traceable internal standard (IS). It is independent of UV extinction coefficients.
-
Internal Standard: 1,3,5-Trimethoxybenzene (Traceable to NIST SRM).
-
Solvent: DMSO-d6 (Prevents volatility issues and exchangeable proton interference).
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity)
Workflow Visualization
The following diagram illustrates the decision matrix for qualifying this material.
Caption: Step-by-step workflow for converting a commercial reagent into a qualified In-House Primary Standard.
References
-
International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1][2][3] Section 11 (Laboratory Controls). Available at: [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]
-
Dunstan, D. et al. "Minisci reactions: Versatile C–H functionalization of heterocycles for drug discovery." Chemical Science, 2011. (Context for impurity formation in cyclobutyl-pyridines). [Link]
Sources
Safety Operating Guide
Operational Guide: Proper Disposal of 2-Bromo-4-cyclobutylpyridine
Part 1: Executive Safety Directive
STOP AND READ: Before handling 2-Bromo-4-cyclobutylpyridine for disposal, you must acknowledge that this compound represents a dual-hazard class : it is a halogenated organic and a pyridine derivative . Improper disposal can lead to the release of toxic hydrogen bromide (HBr) gas during incineration or contamination of non-halogenated waste streams, significantly increasing disposal costs.
Immediate Safety Profile
-
Primary Risks: Acute toxicity (Oral/Dermal), Skin/Eye Irritation, Potential Flammability.[1]
-
Critical Segregation Rule: Must be segregated into Halogenated Organic Waste .[2]
-
Prohibited Actions:
-
DO NOT pour down the drain (Strictly prohibited by EPA/RCRA).
-
DO NOT mix with strong oxidizers (Risk of exothermic reaction).
-
DO NOT mix with non-halogenated solvents (Contaminates the entire container, forcing expensive halogenated treatment).
-
Part 2: Waste Characterization & Regulatory Logic
To dispose of this chemical compliantly, you must classify it according to the Resource Conservation and Recovery Act (RCRA) and local regulations.
RCRA Classification
2-Bromo-4-cyclobutylpyridine is not specifically listed on the EPA's "P-list" or "U-list" (unlike parent Pyridine, U196). Therefore, it is classified based on its characteristics :
| Characteristic | Status | RCRA Code | Operational Implication |
| Ignitability | Likely (Check Flash Point) | D001 | If liquid with FP < 60°C (140°F), it is D001. |
| Toxicity | Potential (TCLP) | D038 * | Note: While D038 applies to Pyridine, derivatives must be evaluated. If it leaches pyridine >5.0 mg/L, it carries this code. |
| Corrosivity | Unlikely | N/A | Pyridines are basic but rarely meet pH > 12.5 threshold for D002 unless in solution. |
| Halogen Content | CONFIRMED | N/A | CRITICAL: Presence of Bromine mandates "Halogenated" treatment. |
The "Halogen Rule"
Waste vendors charge significantly more to incinerate halogenated waste because it requires scrubbers to neutralize acid gases (like HBr) generated during combustion.
-
Threshold: Typically, if a waste stream contains >1,000 ppm (0.1%) halogens, it is classified as halogenated.
-
Action: 2-Bromo-4-cyclobutylpyridine is ~37% Bromine by weight. It is always Halogenated Waste.
Part 3: Step-by-Step Disposal Protocols
Scenario A: Routine Bench Waste (Reaction Mixtures/Mother Liquors)
Context: Disposal of reaction solvents containing the compound.
-
Select Container: Use a chemically compatible container (HDPE Plastic or Amber Glass). Avoid metal cans due to potential corrosion from free halogens over time.
-
Segregate: Pour into the Halogenated Solvent waste stream.
-
Common Compatible Solvents: Dichloromethane (DCM), Chloroform, Dichloroethane.
-
-
Labeling:
-
Tag must read: "Hazardous Waste - Flammable, Toxic, Halogenated."
-
List constituents: "Dichloromethane (95%), 2-Bromo-4-cyclobutylpyridine (5%)."
-
-
Closure: Cap tightly. Do not leave funnels in the bottle.
Scenario B: Pure Substance Disposal (Expired/Surplus Stock)
Context: Disposal of a vial or bottle of pure 2-Bromo-4-cyclobutylpyridine.
-
Do Not Empty: If the material is in a secure, original vial, leave it in that vial.
-
Overpack: Place the vial inside a larger, clear plastic bag (secondary containment).
-
Lab Pack: This item is best suited for a "Lab Pack" drum (a drum filled with small, compatible containers packed in vermiculite).
-
Inventory: Add to your Lab Pack inventory sheet as:
Scenario C: Spill Cleanup Workflow
Context: Accidental release on the bench or floor.
Figure 1: Decision logic for spill response. Note that for pyridine derivatives, ventilation is critical due to odor and toxicity.
Part 4: Waste Stream Decision Logic
Use this logic flow to determine exactly where your waste container goes.
Figure 2: Waste segregation decision tree. The presence of the bromine atom forces the entire mixture into the Halogenated Waste stream.
Part 5: Operational Data Table
| Property | Value/Guidance | Relevance to Disposal |
| Molecular Formula | C9H10BrN | Contains Nitrogen and Bromine (NOx and HBr potential).[1][3] |
| Physical State | Liquid or Low-Melting Solid | Requires leak-proof secondary containment. |
| Water Solubility | Low / Insoluble | Do not attempt to dilute with water for disposal. |
| Incompatibility | Strong Oxidizers, Strong Acids | Store away from Nitric Acid or Peroxides to prevent fire/explosion in waste storage. |
| EPA Waste Code | D001 (If Ignitable), D038 (Check TCLP) | Used for regulatory reporting (Manifesting). |
| Destruction Method | Incineration with Scrubber | Must be burned at >1000°C with acid gas scrubbing. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.
-
Thermo Fisher Scientific. (2009). Safety Data Sheet: 2-Bromopyridine. (Used as surrogate data for brominated pyridine class hazards).
-
Cornell University EHS. (2020). Waste Disposal Procedure: Acutely Toxic Chemical Waste.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
